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  • Product: Sodium hydrogen ferric dtpa
  • CAS: 12389-75-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Coordination Chemistry of Fe(III)-DTPA Complexes

The following technical guide details the thermodynamic stability, coordination chemistry, and experimental characterization of Fe(III)-DTPA complexes. A Technical Guide for Research and Application Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability, coordination chemistry, and experimental characterization of Fe(III)-DTPA complexes.

A Technical Guide for Research and Application

Executive Summary

The Ferric-Diethylenetriaminepentaacetic acid complex, [Fe(DTPA)]


 , represents a benchmark in coordination chemistry due to its exceptionally high thermodynamic stability (

). Unlike its gadolinium counterpart (Gd-DTPA) used in MRI, Fe(III)-DTPA is coordinatively saturated, adopting a pentagonal bipyramidal geometry that excludes inner-sphere water. This structural feature governs its biological inertness, lower relaxivity, and utility as a model for high-affinity iron sequestration. This guide provides the definitive thermodynamic parameters, structural insights, and a validated experimental protocol for determining these constants via ligand-competition spectrophotometry.

Chemical Foundation & Coordination Architecture

Ligand Structure and Protonation

Diethylenetriaminepentaacetic acid (DTPA) is an octadentate ligand featuring three amine nitrogens and five carboxylate groups. In aqueous solution, it exhibits five stepwise protonation constants (


).

Table 1: Protonation Constants of DTPA (


) 
| Equilibrium Step | Reaction | 

(Approx) | Structural Implication | | :--- | :--- | :--- | :--- | |

|

| 10.55 | Protonation of central amine N | |

|

| 8.60 | Protonation of terminal amine N | |

|

| 4.28 | Protonation of carboxylate | |

|

| 2.60 | Protonation of carboxylate | |

|

| 1.50 | Protonation of carboxylate | Source: Derived from Critical Stability Constants (Martell & Smith).
Fe(III)-DTPA Coordination Geometry

Unlike the 9-coordinate Gd(III) ion, the smaller ionic radius of Fe(III) (0.64 Å vs 0.94 Å) restricts the coordination number.

  • Geometry: Distorted Pentagonal Bipyramid .

  • Coordination Number: 7.

  • Donor Atoms: 3 Amine Nitrogens + 4 Carboxylate Oxygens.[1][2][3]

  • Inner-Sphere Water (

    
    ): 0 . (One carboxylate arm remains uncoordinated or "free" in solution, or all 5 coordinate in specific isomers, but the consensus structure is fully encapsulated excluding water).
    

Critical Insight: The absence of an inner-sphere water molecule (


) significantly reduces the longitudinal relaxivity (

) compared to Gd-DTPA (

), making Fe-DTPA less effective as a

MRI contrast agent despite its higher thermodynamic stability.

Thermodynamic Stability Constants

The formation of the complex is described by the equilibrium:



Table 2: Stability Constants of Fe(III)-DTPA (


) 
Parameter Symbol Value Notes

| Thermodynamic Stability |


 | 27.3  | Extremely high affinity; prevents hydrolysis at physiological pH. |
| Protonated Complex  | 

| 1.2 | Formation of

. | | Mixed Hydroxo Complex |

| ~9.5 | Formation at high pH (

). | | Conditional Stability |

| ~23.5 | Effective binding strength at physiological pH. |

Note: Values are consensus figures from NIST and IUPAC databases (Schellenberger et al., Martell & Smith).

Experimental Protocol: Determination of

Method: Ligand-Exchange Spectrophotometry (Competition Method) Rationale: Direct potentiometric titration is impossible because the complex forms completely at very low pH (


), and the glass electrode cannot discriminate bound vs. free ions in this range. A competition method using a reference ligand (Tiron) with a distinct color and known stability is required.
Reagents[5][6]
  • Fe(III) Stock: 1.0 mM

    
     in 0.1 M 
    
    
    
    .
  • Tiron (Reference Ligand): 10 mM stock (4,5-dihydroxy-1,3-benzenedisulfonate).

  • DTPA Titrant: 1.0 mM stock solution.

  • Buffer: 0.1 M MES or HEPES (pH 6.0–7.0) to maintain constant pH.

Protocol Workflow
  • Baseline Generation: Mix Fe(III) and Tiron in a 1:10 molar ratio. A deep blue/violet complex

    
     or 
    
    
    
    forms (depending on pH).
  • Equilibration: Allow the mixture to equilibrate for 30 minutes. Measure Absorbance (

    
    ) at 
    
    
    
    .
  • Titration: Sequentially add aliquots of DTPA solution.

  • Competition Reaction:

    
    
    Observation: The solution color will fade as the colorless Fe-DTPA complex forms, stripping Iron from Tiron.
    
  • Data Collection: Record Absorbance (

    
    ) after each addition and sufficient equilibration time (kinetics can be slow; allow 24h if necessary or heat to 40°C to speed up equilibration).
    
Data Analysis

Calculate the concentration of all species using the mass balance equations and the known


 of Fe-Tiron. Use the equilibrium expression:


From

and the known

, derive

.

Visualizations

Thermodynamic Stability Cycle

This diagram illustrates the competitive equilibria involved in the stability determination.

ThermodynamicCycle Fe Free Fe(III) FeDTPA [Fe(DTPA)]²⁻ (Colorless, log K = 27.3) Fe->FeDTPA Primary Equilibrium FeTiron [Fe(Tiron)₃]⁹⁻ (Blue/Violet, Known K) Fe->FeTiron Reference Equilibrium DTPA Free DTPA DTPA->FeDTPA Tiron Tiron (Ref) Tiron->FeTiron FeTiron->FeDTPA Ligand Exchange (Competition)

Figure 1: Thermodynamic cycle showing the competition between DTPA and Tiron for the Fe(III) ion. The known stability of the Fe-Tiron complex allows the calculation of the unknown Fe-DTPA constant.

Experimental Workflow (Competition Titration)

The following flow describes the step-by-step logic for the spectrophotometric determination.

ExperimentalWorkflow Start Prepare Fe(III) + Tiron (Excess Tiron) Measure1 Measure Absorbance (λ=480nm, Blue) Start->Measure1 AddDTPA Add DTPA Aliquot (Competitor) Measure1->AddDTPA Equilibrate Equilibrate (Wait for Color Fade) AddDTPA->Equilibrate Measure2 Measure New Absorbance Equilibrate->Measure2 Measure2->AddDTPA Repeat until color vanishes Calc Calculate K_exchange & Derive log K_FeDTPA Measure2->Calc Final Data Fit

Figure 2: Step-by-step workflow for the Ligand-Exchange Spectrophotometric determination of stability constants.

Implications for Drug Development

Safety & Toxicity

The high stability constant (


) implies that Fe(III)-DTPA is thermodynamically stable against dissociation in blood plasma. However, the kinetic lability  must also be considered. While thermodynamically stable, if the complex encounters transferrin (the body's iron transport protein, 

), the exchange is thermodynamically unfavorable for transferrin but may occur slowly via acid catalysis in endosomes.
Contrast Agent Design

For MRI applications, the lack of inner-sphere water (


) in Fe(III)-DTPA is a disadvantage for 

signaling. Drug developers often modify the DTPA backbone (e.g., using cyclohexyl bridges as in tCDTA) to force a coordination geometry that allows

, thereby increasing relaxivity while maintaining high thermodynamic stability.
Chelation Therapy

DTPA is a potent chelator for heavy metals (Pu, Am) because its stability constants with these actinides are even higher than with Fe(III). However, administration of Ca-DTPA or Zn-DTPA can lead to depletion of endogenous trace metals (Zn, Mn) and Iron. Understanding the Fe(III)-DTPA stability constant helps in predicting the "iron stripping" potential of DTPA-based therapeutics.

References

  • Schellenberger, E. A., et al. (2008). Low-Molecular-Weight Iron Chelates as MRI Contrast Agents. National Institutes of Health (NIH) . Available at: [Link]

  • Martell, A. E., & Smith, R. M. (2004). NIST Critically Selected Stability Constants of Metal Complexes. NIST Standard Reference Database 46 . Available at: [Link]

  • Finnen, D. C., et al. (1991).[1][2] Structures and spectroscopic characteristics of iron(III) diethylenetriaminepentaacetic acid complexes. Inorganic Chemistry . Available at: [Link]

  • University of Wisconsin-Madison . DTPA: Virtual Museum of Minerals and Molecules.[3] Wisc.edu . Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Coordination Geometry of Sodium Ferric Diethylenetriaminepentaacetate (NaFeDTPA)

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Architectural Elegance and Functional Versatility of NaFeDTPA In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Architectural Elegance and Functional Versatility of NaFeDTPA

In the landscape of coordination chemistry and its biomedical applications, few molecules command the quiet respect of Sodium Ferric Diethylenetriaminepentaacetate (NaFeDTPA). This unassuming chelate complex, born from the intricate dance between an iron(III) ion and the versatile diethylenetriaminepentaacetic acid (DTPA) ligand, underpins a remarkable array of technologies, from enhancing diagnostic imaging to delivering therapeutic payloads. Its efficacy is not a matter of chance but a direct consequence of its exquisitely defined molecular architecture and coordination geometry.

This guide is crafted not as a rigid academic treatise but as a practical, in-depth exploration for those at the forefront of scientific innovation. As a senior application scientist, my focus extends beyond theoretical principles to the tangible, cause-and-effect relationships that govern experimental success. Herein, we will dissect the synthesis of NaFeDTPA, unravel the nuances of its three-dimensional structure, and explore the profound implications of this structure on its function in critical applications. Every protocol is presented with the intent of not just procedural replication but of fostering a deep, intuitive understanding of the "why" behind the "how." Our journey will be grounded in authoritative data and validated methodologies, ensuring that this document serves as a trustworthy and indispensable resource in your research and development endeavors.

Section 1: The Heart of the Matter: Molecular Structure and Coordination Geometry

The remarkable stability and functional versatility of NaFeDTPA are fundamentally rooted in the coordination environment of the central ferric (Fe³⁺) ion. The DTPA ligand, an aminopolycarboxylic acid, acts as a highly effective chelator, enveloping the iron ion in a manner that dictates its reactivity and bioavailability.

The Pentagonal Bipyramidal Coordination Sphere

X-ray crystallographic studies have unequivocally established that the iron atom in the [Fe(DTPA)]²⁻ complex adopts a pentagonal bipyramidal coordination geometry. This intricate arrangement is a direct result of the chelation by the octadentate DTPA ligand.

  • Coordinating Atoms: The central Fe³⁺ ion is coordinated by seven atoms from the DTPA ligand:

    • Three nitrogen atoms from the diethylenetriamine backbone.

    • Four oxygen atoms from the carboxylate groups.

This coordination effectively "wraps" the iron ion, leading to a highly stable complex.

Bond Lengths and Their Significance

The stability of the NaFeDTPA complex is further evidenced by the specific bond lengths between the iron center and the coordinating atoms.

Bond TypeTypical Bond Length (Å)
Fe-O (carboxylate)1.94 - 2.05
Fe-N (amine)2.32 - 2.42

Data sourced from crystallographic studies of Na₂[FeDTPA]·2H₂O.

The shorter Fe-O bond lengths indicate a strong interaction between the hard acid (Fe³⁺) and the hard base (carboxylate oxygen), contributing significantly to the overall stability of the complex. The slightly longer Fe-N bonds are characteristic of the coordination of amine nitrogens to a highly charged metal center.

Caption: A simplified 3D representation of the pentagonal bipyramidal coordination of Fe³⁺ in the [Fe(DTPA)]²⁻ complex.

Section 2: Synthesis and Crystallization of NaFeDTPA: A Validated Protocol

The synthesis of NaFeDTPA is a straightforward yet precise process that involves the reaction of a soluble iron(III) salt with the sodium salt of DTPA. The following protocol is a culmination of established methods, optimized for reproducibility and purity.

Synthesis of Na[Fe(DTPA)]·H₂O

This protocol is adapted from established methods for the synthesis of similar aminopolycarboxylate complexes.

Materials:

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Sodium Hydroxide (NaOH)

  • Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

  • Deionized Water

  • Ethanol

Step-by-Step Methodology:

  • Preparation of the DTPA Sodium Salt Solution:

    • In a 250 mL beaker, dissolve a specific molar equivalent of DTPA in deionized water.

    • Slowly add a stoichiometric amount of sodium hydroxide solution (e.g., 1 M NaOH) while stirring to neutralize the carboxylic acid groups of DTPA. The pH should be adjusted to approximately 7.0-7.5. This ensures the complete deprotonation of the ligand for efficient chelation.

  • Preparation of the Ferric Chloride Solution:

    • In a separate beaker, dissolve a molar equivalent of ferric chloride hexahydrate in a minimal amount of deionized water.

  • Complexation Reaction:

    • While stirring vigorously, slowly add the ferric chloride solution to the DTPA sodium salt solution. A distinct color change to a yellow or yellow-brown solution will be observed, indicating the formation of the Fe-DTPA complex.[1]

    • Gently heat the solution to approximately 60-70 °C for 30-60 minutes to ensure the completion of the reaction.

  • Crystallization and Isolation:

    • Reduce the volume of the solution by gentle heating or under reduced pressure to induce crystallization.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

    • Collect the resulting pale yellow crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water to remove any unreacted salts, followed by a wash with ethanol to facilitate drying.

    • Dry the crystals under vacuum or in a desiccator.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Complexation cluster_purification Isolation & Purification DTPA DTPA + NaOH (aq) Mixing Mix and Heat (60-70°C) DTPA->Mixing FeCl3 FeCl₃·6H₂O (aq) FeCl3->Mixing Crystallization Concentrate & Cool Mixing->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash (H₂O, EtOH) Filtration->Washing Drying Dry Washing->Drying Product Na[Fe(DTPA)]·H₂O Crystals Drying->Product

Caption: A streamlined workflow for the synthesis of NaFeDTPA.

Section 3: Comprehensive Characterization of NaFeDTPA

Rigorous characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized NaFeDTPA. The following techniques provide a multi-faceted approach to achieving this.

X-ray Crystallography: The Definitive Structural Proof

Single-crystal X-ray diffraction is the gold standard for elucidating the precise three-dimensional structure of NaFeDTPA.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal of NaFeDTPA is mounted on a goniometer head. For air-sensitive samples, this should be done under an inert atmosphere.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[2] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

Spectroscopic Characterization: A Triumvirate of Techniques

While X-ray crystallography provides a static picture, spectroscopic methods offer valuable insights into the electronic and vibrational properties of NaFeDTPA in various states.

Due to the paramagnetic nature of the high-spin Fe³⁺ center, the ¹H and ¹³C NMR spectra of NaFeDTPA will exhibit broadened signals and significant chemical shifts. However, these spectra can still provide valuable information about the ligand environment.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of NaFeDTPA in a suitable deuterated solvent, such as D₂O.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Interpretation: The broadened peaks correspond to the protons and carbons of the DTPA ligand. The degree of broadening and the direction of the chemical shift can provide information about the proximity of these nuclei to the paramagnetic iron center.

IR spectroscopy is a powerful tool for probing the coordination of the carboxylate and amine groups of the DTPA ligand to the iron center.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of finely ground NaFeDTPA or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation:

    • Carboxylate Stretching: The coordination of the carboxylate groups to the iron atom will result in a shift of the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations compared to the free ligand. Typically, νₐ(COO⁻) appears in the 1550-1650 cm⁻¹ region, and νₛ(COO⁻) is found between 1400-1450 cm⁻¹.[3]

    • Amine Coordination: Changes in the N-H bending and C-N stretching vibrations can also indicate the coordination of the nitrogen atoms.

    • Fe-O and Fe-N Stretching: The far-IR region (below 600 cm⁻¹) will contain vibrations corresponding to the Fe-O and Fe-N bonds, providing direct evidence of coordination.

UV-Vis spectroscopy can be used to monitor the formation of the Fe-DTPA complex and to characterize its electronic properties.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute aqueous solution of NaFeDTPA.

  • Data Acquisition: Record the UV-Vis absorption spectrum, typically from 200 to 800 nm.

  • Interpretation: The spectrum of NaFeDTPA will show characteristic ligand-to-metal charge transfer (LMCT) bands in the UV region, which are responsible for its yellow color.[1] The position and intensity of these bands are sensitive to the coordination environment of the iron atom.

Section 4: The Nexus of Structure and Function: Applications in Drug Development and Beyond

The unique molecular architecture of NaFeDTPA is the cornerstone of its diverse applications, where its ability to stably chelate iron is paramount.

Magnetic Resonance Imaging (MRI) Contrast Enhancement

The paramagnetic Fe³⁺ center in NaFeDTPA significantly alters the relaxation times of surrounding water protons, making it a potential T1 and T2 contrast agent for MRI.

Mechanism of Action:

  • T1 Relaxation: The fluctuating magnetic field generated by the unpaired electrons of the Fe³⁺ ion induces longitudinal relaxation (T1) in nearby water protons, leading to a brighter signal in T1-weighted images.[4]

  • T2 Relaxation: The local magnetic field inhomogeneity created by the paramagnetic center causes rapid dephasing of the transverse magnetization of water protons, resulting in a shorter T2 relaxation time and a darker signal in T2-weighted images.[4]

The stability of the NaFeDTPA complex is crucial in this application to prevent the release of toxic free iron ions in the body.

MRI_Mechanism cluster_agent NaFeDTPA cluster_water Water Protons cluster_relaxation Relaxation Enhancement FeDTPA [Fe(DTPA)]²⁻ T1 Shortened T1 (Signal Brightening) FeDTPA->T1 T2 Shortened T2 (Signal Darkening) FeDTPA->T2 H2O H₂O H2O->T1 H2O->T2 MRI Enhanced MRI Contrast T1->MRI T2->MRI

Caption: The role of NaFeDTPA in enhancing T1 and T2 relaxation of water protons for improved MRI contrast.

Radiopharmaceutical Applications

The strong chelating ability of DTPA makes it an ideal scaffold for delivering radioactive metal ions for both diagnostic imaging and targeted radionuclide therapy.[5]

Mechanism of Action:

  • Stable Chelation: DTPA forms highly stable complexes with a variety of radiometals, preventing their premature release in vivo and ensuring they reach their intended target.[6]

  • Targeted Delivery: The NaFeDTPA complex can be conjugated to targeting moieties such as antibodies or peptides, directing the radioactive payload to specific cells or tissues.

The coordination geometry of the metal-DTPA complex plays a vital role in its in vivo stability and biodistribution.

Chelation Therapy and Iron Supplementation

NaFeDTPA is employed in chelation therapy for the removal of toxic heavy metals from the body.[7] Conversely, it is also used as a highly bioavailable iron supplement to treat iron deficiency.

Mechanism of Action:

  • Chelation Therapy: The DTPA ligand can displace heavy metals from biological binding sites, forming stable, water-soluble complexes that can be readily excreted from the body.

  • Iron Supplementation: The chelation of iron in NaFeDTPA protects it from forming insoluble precipitates in the gastrointestinal tract, thereby increasing its absorption and bioavailability.

Section 5: Concluding Remarks and Future Horizons

The journey through the molecular world of NaFeDTPA reveals a compelling narrative of structure dictating function. Its pentagonal bipyramidal coordination geometry, a direct consequence of the powerful chelation by the DTPA ligand, endows it with the stability and properties necessary for a remarkable range of applications. For the researchers, scientists, and drug development professionals who will shape the future of medicine and materials science, a deep and practical understanding of this elegant molecule is not just an academic exercise but a gateway to innovation. The protocols and insights provided herein are intended to serve as a robust foundation for your endeavors, empowering you to harness the full potential of NaFeDTPA and to push the boundaries of what is possible.

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  • (PDF) Fertigation with Fe-EDTA, Fe-DTPA, and Fe-EDDHA Chelates to Prevent Iron Chlorosis of Sensitive Species in High-pH Soilless Media. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis of ferrate using NaOCl and Fe(OH)₃ from electrolysis of used iron, and its application for metanil yellow degradation. (n.d.). ResearchGate. Retrieved from [Link]

  • Chelating agents and their use in radiopharmaceutical sciences. (n.d.). PubMed. Retrieved from [Link]

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  • Molecular vibrations of carboxyl and amide groups Fourier transform... (n.d.). ResearchGate. Retrieved from [Link]

  • UV–vis absorption spectra of a FeDTPA, DTPA and FeCl3 in aqueous... (n.d.). ResearchGate. Retrieved from [Link]

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • Chelating decorporation agents for internal contamination by actinides: Designs, mechanisms, and advances. (n.d.). PubMed. Retrieved from [Link]

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Foundational

Bioavailability Mechanisms of Sodium Feredetate (NaFeEDTA): A Technical Analysis

Topic: Bioavailability mechanisms of sodium feredetate in vivo Audience: Researchers, scientists, and drug development professionals. Executive Summary Sodium Feredetate (Sodium Iron EDTA) represents a paradigm shift in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioavailability mechanisms of sodium feredetate in vivo Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sodium Feredetate (Sodium Iron EDTA) represents a paradigm shift in iron fortification, overcoming the "solubility-permeability paradox" that limits traditional inorganic iron salts. Unlike ferrous sulfate (


), which precipitates readily in the presence of dietary inhibitors (phytates, polyphenols), NaFeEDTA maintains iron in a soluble, chelated state through the gastric environment.

The core bioavailability mechanism is Reductive Dissociation . The chelate acts as a "chaperone," protecting ferric iron (


) through the intestinal lumen until it reaches the enterocyte brush border. There, the local microenvironment facilitates the reduction of iron to the ferrous state (

), drastically lowering the stability constant of the complex and triggering the release of iron for uptake via the Divalent Metal Transporter 1 (DMT1).[1] This guide details the physicochemical kinetics, cellular uptake pathways, and validation protocols for this mechanism.

Chemical & Molecular Basis

The efficacy of NaFeEDTA is grounded in the differential stability constants of the Iron-EDTA complex relative to environmental pH and oxidation states.

Stability Constants and The "Cheli-Protection" Effect

In the gastric lumen (pH 1.5–3.0), inorganic iron tends to form insoluble ferric hydroxides or bind irreversibly to dietary inhibitors like phytic acid. NaFeEDTA prevents this via high-affinity chelation.

  • Fe(III)-EDTA Stability: The formation constant (

    
    ) for Ferric-EDTA is approximately 25.1 . This extreme stability ensures the complex remains intact in the stomach, preventing interaction with inhibitors.
    
  • Fe(II)-EDTA Instability: The formation constant for Ferrous-EDTA is significantly lower (

    
    ). This differential is the "molecular switch" that allows iron release at the absorption site.
    
Solubility Profile
ParameterFerrous Sulfate (

)
Sodium Feredetate (NaFeEDTA)
State in Gastric Acid Soluble (Ionized)Soluble (Chelated Complex)
State in Duodenum (pH >6) Precipitates as

or binds Phytates
Remains Soluble (Protected)
Interaction with Phytates High (Forms insoluble complexes)Negligible (Steric/Chemical protection)

Mechanism of Action: The Reductive Dissociation Model

Contrary to early hypotheses suggesting intact absorption of the chelate, current evidence confirms that NaFeEDTA utilizes the canonical DMT1 pathway, necessitating iron dissociation prior to uptake.

The Pathway
  • Luminal Transit: The Fe(III)-EDTA complex remains stable and soluble, bypassing phytic acid interactions.

  • Brush Border Adhesion: The complex enters the unstirred water layer of the duodenal enterocytes.

  • Reductive Dissociation: The apical ferrireductase Duodenal Cytochrome B (Dcytb) reduces

    
     to 
    
    
    
    .[2]
  • Ligand Exchange: The reduction drops the stability constant by ~11 orders of magnitude (

    
    ), causing the EDTA ligand to lose affinity and release the 
    
    
    
    .
  • Uptake: Free

    
     is transported into the enterocyte via DMT1  (SLC11A2).
    
  • Ligand Fate: The free EDTA moiety is largely non-absorbable (<5% uptake) and is excreted in feces.

Mechanistic Diagram

BioavailabilityMechanism cluster_lumen Intestinal Lumen (pH 6.0) cluster_brush_border Apical Membrane (Brush Border) cluster_enterocyte Enterocyte Cytosol FeIII_EDTA Fe(III)-EDTA (Stable Complex) Dcytb Dcytb (Ferrireductase) FeIII_EDTA->Dcytb Adhesion Phytates Dietary Phytates Phytates->FeIII_EDTA Blocked Inhibitor_Block No Interaction DMT1 DMT1 (Transporter) Dcytb->DMT1 Reduction (Fe3+ -> Fe2+) + Dissociation EDTA_Waste Free EDTA (Excreted in Feces) Dcytb->EDTA_Waste Ligand Release Fe_Pool Labile Iron Pool (Fe2+) DMT1->Fe_Pool Influx Ferritin Ferritin Storage Fe_Pool->Ferritin Ferroportin Ferroportin (Basolateral Export) Fe_Pool->Ferroportin Systemic Absorption

Figure 1: The Reductive Dissociation pathway. Fe(III)-EDTA resists inhibitors in the lumen but releases iron upon reduction by Dcytb at the brush border, enabling DMT1-mediated uptake.

Comparative Bioavailability Data

The following data consolidates findings from stable isotope studies in humans, highlighting the "Resilience Factor" of NaFeEDTA against inhibitors.

Test Meal ContextIron SourceAbsorption (%)Relative Bioavailability (RBV)
Water (No Inhibitors) Ferrous Sulfate25.0%1.0 (Reference)
NaFeEDTA24.5%0.98
High Phytate Meal (Cereal)Ferrous Sulfate2.1%1.0 (Reference)
NaFeEDTA5.3% 2.52
High Polyphenol Meal (Tea)Ferrous Sulfate1.8%1.0 (Reference)
NaFeEDTA4.9% 2.72

Data synthesized from multiple stable isotope studies (Hurrell et al.). Note that while absolute absorption drops for both in inhibitory meals, NaFeEDTA maintains a 2-3x advantage.[3][4][5]

Experimental Protocols: Validating Bioavailability

To assess the bioavailability of NaFeEDTA in a development setting, the Dual Stable Isotope Erythrocyte Incorporation Assay is the gold standard. This method controls for inter-subject variability in iron status.

Protocol Workflow

Objective: Determine the absorption ratio of


-NaFeEDTA vs. 

-Ferrous Sulfate.
  • Isotope Preparation:

    • Synthesize

      
      -NaFeEDTA from 
      
      
      
      -metal (dissolved in HCl, then complexed with
      
      
      ).
    • Prepare

      
       solution as the reference standard.
      
  • Administration (Day 1):

    • Administer Test Meal A containing 5 mg

      
      -NaFeEDTA to subject.
      
    • Wait 24 hours (washout).

  • Administration (Day 2):

    • Administer Reference Meal B containing 5 mg

      
       to the same subject.
      
  • Sample Collection (Day 16):

    • Collect whole blood. The 14-day gap ensures incorporated iron has matured into circulating erythrocytes.

  • Analysis:

    • Digest blood samples (microwave digestion with

      
      ).
      
    • Analyze isotopic ratios (

      
       and 
      
      
      
      ) using ICP-MS (Inductively Coupled Plasma Mass Spectrometry).
  • Calculation:

    • Calculate circulating iron mass based on blood volume and hemoglobin.

    • Derive % absorption for both isotopes.

Self-Validating Controls
  • Internal Reference: Using the same subject for both isotopes eliminates error from hepcidin variability.

  • Hemoglobin Normalization: Correct absorption values to a reference ferritin level (e.g., 40

    
    ) to compare across populations.
    

Safety & Metabolism

A critical consideration for drug development is the fate of the chelating ligand (EDTA) to ensure no systemic accumulation.

  • EDTA Absorption: The EDTA moiety is poorly absorbed. Studies using

    
    -labeled EDTA show that <5% of the ligand is absorbed intact.
    
  • Systemic Clearance: Any absorbed EDTA is not metabolized. It is rapidly filtered by the kidneys and excreted in urine (t1/2 ~ 60 mins).

  • No Mineral Depletion: At fortification doses (10-15 mg Fe/day), the molar quantity of EDTA is insufficient to significantly affect the balance of other divalent cations (Zn, Ca, Cu).

  • Toxicity: The LD50 is high; the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an ADI of 2.5 mg/kg bw/day for EDTA, which is well above levels found in iron fortification.

References

  • Hurrell, R. F., et al. (2000). The usefulness of sodium iron EDTA in iron fortification.[3][4][5][6][7][8][9]Nutrition Reviews . Link

  • Zhu, L., et al. (2006). Iron dissociates from the NaFeEDTA complex prior to or during intestinal absorption in rats.[8][10]Journal of Agricultural and Food Chemistry . Link

  • Gunshin, H., et al. (1997). Cloning and characterization of the mammalian divalent metal ion transporter (DMT1).Nature . Link

  • He, W. L., et al. (2013). Bioavailability of sodium iron EDTA in comparison with ferrous sulfate in iron-deficient populations: A systematic review and meta-analysis.American Journal of Clinical Nutrition . Link

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2007). Sodium Iron EDTA: Chemical and Technical Assessment.FAO .[3][4] Link

Sources

Exploratory

Solubility Profile and Solvent Engineering of Sodium Hydrogen Ferric DTPA

Executive Summary Sodium Hydrogen Ferric DTPA (NaFeDTPA) is a coordinate complex widely utilized for its high stability constant and bioavailability in aqueous environments.[1] While its aqueous solubility is well-docume...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Hydrogen Ferric DTPA (NaFeDTPA) is a coordinate complex widely utilized for its high stability constant and bioavailability in aqueous environments.[1] While its aqueous solubility is well-documented (~113 g/L at 30°C), its behavior in organic solvent systems is frequently misunderstood, leading to suboptimal purification and formulation workflows in drug development.[1]

This guide provides a definitive technical analysis of the solubility profile of NaFeDTPA in organic media. It establishes that NaFeDTPA exhibits negligible solubility in non-polar solvents and sparing solubility in polar organic solvents , a property that dictates its isolation via antisolvent crystallization.[1] Furthermore, we explore the mechanistic basis of this profile—driven by its ionic lattice energy and extreme hydrophilicity (LogP -11.9)—and provide validated protocols for solvent-based purification and liposomal encapsulation.[1]

Physicochemical Architecture

To understand the solubility limitations, one must analyze the molecular structure. NaFeDTPA is not a simple organic molecule; it is a charged metal-chelate salt.[1]

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₄H₁₉FeN₃NaO₁₀High molecular weight salt.[1]
LogP (Partition Coeff.) -11.9 Indicates extreme hydrophilicity; effectively insoluble in lipids.[1]
Ionic Character Anionic [Fe(DTPA)]²⁻ complex with Na⁺/H⁺ counterions.[1]Requires high dielectric constant solvents (ε > 50) for dissociation.[1]
Hydration Often exists as a hydrate.[1]Crystal lattice is stabilized by water molecules, resisting organic solvation.[1]

Mechanistic Insight: The dissolution of NaFeDTPA requires a solvent capable of overcoming the lattice energy of the ionic bond between the sodium cation and the ferric-DTPA anion. Organic solvents, lacking the high dielectric constant and hydrogen-bonding network of water, fail to stabilize these ions, resulting in precipitation.

Solubility Profile in Organic Solvents

The following data summarizes the solubility behavior of NaFeDTPA across distinct solvent classes. Note that "Insoluble" in a pharmaceutical context typically denotes < 0.1 mg/mL.[1]

Table 1: Solvent Compatibility Matrix[2]
Solvent ClassRepresentative SolventDielectric Constant (ε)Solubility StatusApplication Relevance
Aqueous Water (pH 7.[1]0)80.1Highly Soluble (>100 mg/mL)Primary vehicle for administration.[1]
Polar Protic Methanol33.0Sparingly Soluble Used as a weak antisolvent or washing agent.[1]
Polar Protic Ethanol24.5Practically Insoluble Primary Antisolvent for crystallization/purification.[1]
Polar Aprotic DMSO46.7Slightly Soluble Potential vehicle for anhydrous stock solutions (requires heating).[1]
Polar Aprotic Acetone20.7Insoluble Aggressive antisolvent; causes rapid, amorphous precipitation.[1]
Non-Polar Hexane / Chloroform< 5.0Insoluble Incompatible; used only for phase separation in liposomal synthesis.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)

Use this protocol to generate precise solubility data for regulatory filing.[1]

Objective: Quantify the exact solubility limit of NaFeDTPA in a specific organic solvent (e.g., Methanol).

  • Preparation: Weigh 500 mg of excess NaFeDTPA powder into a 20 mL scintillation vial.

  • Solvent Addition: Add 10.0 mL of the target organic solvent.

  • Equilibration: Seal tightly and place in an orbital shaker-incubator at 25°C ± 0.1°C. Shake at 200 RPM for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet undissolved solids.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (hydrophobic membrane prevents water contamination).[1]

  • Gravimetric Analysis:

    • Pipette 5.0 mL of filtrate into a pre-weighed aluminum weighing boat.

    • Evaporate solvent under vacuum or nitrogen stream at 40°C.[1]

    • Dry residue in a vacuum oven at 60°C for 4 hours.

    • Weigh the residue.[1]

  • Calculation:

    
    
    
Protocol B: Purification via Antisolvent Crystallization

Leveraging the insolubility in ethanol to purify the compound from aqueous reaction mixtures.

Causality: Adding ethanol reduces the mixture's dielectric constant, increasing the attraction between Na⁺ and [Fe-DTPA]⁻ ions until they crystallize out of solution.[1]

  • Dissolution: Dissolve crude NaFeDTPA in minimal distilled water (Target conc: 500 mg/mL). Filter to remove insoluble mechanical impurities.[1]

  • Temperature Control: Chill the aqueous solution to 4°C.

  • Antisolvent Addition:

    • Slowly add absolute Ethanol (chilled to -20°C) dropwise with vigorous stirring.

    • Target Ratio: 1:4 (Water:Ethanol).[1]

    • Note: Rapid addition leads to amorphous powder; slow addition yields crystalline needles.

  • Aging: Allow the suspension to stir for 1 hour at 4°C to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel).[1]

  • Washing: Wash the cake twice with cold 90% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Visualizing the Solubility & Purification Logic

The following diagrams illustrate the mechanistic pathways for solubility and the purification workflow.

Diagram 1: Solvation vs. Precipitation Mechanism

SolubilityMechanism cluster_mixed Antisolvent Effect NaFeDTPA Solid NaFeDTPA (Ionic Lattice) Water Water (ε=80) High Dielectric NaFeDTPA->Water Exposed to Ethanol Ethanol (ε=24) Low Dielectric NaFeDTPA->Ethanol Exposed to Solvation Hydration Shell Formation (Dissolution) Water->Solvation Stabilizes Ions Precipitation Ion Pairing Dominates (Crystallization) Ethanol->Precipitation Cannot Shield Charges Mixed Aqueous Solution + Ethanol Added Mixed->Precipitation Dielectric Drop

Caption: Mechanistic divergence of NaFeDTPA behavior in high vs. low dielectric solvents.

Diagram 2: Antisolvent Purification Workflow

PurificationWorkflow Start Crude NaFeDTPA (Aqueous Solution) Filter 1. Filtration (Remove Insolubles) Start->Filter Chill 2. Chill to 4°C Filter->Chill AddEtOH 3. Add Ethanol (1:4 Ratio) Dropwise Chill->AddEtOH Crystallize 4. Nucleation & Crystal Growth AddEtOH->Crystallize Isolate 5. Vacuum Filtration Crystallize->Isolate Wash 6. Wash (90% EtOH) Isolate->Wash Dry Final Pure Product Wash->Dry

Caption: Step-by-step purification protocol utilizing the organic insolubility of NaFeDTPA.

Applications in Drug Development

Since NaFeDTPA is insoluble in the organic solvents typically used for lipid film hydration (e.g., Chloroform), encapsulating it into liposomes requires specific "Active Loading" or "Reverse Phase" techniques.[1]

Strategy: Reverse Phase Evaporation

  • Organic Phase: Dissolve lipids in Diethyl Ether/Chloroform (NaFeDTPA is insoluble here).

  • Aqueous Phase: Dissolve NaFeDTPA in water (Soluble).

  • Emulsification: Sonicate the two phases to create a water-in-oil emulsion.

  • Evaporation: Remove organic solvent under reduced pressure. The lipids orient around the aqueous droplets, forming vesicles (liposomes) containing the NaFeDTPA core.[1]

References

  • PubChem. (2025).[1] Sodium Hydrogen Ferric DTPA - Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Bretti, C., et al. (2022).[1] Solubility and Activity Coefficients of Amino Acids and Salts in Aqueous Solutions. Journal of Chemical & Engineering Data. (Contextual citation for ionic strength effects).

  • FDA/USP. (2024).[1] Class 3 Residual Solvents - Ethanol and DMSO limits in Pharmaceutical Formulations. U.S. Pharmacopeia General Chapter <467>.[1][2]

Sources

Foundational

Technical Guide: Crystal Structure Analysis of Sodium Hydrogen Ferric DTPA Hydrates

Executive Summary Sodium Hydrogen Ferric DTPA (NaHFeDTPA), often designated as Ferric Sodium DTPA in food fortification and agriculture, represents a critical class of chelate complexes where the stability of the iron ce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Hydrogen Ferric DTPA (NaHFeDTPA), often designated as Ferric Sodium DTPA in food fortification and agriculture, represents a critical class of chelate complexes where the stability of the iron center determines bioavailability. Unlike simple iron salts, the Fe(III) ion in this structure is sequestered within a diethylenetriaminepentaacetic acid (DTPA) cage.

This guide details the structural analysis of NaHFeDTPA hydrates. Understanding the precise crystal structure—specifically the hydration state and the disposition of the acidic proton—is paramount for optimizing shelf-life stability, dissolution rates in physiological media, and formulation compatibility.

Molecular Architecture & Coordination Chemistry

The core efficacy of NaHFeDTPA lies in its coordination geometry. The DTPA ligand (


) is potentially octadentate, but steric constraints typically limit the coordination number (CN) of Iron(III) to 7.
The Chelate Cage

In the crystalline state, the


 or 

complex typically adopts a distorted pentagonal bipyramidal geometry.
  • Equatorial Plane: Formed by the three amine nitrogens and two carboxylate oxygens.

  • Axial Positions: Occupied by two carboxylate oxygens.

  • The "Hydrogen" Factor: In the stoichiometric form NaHFeDTPA, the single proton (

    
    ) is critical. It typically resides on the uncoordinated or weakly coordinated fifth carboxylate arm of the DTPA ligand, or exists as a hydronium ion in the lattice, balancing the charge of the 
    
    
    
    anion alongside the Sodium (
    
    
    ) ion.
Visualization of Signaling/Coordination

The following diagram illustrates the logical flow of coordination and the structural hierarchy.

CoordinationLogic Fe Fe(III) Center Complex [Fe(DTPA)] Core (Pentagonal Bipyramidal) Fe->Complex Chelation DTPA DTPA Ligand (Pentabasic) N_donors 3x Amine Nitrogens (Equatorial) DTPA->N_donors O_donors 4x Carboxylate Oxygens (Axial/Equatorial) DTPA->O_donors Free_Arm Free Carboxylate Arm (Protonation Site) DTPA->Free_Arm Lattice Crystal Lattice Stabilization Complex->Lattice N_donors->Complex Coordination O_donors->Complex Coordination Free_Arm->Lattice H-Bonding/Na+ Interaction

Figure 1: Coordination logic of the Fe-DTPA complex, highlighting the role of the free carboxylate arm in lattice formation.

Experimental Protocol: Crystallogenesis

Growing single crystals of NaHFeDTPA suitable for X-ray diffraction (SCXRD) requires precise pH control to ensure the formation of the acid-salt rather than the disodium salt (


).
Materials
  • Precursors:

    
     (or freshly precipitated 
    
    
    
    ),
    
    
    (free acid),
    
    
    , Deionized Water.
  • Solvents: Ethanol or Acetone (antisolvent).

Step-by-Step Synthesis & Crystallization
  • Chelation Reaction:

    • Suspend

      
       (10 mmol) in 50 mL water.
      
    • Add

      
       (10 mmol) or add 
      
      
      
      and adjust pH to neutralize.
    • Critical Step: Adjust pH to 3.5 - 4.5 using dilute NaOH. This pH window favors the mono-sodium, mono-hydrogen species (

      
      ).
      
    • Heat to 60°C for 2 hours to ensure complete complexation. Solution turns deep yellow/brown.

  • Filtration:

    • Filter the solution through a 0.22 µm membrane to remove any unreacted iron oxides.

  • Crystallization (Vapor Diffusion Method):

    • Place 5 mL of the concentrated chelate solution in a small vial.

    • Place this vial inside a larger jar containing 20 mL of Ethanol (antisolvent).

    • Seal the outer jar. Ethanol vapor will slowly diffuse into the water, lowering solubility and promoting slow crystal growth over 5-7 days.

  • Harvesting:

    • Isolate yellow prism-like crystals.

    • Note: Do not dry completely in a desiccator immediately; hydrates may dehydrate and lose crystallinity (efflorescence).

Analytical Workflow & Characterization

To fully validate the structure, a multi-modal approach is required.

Workflow Sample Crystalline Sample (NaHFeDTPA) PXRD Powder XRD (Phase ID & Purity) Sample->PXRD SCXRD Single Crystal XRD (Atomic Structure) Sample->SCXRD Thermal TGA / DSC (Hydration State) Sample->Thermal Data_Red Data Reduction (SHELXT/OLEX2) SCXRD->Data_Red Output Final Structural Model Thermal->Output Stoichiometry Refinement Structure Refinement (R-factor minimization) Data_Red->Refinement Refinement->Output CIF File

Figure 2: Analytical workflow for structural determination.

X-Ray Diffraction (SCXRD)
  • Instrument: Bruker D8 Quest or Rigaku XtaLAB (Mo-K\alpha or Cu-K\alpha).

  • Temperature: Collect at 100K to reduce thermal motion of the lattice water molecules.

  • Expected Crystal System: Monoclinic (Space group

    
     is common for this class).
    
  • Key Parameters to Resolve:

    • Fe-N Bond Lengths: Typically 2.15 – 2.25 Å.

    • Fe-O Bond Lengths: Typically 1.95 – 2.05 Å.

    • Counter-ion Position: Locate the

      
       ion and its hydration sphere.
      
Thermal Analysis (TGA/DSC)

Since the compound is a hydrate (NaHFeDTPA


 nH₂O), thermal analysis is non-negotiable for establishing the exact molecular weight.
  • TGA (Thermogravimetric Analysis):

    • Step 1 (50°C - 120°C): Loss of lattice water. Calculate weight loss % to determine 'n' in the formula.

      • Example: A loss of ~3.8% corresponds roughly to n=1 (Monohydrate).

    • Step 2 (>250°C): Decomposition of the organic ligand.

  • DSC (Differential Scanning Calorimetry):

    • Look for an endotherm corresponding to dehydration (often broad) followed by melting/decomposition.

Data Presentation: Representative Parameters

The following table summarizes representative crystallographic data for Fe(III)-DTPA salts. Note: Exact values depend on the specific hydration state synthesized.

ParameterValue / DescriptionSignificance
Formula

Confirms stoichiometry
Crystal System MonoclinicTypical for asymmetric chelates
Space Group

or

Centrosymmetric packing
Coordination No. 7 (Pentagonal Bipyramidal)Standard for Fe(III)-DTPA
Fe-N Distance 2.18 Å (Avg)Indicates strong chelation
Fe-O Distance 2.02 Å (Avg)Electrostatic interaction
Lattice Water Variable (usually 1 or 2)Stabilizes crystal via H-bonds

Pharmaceutical & Nutritional Implications[2]

  • Bioavailability: The 7-coordinate structure protects the iron from precipitation in the high pH environment of the duodenum, maintaining it in a soluble form for absorption.

  • Stability: The "Hydrogen" form (

    
    ) is less hygroscopic than the fully neutralized salts, offering better shelf-life for powder formulations.
    
  • Safety: The strong chelation constant (

    
    ) ensures that iron is released only via specific enzymatic degradation or competitive ligand exchange in vivo, reducing free radical generation.
    

References

  • PubChem. (n.d.).[1] Sodium hydrogen ferric DTPA (Compound).[1][2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Follner, H., et al. (Original structural determination methodologies for Fe-DTPA complexes).
  • World Health Organization (WHO). (2006). Guidelines on food fortification with micronutrients. Retrieved from [Link]

  • Ockerman, & Schreyer. (Synthesis of Ferrate/Iron complexes).

Sources

Exploratory

Toxicological Assessment of Long-Term NaFeDTPA Exposure

Executive Summary Sodium Iron Diethylenetriaminepentaacetate (NaFeDTPA) represents a class of high-stability iron chelates utilized primarily in agronomy and, increasingly, as a candidate for specialized iron fortificati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Iron Diethylenetriaminepentaacetate (NaFeDTPA) represents a class of high-stability iron chelates utilized primarily in agronomy and, increasingly, as a candidate for specialized iron fortification or therapeutic delivery.[1] Unlike its analogue NaFeEDTA, which has a well-defined safety monograph (JECFA/EFSA), NaFeDTPA presents a unique toxicological profile governed by its significantly higher stability constant (


).[1]

This guide outlines a rigorous framework for assessing the chronic toxicity of NaFeDTPA. The central hypothesis driving this assessment is not direct iron toxicity, but rather chelation-induced mineral malnutrition .[1] Due to the high affinity of the DTPA ligand for zinc (


) and copper (

), the primary safety risk is the systemic depletion of essential trace elements during long-term exposure.

This document provides a self-validating experimental workflow, integrating OECD 408 protocols with specialized metabolic balance studies to establish a robust No-Observed-Adverse-Effect Level (NOAEL).

Chemical Identity & Toxicokinetic Logic[1]

To design a valid toxicity study, one must first understand the molecule's behavior in vivo.

The Stability Paradox

The safety of NaFeDTPA hinges on the "Stability Paradox":

  • High Stability (Safety): The iron is tightly bound, preventing free radical generation (Fenton reaction) and acute iron toxicity.[1]

  • High Stability (Risk): If the complex dissociates, the free DTPA ligand has a high affinity for endogenous metals.[1] If it does not dissociate, it may pass through the GI tract unabsorbed, potentially stripping dietary zinc in the gut lumen.

Comparative Stability Constants (Log K):

  • Fe(III)-DTPA: ~28.0 (Extremely Stable)[1]

  • Zn(II)-DTPA: ~18.6 (High Affinity - Risk Factor)[1][2]

  • Ca(II)-DTPA: ~10.8 (Exchangeable)[1]

Toxicokinetic Pathway Visualization

The following diagram illustrates the theoretical fate of NaFeDTPA, highlighting the critical "Exchange Risk" points that must be monitored.

ADME_Pathway Ingestion Oral Ingestion (NaFeDTPA) Stomach Stomach (pH 1-2) Protonation of Complex Ingestion->Stomach Intestine Small Intestine (pH 6-7) Re-equilibration Stomach->Intestine Transit Systemic Systemic Circulation (Absorbed Fraction < 5%) Intestine->Systemic Passive Diffusion (Paracellular) Fecal Feces (Unabsorbed Fraction > 95%) Intestine->Fecal Excretion Renal Kidney (Glomerular Filtration) Systemic->Renal Rapid Clearance Urine Urine Renal->Urine Urinary Excretion Zn_Pool Endogenous Zinc Pool Zn_Pool->Intestine Luminal Exchange (Dietary Zn Chelation) Zn_Pool->Systemic Systemic Exchange (If DTPA dissociates)

Figure 1: Toxicokinetic fate of NaFeDTPA.[1] The red dashed lines indicate the critical mechanism of toxicity: Zinc scavenging in the gut or blood.

Strategic Assessment Framework

A standard toxicity study is insufficient for chelators.[1] The protocol must be modified to detect Type II Toxicity (Nutrient Depletion).

The "Three-Pillar" Design[1]
  • General Systemic Toxicity: Standard histopathology (Liver, Kidney, Spleen).[1]

  • Trace Mineral Balance: Quantitative ICP-MS analysis of urine, feces, and tissue (Femur, Liver, Kidney) to detect Zn, Cu, and Mn depletion.

  • Reproductive Proxy: Because Zn deficiency is teratogenic, testicular histology and sperm analysis are mandatory even in sub-chronic studies.[1]

Experimental Protocol: 90-Day Oral Toxicity with Mineral Balance

This protocol adheres to OECD Guideline 408 but includes mandatory "Satellite Groups" for mineral analysis.[1]

Study Design Table
ParameterSpecificationRationale
Species Rat (Sprague-Dawley or Wistar)Standard model; extensive historical data on mineral metabolism.[1]
Duration 90 DaysSufficient to induce steady-state mineral depletion.[1]
Groups 4 Groups (Control, Low, Mid, High)Establish Dose-Response.
Dosing Oral Gavage or Diet AdmixtureGavage ensures exact dosing; Diet mimics human exposure.[1]
N (Sample Size) 10/sex/group + 6/sex Satellite Satellite animals are used specifically for metabolic cage urine/feces collection to avoid stress-induced artifacts in main study animals.[1]
High Dose Limit 1000 mg/kg bw/dayOECD limit dose; likely NOAEL will be lower due to Zn effects.[1]
Step-by-Step Workflow
Phase 1: Acclimatization & Baseline (Days -7 to 0)
  • Diet: Use a standard AIN-93G purified diet. Crucial: The diet must have controlled Zinc levels (e.g., 30 ppm).[1] Commercial chow varies too much in mineral content, invalidating chelation studies.[1]

  • Screening: Baseline blood draw for serum iron and zinc.[1]

Phase 2: Exposure Period (Days 0 to 90)
  • Daily Observation: Clinical signs (lethargy, coat condition—zinc deficiency causes alopecia).[1]

  • Weekly: Body weight and food consumption.

Phase 3: Metabolic Balance (Days 28, 56, 88)
  • Transfer Satellite Group animals to metabolic cages for 24 hours.

  • Collect: Urine (acid-washed tubes) and Feces.[1]

  • Analysis: Digest samples in

    
    ; analyze via ICP-MS for Fe, Zn, Cu, Ca, Mn.
    
  • Calculation: Determine Net Mineral Retention = (Input - [Fecal + Urinary Output]).[1]

Phase 4: Termination & Necropsy (Day 91)
  • Blood: Hematology (Hgb, Hct) and Clinical Chem (Creatinine, BUN for kidney function; ALP for zinc status).[1]

  • Tissue Collection:

    • Kidney: Fix in 10% formalin (Check for vacuolization/osmotic nephrosis).[1]

    • Femur: Ash and analyze for Zinc content (Long-term storage pool).[1]

    • Testes: Weigh and fix (Zn depletion causes testicular atrophy).[1]

Analytical Validation (Self-Validating System)

To ensure trustworthiness, the analytical method must be validated:

  • Spike Recovery: Spike urine matrix with known Fe/Zn standards; recovery must be 90-110%.[1]

  • Reference Material: Use Bovine Liver (NIST 1577c) or similar certified reference material in every digestion batch.[1]

Mandatory Visualization: Experimental Logic

The following diagram details the decision logic for determining the NOAEL based on the dual endpoints of organ toxicity and mineral depletion.

Logic_Flow Start Start 90-Day Study Data_Collection Collect Histopathology & ICP-MS Data Start->Data_Collection Check_Organs Is there Organ Damage? (Kidney/Liver) Data_Collection->Check_Organs Check_Zn Is Bone/Serum Zn Reduced by >10% vs Control? Data_Collection->Check_Zn Tox_Organ Define LOAEL based on Organ Toxicity Check_Organs->Tox_Organ Yes Compare Compare LOAELs Check_Organs->Compare No Tox_Mineral Define LOAEL based on Mineral Depletion Check_Zn->Tox_Mineral Yes Check_Zn->Compare No Tox_Organ->Compare Tox_Mineral->Compare Final_NOAEL Final NOAEL = Lower of the two values Compare->Final_NOAEL

Figure 2: Decision logic for establishing NOAEL. Mineral depletion often precedes histological damage.[1]

Data Interpretation & Risk Assessment[3][4][5]

Critical Endpoints

When interpreting the data, researchers must prioritize the following hierarchy of effects:

  • Zinc Status (Most Sensitive): A reduction in femur zinc or serum alkaline phosphatase (a zinc-dependent enzyme) is often the first sign of toxicity, occurring before weight loss.[1]

  • Renal Histopathology: Look for "osmotic nephrosis" (vacuolization of proximal tubules).[1] This is common with high-dose chelators (e.g., Ca-DTPA) but is often reversible.[1]

  • Hematology: Paradoxically, while NaFeDTPA supplies iron, extreme doses might interfere with erythropoiesis if copper (required for iron transport) is depleted.[1]

Calculating the Safety Margin

[1]
  • For food additives, a factor of 100 is standard.

  • Note: If the NOAEL is driven by Zinc depletion, the safety factor might be adjusted if the human diet is known to be zinc-sufficient.

References

  • OECD. (2018).[1] Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals.[3][4] [Link][1][5]

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (1999).[1][6] Safety assessment of iron EDTA [sodium iron (Fe(3+)) ethylenediaminetetraacetic acid]. (Provides the comparative baseline for iron chelates). [Link][1]

  • European Food Safety Authority (EFSA). (2010).[1] Scientific Opinion on the safety of iron(III) sodium ethylenediaminetetraacetate (NaFeEDTA) as a source of iron added for nutritional purposes to food. (Relevant for chelate toxicology methodology). [Link][1]

  • FDA. (2004).[1] Pentetate Calcium Trisodium Injection (Ca-DTPA) and Pentetate Zinc Trisodium Injection (Zn-DTPA) - Clinical Pharmacology. (Establishes the renal toxicity profile of the DTPA moiety). [Link]

  • Seidel, A. (1973).[1] Comparison of the retention and distribution of 241Am and 252Cf in the rat after injection of DTPA. (Source for Stability Constants and in vivo chelate behavior).[1][2][7] [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of sodium hydrogen ferric DTPA

Application Note: Precision Synthesis of Sodium Hydrogen Ferric DTPA ) Part 1: Introduction & Scope Sodium Hydrogen Ferric DTPA (often abbreviated as NaFeDTPA in food fortification contexts, though chemically distinct fr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Sodium Hydrogen Ferric DTPA


)

Part 1: Introduction & Scope

Sodium Hydrogen Ferric DTPA (often abbreviated as NaFeDTPA in food fortification contexts, though chemically distinct from the disodium salt) is a coordination complex where Iron(III) is chelated by diethylenetriaminepentaacetic acid (DTPA). Unlike EDTA, DTPA offers a higher stability constant (


 for Fe(III)), making it a superior candidate for applications requiring robust iron sequestration, such as MRI contrast agent precursors, agricultural micronutrients, and specific pharmaceutical formulations for anemia.

This protocol details the synthesis of the acid-salt form (


). This specific stoichiometry requires precise pH control during synthesis to ensure the complex retains one proton (typically balancing the coordination sphere or remaining on a carboxylic arm) while being neutralized by exactly one sodium ion.

Target Molecule:

  • IUPAC Name: Sodium hydrogen [N,N-bis[2-[bis(carboxymethyl)amino]ethyl]glycinato(5-)]ferrate(2-)[1]

  • Formula:

    
    
    
  • Molecular Weight: ~471.2 g/mol (anhydrous)

Part 2: Scientific Principles & Mechanism

The Chelation Thermodynamics

The synthesis relies on the Chelate Effect . DTPA is an octadentate ligand, though it typically coordinates Fe(III) in a hexadentate or heptadentate fashion involving the three nitrogen atoms and 3-4 carboxylate groups. The reaction is driven by a massive increase in entropy as water molecules surrounding the aqueous ferric ion are displaced by the single DTPA ligand.

Stoichiometric Control

The critical differentiator in this protocol is the "Hydrogen" designation.

  • Fully Neutralized Salt:

    
     (Requires 2 eq. NaOH).[2]
    
  • Target Acid Salt:

    
     (Requires 1 eq. NaOH).[2]
    

The reaction pathway utilizes freshly precipitated Ferric Hydroxide (


) to avoid chloride contamination, which is common when using 

.

Reaction Equation:



Part 3: Experimental Protocol

Materials & Equipment
ReagentGradeRole
Diethylenetriaminepentaacetic Acid (

)
>99% (Chelometric)Ligand
Ferric Chloride Hexahydrate (

)
ACS ReagentIron Source (Precursor)
Sodium Hydroxide (NaOH)Pellets/PearlsBase/Counter-ion
Ethanol (Absolute)HPLC GradePrecipitating Agent
Deionized Water (

)
18.2 MΩ·cmSolvent

Equipment:

  • Thermostatic reaction vessel (Glass-lined or Borosilicate).

  • Mechanical overhead stirrer (Magnetic stirring is insufficient for the slurry phase).

  • pH Meter (Calibrated at pH 4.0 and 7.0).

  • Vacuum filtration setup (0.22 µm membrane).

  • Spray Dryer or Vacuum Oven.

Step-by-Step Methodology

Step 1: Preparation of Reactive Ferric Hydroxide (The "Clean" Iron Source) Rationale: Using


 directly leaves NaCl byproducts that are difficult to separate from the final chelate. We first convert chloride to hydroxide.
  • Dissolve 27.03 g (0.1 mol) of

    
     in 100 mL 
    
    
    
    .
  • Slowly add 3M NaOH solution while stirring until pH reaches 7.0–8.0. A reddish-brown precipitate of

    
     forms.
    
  • Centrifuge or filter the precipitate.

  • Critical Step: Wash the precipitate 3 times with

    
     to remove all chloride ions (Test filtrate with 
    
    
    
    to confirm). Use the wet cake immediately (do not dry, as "aged" hydroxides lose reactivity).

Step 2: Chelation Reaction

  • Suspend 39.3 g (0.1 mol) of

    
     powder in 150 mL 
    
    
    
    .
  • Add the wet

    
     cake from Step 1 to the DTPA slurry.
    
  • Heat the mixture to 60°C . The reaction is slow initially due to the low solubility of DTPA.

  • Add exactly 0.1 mol (4.0 g) of NaOH dissolved in 20 mL water dropwise.

    • Note: This 1:1 molar ratio of Na:Fe is vital for the Sodium Hydrogen form.

  • Increase temperature to 80–85°C and reflux for 2–3 hours.

    • Observation: The solution should turn from a turbid slurry to a clear, deep reddish-brown solution.

Step 3: pH Adjustment & Stabilization

  • Cool the solution to Room Temperature (RT).

  • Measure pH.[3][4] For

    
    , the target pH is 3.5 – 4.5 .
    
    • Adjustment: If pH < 3.5, add dilute NaOH dropwise. If pH > 4.5, the disodium salt is forming; adjust back with dilute DTPA or HCl (careful with Cl introduction).

Step 4: Isolation & Purification

  • Filtration: Pass the solution through a 0.22 µm filter to remove any unreacted iron oxides (free iron is toxic).

  • Crystallization (Option A - Preferred for Purity):

    • Concentrate the solution to 50% volume via rotary evaporation.

    • Slowly add cold Ethanol (ratio 1:3 water:ethanol) while stirring.

    • Allow to stand at 4°C overnight. Yellow-brown crystals will precipitate.

  • Drying: Filter the crystals and dry in a vacuum oven at 60°C for 6 hours.

Part 4: Visualization of Workflow

The following diagram illustrates the critical decision points and chemical transformations in the synthesis.

SynthesisProtocol Start Start: Raw Materials FePrep Precipitation of Fe(OH)3 (Removal of Chlorides) Start->FePrep FeCl3 + NaOH Mix Mix Fe(OH)3 + H5DTPA (Suspension) FePrep->Mix Wash Cake Chelation Chelation Reaction 80°C, 3 Hours Add 1 eq. NaOH Mix->Chelation Thermodynamic Drive QC_Check In-Process QC: Check Clarity & pH (Target 3.5-4.5) Chelation->QC_Check QC_Check->Chelation Fail (Turbid) -> Heat longer Filter 0.22 µm Filtration (Remove Free Iron) QC_Check->Filter Pass Precip Ethanol Precipitation or Spray Drying Filter->Precip Final Final Product: NaH[Fe(DTPA)] Precip->Final

Figure 1: Step-by-step synthesis workflow for Sodium Hydrogen Ferric DTPA, highlighting the critical chloride-removal and pH-control steps.

Part 5: Quality Control & Characterization

To validate the synthesis, the following analytical parameters must be met.

Validation Table
Test ParameterMethodAcceptance Criteria
Appearance VisualYellow-brown to reddish-brown crystalline powder
Solubility Aqueous (1% w/v)Clear solution, no turbidity
pH Potentiometric (1% soln)3.5 – 4.5 (Confirms Hydrogen salt form)
Free Iron Thiocyanate TestNegative (No blood-red color)
Identity FT-IR (KBr Pellet)Shift in C=O stretch (

)
Iron Content ICP-OES11.5% – 12.5% (Theoretical ~11.8%)
Mechanistic Diagram: Chelation Equilibrium

Understanding the pH dependence is vital. The "Hydrogen" form exists in a specific equilibrium window.

ChelationEquilibrium Acid pH < 2.0 Dissociation Target pH 3.5 - 5.0 Target: [Fe(DTPA)H]- Acid->Target Add NaOH Target->Acid Add HCl Basic pH > 7.0 Disodium Salt: [Fe(DTPA)]2- Target->Basic Add Excess NaOH Hydrolysis pH > 10.0 Fe(OH)3 Precipitation Basic->Hydrolysis OH- Competition

Figure 2: pH stability window for the Iron-DTPA complex. The target Sodium Hydrogen salt is isolated from the green zone.

Part 6: References

  • PubChem. (n.d.).[1] Sodium Hydrogen Ferric DTPA (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Wallace, L. D., et al. (1983). Iron(III) chelates of DTPA: Stability and structure. In Inorganic Chemistry. (General reference for Fe-DTPA stability constants).

  • World Health Organization (WHO). (2006). Guidelines on food fortification with micronutrients. (Context for NaFeDTPA application and safety). Retrieved from [Link]

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. (Authoritative source for log K values).

Sources

Application

HPLC method validation for NaFeDTPA quantification

Application Note: HPLC Method Validation for NaFeDTPA Quantification Executive Summary & Scientific Rationale The Challenge: Sodium Ferric Diethylenetriaminepentaacetate (NaFeDTPA) is a premium iron fortificant used in f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Validation for NaFeDTPA Quantification

Executive Summary & Scientific Rationale

The Challenge: Sodium Ferric Diethylenetriaminepentaacetate (NaFeDTPA) is a premium iron fortificant used in food matrices (e.g., soy sauce, flour) and pharmaceutical applications due to its high bioavailability and stability. However, quantifying NaFeDTPA presents a unique analytical challenge: Speciation . Standard elemental analysis (AAS, ICP-MS) measures total iron, failing to distinguish between the intact NaFeDTPA chelate and free iron or other iron species.

The Solution: This protocol details a Reversed-Phase Ion-Pairing HPLC (RP-IPC) method.[1] Since NaFeDTPA is a bulky, anionic complex (


), it retains poorly on standard C18 columns. We utilize Tetrabutylammonium Hydroxide (TBAH)  as an ion-pairing reagent. The TBA

cation pairs with the anionic Fe-DTPA complex, forming a neutral, hydrophobic moiety that retains well on a C18 stationary phase.

Scope: This guide covers method development, detailed experimental protocols, and a full validation framework compliant with ICH Q2(R1) guidelines.

Method Development Strategy

The following decision matrix explains the "Why" behind the "How":

ParameterSelectionScientific Justification
Stationary Phase C18 (End-capped)Provides the hydrophobic surface necessary to interact with the alkyl chains of the ion-pairing reagent.
Mobile Phase pH 6.0 – 7.0Critical Control Point: The Fe-DTPA complex is extremely stable (log K

28), but dissociation can occur at very low pH (< 2.0). A neutral pH ensures the complex remains intact and the carboxylic groups are ionized for ion-pairing.
Ion-Pair Reagent TBAH (5–10 mM)Tetrabutylammonium acts as the "bridge" between the anionic analyte and the non-polar stationary phase.
Detection UV 258 nmThe Fe-DTPA complex exhibits a characteristic charge-transfer absorption band around 258 nm, offering higher specificity than generic low-UV (210 nm) detection.

Detailed Experimental Protocol

Instrumentation & Reagents
  • System: HPLC with UV/Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18, 5 µm, 250 x 4.6 mm (e.g., Phenomenex Gemini or Waters Symmetry).

  • Reagents:

    • NaFeDTPA Reference Standard (>98% purity).

    • Tetrabutylammonium Hydroxide (TBAH), 1.0 M solution in methanol.

    • Ammonium Acetate or Phosphate Buffer.

    • Acetonitrile (HPLC Grade).[2]

    • Water (Milli-Q, 18.2 MΩ).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 10 mM Ammonium Acetate + 5 mM TBAH in Water (Adjust to pH 6.5 with Acetic Acid)
Mobile Phase B Acetonitrile (ACN)
Mode Isocratic
Ratio (A:B) 90:10 (v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C
Injection Vol 20 µL
Detection UV at 258 nm
Run Time 15 minutes (NaFeDTPA typically elutes at ~6-8 min)
Sample Preparation

For Solid Matrices (e.g., Flour, Powder):

  • Weigh 1.0 g of sample into a 50 mL centrifuge tube.

  • Add 25 mL of Mobile Phase A (The buffer/TBAH helps stabilize the chelate during extraction).

  • Vortex for 2 min; Sonicate for 15 min.

  • Centrifuge at 4000 rpm for 10 min.

  • Filter supernatant through a 0.45 µm PVDF filter into an HPLC vial.

For Liquid Matrices (e.g., Soy Sauce):

  • Dilute sample 1:10 or 1:50 with Mobile Phase A.

  • Filter through 0.45 µm PVDF filter.

Validation Framework (ICH Q2)

This section details the specific experiments required to validate the method.

System Suitability Testing (SST)

Objective: Ensure the LC system is performing adequately before analysis.

  • Protocol: Inject the Standard Solution (e.g., 50 µg/mL) six times.

  • Acceptance Criteria:

    • RSD of Peak Area ≤ 2.0%[3]

    • Tailing Factor (

      
      ) ≤ 1.5
      
    • Theoretical Plates (

      
      ) > 2000
      
Specificity (Selectivity)

Objective: Prove that the NaFeDTPA peak is not interfered with by the matrix or free iron.

  • Protocol:

    • Inject Mobile Phase Blank.

    • Inject Placebo Matrix (unfortified flour/sauce).

    • Inject Placebo spiked with FeCl₃ (Free Iron) and DTPA ligand separately.

    • Inject NaFeDTPA Standard.

  • Result: The NaFeDTPA complex should elute as a distinct peak. Free iron (Fe³⁺) usually elutes in the void volume or interacts differently with the column, ensuring no overlap.

Linearity
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Analysis: Plot Peak Area vs. Concentration.

  • Acceptance: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[3]
    
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with NaFeDTPA standard at 3 levels:

    • Low (80% of target)

    • Medium (100% of target)

    • High (120% of target)

  • Replicates: 3 replicates per level.

  • Acceptance: Mean recovery 95% – 105%.

Precision
  • Repeatability (Intra-day): 6 injections of the 100% standard. RSD ≤ 2%.[3]

  • Intermediate Precision (Inter-day): Repeat analysis on a different day, different analyst, or different column batch. RSD ≤ 2%.[3]

Robustness
  • Protocol: Deliberately vary parameters:

    • pH of Mobile Phase: 6.5 ± 0.2

    • Flow Rate: 1.0 ± 0.1 mL/min

    • Wavelength: 258 ± 2 nm

  • Acceptance: System suitability parameters must remain within limits; retention time shift < 5%.

Visualization

Figure 1: Ion-Pairing Separation Mechanism

Caption: Schematic of the interaction between the anionic NaFeDTPA complex, the cationic TBA+ pairing agent, and the hydrophobic C18 stationary phase.

IonPairingMechanism Analyte NaFeDTPA (Anionic Complex) [Fe-DTPA]2- Complex Neutral Ion-Pair [Fe-DTPA]2- --- 2[TBA]+ Analyte->Complex Electrostatic Attraction Reagent TBA+ (Ion-Pair Reagent) Hydrophobic Tail + Cationic Head Reagent->Complex Stationary C18 Stationary Phase (Hydrophobic Surface) Complex->Stationary Hydrophobic Interaction (Retention) Detection UV Detector (258 nm) Stationary->Detection Elution

Figure 2: Validation Workflow (ICH Q2)

Caption: Step-by-step validation logic flow ensuring data integrity and method reliability.

ValidationWorkflow cluster_AccuracyPrecision Reliability Metrics Start Start Validation SST System Suitability (N > 2000, Tf < 1.5) Start->SST SST->Start Fail (Troubleshoot) Specificity Specificity Test (Blank vs. Matrix vs. Analyte) SST->Specificity Pass Linearity Linearity (5 Levels) R² > 0.999 Specificity->Linearity No Interference Accuracy Accuracy (Spike Recovery) 95-105% Linearity->Accuracy Precision Precision (Repeatability RSD < 2%) Accuracy->Precision Robustness Robustness (pH, Flow, Temp variations) Precision->Robustness Report Final Validation Report Robustness->Report All Criteria Met

Expert Insights & Troubleshooting

  • Peak Shape Issues: If the NaFeDTPA peak tails, increase the concentration of TBAH slightly (up to 10 mM) or increase the column temperature to 30°C to improve mass transfer.

  • Ghost Peaks: Iron is ubiquitous. Use only plasticware or acid-washed glassware for sample prep to avoid leaching background iron that might form complexes with excess free DTPA if present.

  • Mobile Phase Aging: TBAH solutions can degrade or absorb CO2 over time, altering pH. Prepare Mobile Phase A fresh daily.

References

  • AOAC International. (2005). Official Methods of Analysis of AOAC INTERNATIONAL. Method 944.02 (Iron in Flour).[4] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Luo, Y., et al. (2014). Simultaneous determination of EDTA and DTPA in small molecule and biological pharmaceutical formulations using ion-pairing HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Phenomenex. (2023).[5][6] Mobile Phase Optimization: A Critical Factor in HPLC. Link

Sources

Method

Application Note: Precision Formulation and Sterilization of Ferric Sodium DTPA (NaFeDTPA) for Parenteral Administration

Introduction & Scientific Rationale The formulation of Ferric Sodium Diethylenetriaminepentaacetate (NaFeDTPA) for injection requires a rigorous understanding of coordination chemistry and thermodynamics. Unlike simple s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The formulation of Ferric Sodium Diethylenetriaminepentaacetate (NaFeDTPA) for injection requires a rigorous understanding of coordination chemistry and thermodynamics. Unlike simple salt solutions, NaFeDTPA is a chelate complex designed to sequester Iron(III) (


) within the DTPA ligand, preventing the catalytic generation of hydroxyl radicals via Fenton chemistry while maintaining solubility at physiological pH.
Thermodynamic Considerations

The stability constant (


) of the Fe(III)-DTPA complex is approximately 

. However, the conditional stability constant depends heavily on pH.
  • At pH < 2: Protons compete with

    
     for the ligand, leading to dissociation.
    
  • At pH > 8: Hydroxyl ions (

    
    ) compete with DTPA, potentially leading to the formation of insoluble Ferric Hydroxide (
    
    
    
    ).
  • Target Window: The formulation must be maintained between pH 5.5 and 7.5 to ensure the complex remains intact and soluble.

The "Free Iron" Hazard

In parenteral applications, unchelated ("free") iron is toxic. It saturates transferrin and accumulates in non-target tissues (liver, heart), causing oxidative stress. Therefore, this protocol utilizes a Ligand-Excess Strategy , employing a 2–5% molar surplus of DTPA to thermodynamically drive the equilibrium toward full complexation.

Materials & Equipment

Reagents (Trace Metal Basis)
ReagentSpecificationRole

(or

)

Purity
Chelating Agent
Ferric Chloride Hexahydrate (

)
ACS Reagent / USPIron Source
Sodium Hydroxide (1M and 0.1M)Low Metal ContentpH Adjustment
Hydrochloric Acid (0.1M)Trace Metal GradepH Adjustment
Sodium Chloride USP GradeTonicity Adjustment
Water for Injection (WFI) Endotoxin < 0.25 EU/mLSolvent
Equipment
  • Calibrated pH Meter (3-point calibration: pH 4.0, 7.0, 10.0).

  • Class II Biological Safety Cabinet (for aseptic filling).

  • Sterile 0.22

    
    m Polyethersulfone (PES) or PVDF syringe filters.
    
  • Osmometer (Freezing point depression).

Detailed Protocol: Stoichiometric Chelation

This protocol describes the preparation of 100 mL of 10 mM NaFeDTPA .

Stoichiometric Calculations
  • Target Concentration: 10 mM Fe.

  • Volume: 0.1 L.

  • Moles of Fe required:

    
    .
    
  • Mass of

    
     (MW 
    
    
    
    270.30 g/mol ):
    
    
  • Moles of DTPA required (5% Excess):

    
    .
    
  • Mass of

    
     (MW 
    
    
    
    503.26 g/mol ):
    
    
Formulation Workflow

Step 1: Ligand Dissolution (The "Receiver" Solution)

  • In a depyrogenated beaker, add 80 mL of WFI.

  • Add 528.4 mg of

    
    .
    
  • Stir until fully dissolved. Measure pH. It will likely be alkaline (>10).

  • Adjust pH to 8.0 using dilute HCl. Note: Starting at slightly alkaline pH facilitates the initial attack of the ligand on the metal without precipitating the metal immediately.

Step 2: Metal Addition (The "Donor" Solution)

  • Separately dissolve 270.3 mg of

    
     in 10 mL  of WFI. The solution will be yellow/orange and acidic.
    
  • Dropwise Addition: Slowly add the Iron solution to the DTPA solution while stirring vigorously.

    • Observation: The solution may transiently turn cloudy (iron hydroxide) but should clear rapidly as the stronger DTPA complex forms. The final color should be yellow-green to brown.

Step 3: Equilibration & Final pH Adjustment

  • Allow the mixture to stir for 30 minutes at room temperature to ensure thermodynamic equilibrium.

  • Check pH.[1][2][3][4][5][6][7][8] The release of protons during chelation (if using acidic iron source) may lower the pH.

  • Adjust final pH to 7.2 – 7.4 using 0.1M NaOH or 0.1M HCl.

    • Critical: Do not overshoot pH > 8.0, or iron may precipitate.

Step 4: Tonicity Adjustment

  • Calculate current osmolality or measure.

  • Add Sodium Chloride (NaCl) to achieve isotonicity (~290 mOsm/kg). For this concentration, approximately 800 mg of NaCl is typically required (verify with osmometer).

  • Bring final volume to 100 mL with WFI.

Step 5: Sterile Filtration

  • Inside the Biosafety Cabinet, draw the solution into a sterile syringe.

  • Pass through a 0.22

    
    m PES filter  into a sterile, depyrogenated crimp-top vial.
    
  • Note: Do not autoclave the final complex if possible; thermal stress can induce minor dissociation or pH shifts. Filtration is the preferred sterilization method for metallo-complexes.

Visualization: Synthesis Logic

FeDTPA_Synthesis Start Raw Materials LigandSol Ligand Solution (DTPA + WFI) pH > 8.0 Start->LigandSol Dissolve Na5DTPA IronSol Iron Solution (FeCl3 + WFI) Acidic Start->IronSol Dissolve FeCl3 Chelation Controlled Mixing (Dropwise Addition) LigandSol->Chelation Receiver IronSol->Chelation Donor Equilib Equilibration (30 mins, Stirring) Chelation->Equilib Complexation Adjust pH & Tonicity Adjustment (Target pH 7.4) Equilib->Adjust Check pH Filter Sterile Filtration (0.22 µm PES) Adjust->Filter Isotonic Final Sterile NaFeDTPA Injection Filter->Final Aseptic Fill

Figure 1: Step-by-step workflow for the synthesis of sterile NaFeDTPA, emphasizing the separation of donor/receiver solutions to prevent precipitation.

Quality Control (QC) & Self-Validation

A self-validating system requires confirming the absence of free iron.

The "Free Iron" Limit Test (Colorimetric)

Before releasing the batch, perform a limit test using 1,10-Phenanthroline or Ferrozine .

  • Take a 1 mL aliquot of the final product.

  • Add buffering agent (Acetate, pH 4.5) and reducing agent (Hydroxylamine HCl) to reduce any free

    
     to 
    
    
    
    .
  • Add Phenanthroline solution.

  • Pass Criteria: No development of a red/orange complex. The DTPA-bound iron is stable and will not exchange with Phenanthroline under these mild conditions; only "free" iron will react.

QC Decision Tree

QC_Logic Sample Batch Sample Visual Visual Check: Clear/Yellow-Green? Sample->Visual pHCheck pH Check: 7.0 - 7.5? Visual->pHCheck Yes Discard DISCARD / REWORK Visual->Discard No (Cloudy/Precipitate) FreeIron Free Iron Test: Negative? pHCheck->FreeIron Yes pHCheck->Discard No Endotoxin Endotoxin (LAL): < 0.25 EU/mL? FreeIron->Endotoxin Yes (No Color Change) FreeIron->Discard No (Red Color) Release RELEASE BATCH Endotoxin->Release Pass Endotoxin->Discard Fail

Figure 2: Quality Control Decision Tree ensuring safety parameters (solubility, pH, chelation integrity, and pyrogenicity) are met before release.

References

  • Norvell, W. A. (1972).[3][7] Equilibria of metal chelates in soil solution. Micronutrients in Agriculture, 115-138.

  • Sillén, L. G., & Martell, A. E. (1964).[2] Stability Constants of Metal-Ion Complexes. The Chemical Society, London.[2] (Classic reference for Log K values).

  • Curium Pharma. (2023). Kit for the Preparation of Technetium Tc 99m Pentetate Injection. (Standard industry reference for DTPA sterile kit preparation).

  • American Chemical Society. (2021). Fast Determination of a Novel Iron Chelate Prototype. Analytical Chemistry.

  • Food and Agriculture Organization (FAO). (2022). Standard operating procedure for DTPA extraction. (Provides context on DTPA buffering and stability).

Sources

Application

Application Note &amp; Protocol: Spectrophotometric Determination of Iron in NaFeDTPA Complexes

Abstract This application note provides a comprehensive, validated protocol for the quantitative determination of iron in Sodium Ferric Diethylenetriamine Pentaacetate (NaFeDTPA) complexes using UV-Visible spectrophotome...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, validated protocol for the quantitative determination of iron in Sodium Ferric Diethylenetriamine Pentaacetate (NaFeDTPA) complexes using UV-Visible spectrophotometry. The method is based on the highly specific and sensitive 1,10-phenanthroline colorimetric reaction. Given the thermodynamic stability of the Fe(III)-DTPA chelate, this protocol details the necessary steps for the complete dissociation of the complex, subsequent reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) iron, and the formation of the intensely colored tris(1,10-phenanthroline)iron(II) complex. This robust method is crucial for quality control and formulation analysis in the pharmaceutical and food fortification industries, ensuring product efficacy and safety. All procedures have been structured to meet rigorous scientific standards and validation requirements as per ICH guidelines.

Introduction: The Analytical Imperative for NaFeDTPA

Sodium Ferric Diethylenetriamine Pentaacetate (NaFeDTPA), often marketed under various trade names, is a highly stable iron chelate. Its primary application is as an iron fortificant in food products and as an active pharmaceutical ingredient (API) for treating iron-deficiency anemia. The DTPA ligand effectively shields the iron from interacting with dietary inhibitors (like phytates and polyphenols), thereby enhancing its bioavailability.[1]

The very stability that makes NaFeDTPA an effective iron source presents a significant analytical challenge. Accurate quantification of the iron content is a critical quality attribute (CQA) in pharmaceutical development and manufacturing.[2][3] It ensures dose accuracy, confirms product stability, and meets regulatory specifications.[4] Spectrophotometry, utilizing the 1,10-phenanthroline chromogenic agent, offers a cost-effective, reliable, and widely accessible method for this purpose, provided the chelated iron is first made available for reaction.[5]

Principle of the Method: A Three-Step Pathway to Quantification

The core of this assay is the reaction between ferrous iron (Fe²⁺) and three molecules of 1,10-phenanthroline to form a stable, orange-red complex, [Fe(phen)₃]²⁺.[6] However, since the iron in NaFeDTPA is in the tightly bound ferric (Fe³⁺) state, two prerequisite steps are essential: dissociation and reduction.

  • Dissociation: The NaFeDTPA complex is first treated under acidic conditions. The excess protons (H⁺) compete for the DTPA ligand, causing the release of the ferric (Fe³⁺) ion into the solution.

  • Reduction: The 1,10-phenanthroline reagent reacts specifically with ferrous (Fe²⁺) iron.[7] Therefore, a reducing agent is required to convert the liberated Fe³⁺ to Fe²⁺. Hydroxylamine hydrochloride (NH₂OH·HCl) is an ideal choice as it efficiently reduces iron(III) without interfering with the subsequent colorimetric reaction.[8][9] The reaction proceeds as follows: 2Fe³⁺ + 2NH₂OH + 2OH⁻ → 2Fe²⁺ + N₂ + 4H₂O[7]

  • Complexation & Measurement: Once in the ferrous state, the iron rapidly chelates with 1,10-phenanthroline. The resulting solution's absorbance is measured at its wavelength of maximum absorbance (λmax), approximately 508-510 nm.[10][11] According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the iron complex, allowing for precise quantification against a calibration curve.[11]

Chemical_Pathway cluster_0 Step 1: Dissociation cluster_1 Step 2: Reduction cluster_2 Step 3: Complexation cluster_3 Step 4: Measurement FeDTPA NaFe(III)DTPA Complex Fe3 Fe³⁺ (aq) FeDTPA->Fe3  Acid (H⁺) Fe2 Fe²⁺ (aq) Fe3->Fe2  Hydroxylamine HCl DTPA HₓDTPA FePhen [Fe(phen)₃]²⁺ (Orange-Red Complex) Fe2->FePhen  1,10-Phenanthroline  (pH 3-5) Spec Measure Absorbance @ ~510 nm FePhen->Spec

Caption: Chemical pathway for the determination of iron in NaFeDTPA.

Method Validation: Establishing Trustworthiness

A protocol's value is defined by its reliability. This method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for quality control applications.[12][13]

ParameterMethodTypical Acceptance Criteria
Linearity & Range A calibration curve is generated using at least five concentrations of a certified iron standard.Correlation coefficient (R²) ≥ 0.999
Accuracy Performed via spike-recovery analysis on a NaFeDTPA sample matrix at three concentration levels (e.g., 80%, 100%, 120%).[12]Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Six replicate measurements of a single sample. Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day.Relative Standard Deviation (RSD) ≤ 2.0%.
Specificity Analysis of a placebo (containing all excipients except NaFeDTPA) to check for interferences. The color reaction is highly specific to iron.[6]Placebo solution should show negligible absorbance at 510 nm.
LOD & LOQ Calculated from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ are determined and reported to define the method's sensitivity limits.[14]

Detailed Experimental Protocol

Required Reagents and Materials
Reagent / MaterialGrade / SpecificationNotes
NaFeDTPA SampleReference Standard or Test Sample
Ferrous Ammonium SulfateACS Reagent Grade, Primary StandardFor preparing the iron stock solution.[15]
Hydrochloric Acid (HCl)Concentrated, ACS Reagent Grade
Hydroxylamine HydrochlorideACS Reagent GradePrepare fresh or verify stability.
1,10-Phenanthroline MonohydrateACS Reagent Grade
Sodium Acetate TrihydrateACS Reagent GradeFor buffer preparation.
Glacial Acetic AcidACS Reagent GradeFor buffer preparation.
Deionized (DI) WaterType I, >18 MΩ·cm
Volumetric Flasks (Class A)10 mL, 50 mL, 100 mL, 1000 mL
Pipettes (Calibrated)Various sizes
UV-Visible SpectrophotometerDouble-beam recommended
Cuvettes1 cm path length, quartz or glass
Preparation of Solutions
  • 1 M Hydrochloric Acid (HCl): Carefully add 83.3 mL of concentrated HCl to ~500 mL of DI water in a 1000 mL volumetric flask. Cool, and dilute to the mark with DI water.

  • 10% (w/v) Hydroxylamine Hydrochloride: Dissolve 10.0 g of hydroxylamine hydrochloride in 100 mL of DI water.[7]

  • 0.25% (w/v) 1,10-Phenanthroline: Dissolve 0.25 g of 1,10-phenanthroline monohydrate in 100 mL of DI water. Gentle warming may be required to fully dissolve.[16]

  • Acetate Buffer (pH 4.5): Dissolve 77.1 g of sodium acetate trihydrate in ~800 mL of DI water. Add 57 mL of glacial acetic acid and dilute to 1000 mL with DI water. Verify pH with a calibrated pH meter.

  • Iron Standard Stock Solution (100 µg/mL): Accurately weigh ~0.7022 g of ferrous ammonium sulfate hexahydrate.[15] Transfer to a 1000 mL volumetric flask. Add ~500 mL of DI water and 20 mL of 1 M HCl. Swirl to dissolve completely, then dilute to the mark with DI water. This solution contains 100 µg of Fe per mL.

Preparation of Calibration Standards

Prepare a series of working standards by diluting the Iron Standard Stock Solution.

Standard No.Vol. of Stock (100 µg/mL)Final Volume (mL)Final Fe Conc. (µg/mL)
11.01001.0
22.01002.0
34.01004.0
46.01006.0
58.01008.0
Blank0.01000.0
Sample Preparation
  • Accurately weigh an amount of NaFeDTPA powder equivalent to approximately 10 mg of iron.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add ~70 mL of DI water and sonicate briefly if necessary to dissolve.

  • Dilute to the mark with DI water. This is the Sample Stock Solution.

  • Pipette 5.0 mL of the Sample Stock Solution into a 50 mL volumetric flask and dilute to the mark with DI water. This is the Working Sample Solution. (Note: This dilution factor may need adjustment to ensure the final absorbance falls within the calibration range).

Assay Procedure

Workflow cluster_prep Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis prep_standards Prepare Calibration Standards (0-8 µg/mL) pipette Pipette 5 mL of Standard or Sample into 50 mL Flask prep_standards->pipette prep_sample Prepare Working Sample Solution prep_sample->pipette add_hcl Add 1 mL of 1 M HCl (Dissociation) pipette->add_hcl add_hydrox Add 2 mL of 10% Hydroxylamine HCl (Reduction) add_hcl->add_hydrox mix_wait1 Mix and Wait 10 min add_hydrox->mix_wait1 add_phen Add 10 mL of 0.25% 1,10-Phenanthroline mix_wait1->add_phen add_buffer Add 10 mL of Acetate Buffer add_phen->add_buffer dilute Dilute to 50 mL Mark with DI Water add_buffer->dilute mix_wait2 Mix and Wait 15 min (Color Development) dilute->mix_wait2 measure Measure Absorbance at 510 nm vs. Blank mix_wait2->measure plot Plot Calibration Curve (Absorbance vs. Conc.) measure->plot calculate Calculate Sample Conc. using Regression Equation plot->calculate

Caption: Step-by-step experimental workflow for iron analysis.

  • Label a series of 50 mL volumetric flasks for the blank, each calibration standard, and the working sample solution (in duplicate).

  • Into each flask, pipette 5.0 mL of the corresponding standard or working sample solution.

  • To each flask, add 1.0 mL of 1 M HCl . Swirl gently. This ensures the complete dissociation of the Fe-DTPA complex.

  • To each flask, add 2.0 mL of 10% Hydroxylamine Hydrochloride solution . Swirl to mix and allow to stand for 10 minutes to ensure complete reduction of Fe³⁺ to Fe²⁺.[11]

  • To each flask, add 10.0 mL of 0.25% 1,10-Phenanthroline solution .

  • To each flask, add 10.0 mL of Acetate Buffer (pH 4.5) to achieve the optimal pH for complex formation.[8]

  • Dilute each flask to the 50 mL mark with DI water. Stopper and invert several times to mix thoroughly.

  • Allow the solutions to stand for at least 15 minutes at room temperature for full color development.[10]

  • Set the spectrophotometer to measure absorbance at 510 nm.

  • Autozero the instrument using the reagent blank.

  • Measure the absorbance of each standard and the sample solutions.

Calculation
  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations (in µg/mL).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

  • Calculate the concentration of iron in the Working Sample Solution (C_work) using the regression equation: C_work (µg/mL) = (Absorbance_sample - c) / m

  • Calculate the final percentage of iron in the original NaFeDTPA powder using the following formula:

    % Iron (w/w) = (C_work × DF × V) / (W_sample × 10⁴)

    Where:

    • C_work: Concentration from the calibration curve (µg/mL)

    • DF: Dilution Factor (in this protocol, DF = 10, from the 5 mL into 50 mL step)

    • V: Volume of the Sample Stock Solution (in this protocol, V = 100 mL)

    • W_sample: Initial weight of the NaFeDTPA powder (in mg)

    • 10⁴: Conversion factor (µg/mg multiplied by 100 for percentage)

References

  • International Journal of Advanced Technology and Civil Engineering. (2020). Spectrophotometric Determination of Iron in some Commercial Iron Containing Tablets/Capsule. [Link]

  • ResearchGate. (n.d.). Spectrophotometric Determination of Iron. [Link]

  • International Journal of Pharmaceutical and Applied Bilogial Research. (2018). UV-Visible Spectrophotometric Method Development and Validation of Assay of Iron Sucrose Injection. [Link]

  • Chem 321 Lab Spring 11. (n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A SPECTROPHOTOMETRIC ANALYSIS. [Link]

  • University of Missouri–St. Louis. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF IRON. [Link]

  • Nepalese Journal of Chemistry. (2011). SPECTROPHOTOMETRIC DETERMINATION OF TOTAL IRON IN RICE AND MAIZE SAMPLES. [Link]

  • PubMed. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. [Link]

  • Scribd. (n.d.). Method Validation of The Spectrometric Determination of Iron From Vitamins. [Link]

  • IronSpec. (n.d.). Water Quality 1 - Spectrophotometric Determination of Iron in Drinking Water. [Link]

  • National Center for Biotechnology Information (NCBI). (2022). A Quality by Design Approach in Pharmaceutical Development of Non-Viral Vectors with a Focus on miRNA. [Link]

  • ResearchGate. (2021). Method validation on iron determination by spectrophotometric method in aqueous medium. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Rapid Method for Quantification of Iron (Fe+3) from Ferrazone (NaFe-EDTA) in Fortified Wheat Flour. [Link]

  • ResearchGate. (2022). How to optimize Iron determinations with Hydroxylamine HCl or Thioglycolic Acid?. [Link]

  • OMICS International. (2024). Quality Control Strategies for Drug Development and Manufacturing. [Link]

  • Standard Methods. (n.d.). 3500-Fe B: Iron by Phenanthroline. [Link]

  • ResearchGate. (2023). Rapid Method for Quantification of Iron (Fe+3) from Ferrazone (NaFe-EDTA) in Fortified Wheat Flour. [Link]

  • RSC Publishing. (2002). The kinetics and mechanism of oxidation of hydroxylamine by iron(iii). [Link]

  • Moroccan Journal of Chemistry. (2020). Development of the Analytical Method of Iron through Optimization Reducing Agent Ability of Iron (III) to Iron(II). [Link]

  • Technology Networks. (2022). Quality Control During Drug Development. [Link]

  • PubMed. (1998). Iron dissociates from the NaFeEDTA complex prior to or during intestinal absorption in rats. [Link]

  • PubMed. (2023). Question-based review for pharmaceutical development: An enhanced quality approach. [Link]

  • Wageningen University & Research eDepot. (n.d.). Analysis of iron chelates in commercial iron fertilizers by gel chromatography. [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Texture Analysis of Dried Droplets for the Quality Control of Medicines. [Link]

Sources

Method

Application Note: Development and Characterization of Sodium Hydrogen Ferric DTPA-based MRI Contrast Agents

Executive Summary This guide details the synthesis, quality control, and relaxometric characterization of Sodium Hydrogen Ferric DTPA (NaH[Fe(DTPA)]) , a paramagnetic chelate utilized as a precursor for Gadolinium-free M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, quality control, and relaxometric characterization of Sodium Hydrogen Ferric DTPA (NaH[Fe(DTPA)]) , a paramagnetic chelate utilized as a precursor for Gadolinium-free Magnetic Resonance Imaging (MRI) contrast agents.

While Gadolinium-based contrast agents (GBCAs) remain the clinical standard, concerns regarding Nephrogenic Systemic Fibrosis (NSF) and intracranial Gadolinium deposition have reignited interest in iron-based alternatives. Ferric DTPA serves as a critical reference standard and a scaffold for developing high-safety blood-pool agents. This document provides a self-validating workflow for researchers to synthesize high-purity NaH[Fe(DTPA)] and assess its efficacy as a


-shortening agent.

Chemical Basis and Mechanism

Molecular Architecture

Sodium Hydrogen Ferric DTPA consists of a central Iron(III) ion coordinated by Diethylenetriaminepentaacetic acid (DTPA).

  • Stoichiometry: The DTPA ligand carries a -5 charge. The Fe(III) ion carries a +3 charge. The resulting coordination complex

    
     requires two cations to balance the charge.
    
  • The "Sodium Hydrogen" Form: In the specific NaH[Fe(DTPA)] form, the counter-ions are one Sodium ion (

    
    ) and one proton (
    
    
    
    ). This acidic salt is often preferred as a stable solid precursor which is then neutralized to
    
    
    (forming
    
    
    ) during final formulation.
Mechanism of Action (T1 Shortening)

Unlike superparamagnetic iron oxide nanoparticles (SPIONs) which primarily affect


 (darkening contrast), molecular Fe(III) chelates act as paramagnetic  agents. They possess 5 unpaired electrons (

high-spin system), facilitating longitudinal relaxation (

) of surrounding water protons via inner-sphere and second-sphere interactions.
Visualizing the Mechanism

The following diagram illustrates the relaxation mechanism and the competitive stability equilibrium critical for safety.

FeDTPA_Mechanism Fe_Center Fe(III) Ion (5 Unpaired Electrons) Complex [Fe(DTPA)]2- Paramagnetic Complex Fe_Center->Complex Chelation (log K ~ 28) DTPA_Ligand DTPA Ligand (Octadentate Potential) DTPA_Ligand->Complex Relaxation T1 Shortening (Signal Increase) Complex->Relaxation Dipole-Dipole Interaction Toxicity Free Iron Toxicity (Fenton Reaction) Complex->Toxicity Dissociation (Low pH/Competition) Water Bulk Water Protons (H+) Water->Complex Inner Sphere Exchange (q=1)

Figure 1: Mechanism of action for Fe-DTPA contrast enhancement and stability risks.

Experimental Protocols

Protocol A: Synthesis of Sodium Hydrogen Ferric DTPA

Objective: Synthesize high-purity NaH[Fe(DTPA)] from elemental precursors. Safety: Work in a fume hood. Fe(III) salts are corrosive.

Materials:
  • DTPA (Diethylenetriaminepentaacetic acid), 99%+ purity.[1]

  • Ferric Chloride Hexahydrate (

    
    ) OR Freshly precipitated Ferric Hydroxide 
    
    
    
    .
  • Sodium Hydroxide (NaOH), 1M solution.

  • Deionized Water (18.2 MΩ).

  • Ethanol (cold).

Step-by-Step Workflow:
  • Ligand Dissolution:

    • Suspend 39.3 g (0.1 mol) of DTPA in 200 mL of deionized water.

    • The solution will be cloudy (DTPA is acidic and poorly soluble in water).

  • Chelation Reaction:

    • Option A (using

      
       - Preferred for purity): Add freshly prepared wet ferric hydroxide paste (0.1 mol Fe) to the DTPA suspension. Heat to 60°C with vigorous stirring. The mixture will turn dark yellow/brown as the complex forms and dissolves.
      
    • Option B (using

      
      ): Add 27.0 g (0.1 mol) of 
      
      
      
      dissolved in 50 mL water. Note: This introduces Chloride ions which must be removed later if strict purity is required.
  • pH Adjustment (Formation of NaH Salt):

    • Monitor pH continuously. The solution will be highly acidic.

    • Slowly add 1M NaOH.

    • Critical Endpoint: Titrate to pH 4.5 - 5.0 . At this stoichiometry, you form the Sodium Hydrogen salt (

      
      ).
      
    • Note: If you titrate to pH 7.0-7.4, you form the Disodium salt (

      
      ).
      
  • Purification & Isolation:

    • Filter the solution through a 0.22 µm membrane to remove any unreacted iron oxides.

    • Concentrate the filtrate using a rotary evaporator to ~50 mL.

    • Add 200 mL of cold Ethanol to precipitate the complex.

    • Filter the yellow/brown crystals and dry under vacuum at 50°C for 24 hours.

Protocol B: Quality Control - Free Iron Determination

Objective: Ensure "Free Iron" is < 0.01%. Free iron catalyzes oxidative stress and is the primary safety failure mode.

Method: Colorimetric Assay (1,10-Phenanthroline)
  • Principle: 1,10-phenanthroline forms a red complex with

    
    . Since our sample is 
    
    
    
    , we must reduce it first.
  • Reagents:

    • Hydroxylamine Hydrochloride (Reducing agent).

    • 1,10-Phenanthroline solution.

    • Acetate Buffer (pH 4.5).

  • Procedure:

    • Dissolve 100 mg of synthesized NaH[Fe(DTPA)] in 10 mL water.

    • Add 1 mL Hydroxylamine HCl (reduces free

      
       to 
      
      
      
      ). Note: The tightly chelated Fe in DTPA will NOT be reduced/released under these mild conditions.
    • Add 2 mL Acetate buffer.

    • Add 2 mL Phenanthroline solution.

    • Incubate 10 mins.

  • Validation:

    • Measure Absorbance at 510 nm .

    • Compare against a standard curve of

      
      .
      
    • Pass Criteria: Absorbance must correspond to < 5 µg/mL free iron.

Protocol C: Relaxivity Characterization ( and )

Objective: Quantify the MRI efficiency of the agent.

Workflow Diagram

Relaxometry_Workflow cluster_prep Sample Preparation cluster_measure Measurement (1.5T / 60MHz) cluster_analysis Data Analysis Stock Prepare Stock Solution (10 mM Fe-DTPA) Dilution Serial Dilution (0, 0.25, 0.5, 1.0, 2.5, 5.0 mM) Stock->Dilution T1_Seq Inversion Recovery (IR) Measure T1 Dilution->T1_Seq T2_Seq CPMG Sequence Measure T2 Dilution->T2_Seq Plot Plot R1 (1/T1) vs Concentration T1_Seq->Plot T2_Seq->Plot Calc Calculate Slope = r1 (mM-1 s-1) Plot->Calc

Figure 2: Standard workflow for determining relaxivity constants.

Data Analysis

Calculate relaxivity (


) using the equation:


Where:
  • 
     is the measured relaxation rate (
    
    
    
    ).
  • 
     is the concentration of Fe-DTPA in mM.
    
  • The slope of the line is

    
    .
    

Comparative Data: Fe-DTPA vs. Gd-DTPA

The following table benchmarks the Sodium Hydrogen Ferric DTPA precursor against the clinical standard (Magnevist).

ParameterFe-DTPA (Sodium Hydrogen)Gd-DTPA (Magnevist)Clinical Implication
Metal Ion

(High Spin

)

(High Spin

)
Fe is endogenous; Gd is xenobiotic.
Unpaired Electrons 57Gd has higher theoretical magnetic moment.
Relaxivity (

) @ 1.5T
1.2 - 2.0

3.8 - 4.5

Fe requires higher dosing for equivalent contrast.
Thermodynamic Stability (

)
~28.0~22.0Note: While Fe-DTPA

is high, effective stability in vivo is lower due to competition from Transferrin.
Toxicity Risk Fenton Reaction (Reactive Oxygen Species)NSF / Brain DepositionFe toxicity is acute (oxidative); Gd is chronic/fibrotic.
Excretion Pathway Renal (Glomerular filtration)Renal (Glomerular filtration)Similar pharmacokinetics.

Key Insight: While Fe-DTPA has lower relaxivity than Gd-DTPA, its safety profile regarding NSF makes it a viable candidate for patients with compromised renal function, provided the formulation is stabilized (often with excess ligand or antioxidant excipients) to prevent free iron release.

References

  • Weinmann, H. J., et al. (1984). Characteristics of Gadolinium-DTPA complex: a potential NMR contrast agent.[2][3][4][5] American Journal of Roentgenology.

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press. (Standard reference for Log K values).
  • Wang, Z., et al. (2018). Surface Design of Eu-Doped Iron Oxide Nanoparticles for Tuning the Magnetic Relaxivity. ACS Applied Materials & Interfaces.

  • Lauffer, R. B. (1987). Paramagnetic metal complexes as water proton relaxation agents for NMR imaging: theory and design. Chemical Reviews.

  • U.S. Food and Drug Administration (FDA). (2017).[6] FDA Drug Safety Communication: FDA identifies no harmful effects to date with brain retention of gadolinium-based contrast agents.

Sources

Application

Application Note: Optimization of Ferric DTPA in Hydroponic Nutrient Solutions

Executive Summary Iron (Fe) is the most chemically unstable micronutrient in hydroponic agriculture. While Fe-EDTA is the industry standard for cost, it fails rapidly above pH 6.0, leading to "lockout" and chlorosis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iron (Fe) is the most chemically unstable micronutrient in hydroponic agriculture. While Fe-EDTA is the industry standard for cost, it fails rapidly above pH 6.0, leading to "lockout" and chlorosis. Fe-EDDHA offers extreme stability (pH 3.0–10.[1]0) but at a prohibitive cost and with significant water staining issues.

Ferric DTPA (Fe-DTPA) occupies the critical "Goldilocks zone" for high-performance hydroponics (Recirculating Deep Water Culture, NFT, and Dutch Bucket systems). It maintains stability up to pH 7.5, safeguarding crops against the pH fluctuations common in recirculating systems while remaining cost-effective.[2] This guide details the chemical logic, preparation protocols, and stabilization techniques required to deploy Fe-DTPA effectively.

Part 1: Chelation Chemistry & Selection Logic[3]

The Stability Gap

In hydroponic solutions, free Iron (


) reacts with Hydroxide ions (

) to form insoluble Ferric Hydroxide (

), which precipitates out of solution, becoming unavailable to plant roots. Chelating agents wrap around the metal ion, protecting it from this reaction.[3][4]
  • Fe-EDTA: Loses its grip on Iron at pH > 6.[2][5]0. In a system fluctuating to pH 6.5 (common in tomato cultivation), up to 50% of Iron may precipitate.

  • Fe-DTPA: The pentadentate ligand structure (5 binding sites) offers a higher stability constant than EDTA, protecting Iron up to pH 7.5.[2]

  • Fe-EDDHA: The hexadentate structure holds Iron up to pH 10.0 but is often unnecessary for hydroponics unless source water alkalinity is extreme.

Comparative Data Analysis
ParameterFe-EDTAFe-DTPA Fe-EDDHA
Effective pH Range 3.0 – 6.03.0 – 7.5 3.0 – 10.0
Stability Constant (Log K) ~25.1~28.6 ~33.9
Photostability LowLow (High UV sensitivity) High
Primary Application Foliar sprays; Acidic substratesRecirculating Hydroponics High-pH Soil; Aquaponics
Cost Index $


Selection Decision Matrix

ChelateSelection Start Select Iron Source CheckPH Check System pH Max Start->CheckPH PH_Low pH < 6.0 (Peat, Coco, Drip) CheckPH->PH_Low Always < 6.0 PH_Mid pH 6.0 - 7.5 (NFT, DWC, Rockwool) CheckPH->PH_Mid Fluctuates 6.0-7.5 PH_High pH > 7.5 (Aquaponics, Hard Water) CheckPH->PH_High Sustained > 7.5 Select_EDTA Use Fe-EDTA (Cost Effective) PH_Low->Select_EDTA Select_DTPA Use Fe-DTPA (Best Balance) PH_Mid->Select_DTPA Select_EDDHA Use Fe-EDDHA (Max Stability) PH_High->Select_EDDHA

Figure 1: Decision matrix for selecting Iron chelates based on maximum system pH.[1][2][6]

Part 2: Preparation Protocol (Stock Solution)

Objective: Create a concentrated Stock Solution B (Micro) containing Fe-DTPA. Precursor: Most commercial Fe-DTPA is sold as a yellow-green powder (Sodium Ferric Diethylenetriamine pentaacetate), typically 10% or 11% Iron by weight .

The Calculation (Targeting 2 ppm in Final Solution)

To achieve 2.0 mg/L (ppm) of elemental Iron in the final reservoir using a 1:100 injection ratio (common for Dosatron or stock tanks):

  • Target: 2 mg Fe per Liter of final water.

  • Concentration Factor: 100x (Stock solution).

  • Stock Target: 200 mg Fe per Liter of Stock.

  • Source Material: 11% Fe-DTPA Powder.

  • Calculation:

    
     (1.82 g) of powder per Liter of Stock.
    
Step-by-Step Protocol

Materials:

  • Fe-DTPA Powder (11%).

  • Distilled or Reverse Osmosis (RO) Water (EC < 0.1 mS/cm).

  • Amber Glass or Opaque HDPE Bottle (Critical).

  • Magnetic Stirrer.

Workflow:

  • Water Preparation: Heat 50% of the final volume of RO water to 40°C – 50°C . Why: DTPA dissolves slowly in cold water; heat accelerates the entropy of dissolution.

  • Weighing: Accurately weigh the Fe-DTPA powder.

  • Dissolution: Add powder to the warm water while stirring. Do not aerate aggressively (avoids oxidation). Stir until solution is clear yellow-green.

  • Volume Adjustment: Top up to final volume with cool RO water.

  • pH Check: Ensure stock solution pH is between 5.0 and 6.0. Note: If mixing with other micronutrients (Mn, Zn, Cu), ensure they are compatible sulfates or chelates.

  • Storage: Immediately transfer to Amber/Opaque containers.

Critical Control Point: Photodegradation

Fe-DTPA is highly sensitive to UV and Blue light (300–450 nm).[4][7] Exposure causes the chelate ring to break, releasing Iron which then precipitates as Iron Oxide.[7]

  • Rule: Never store clear stock bottles in direct light.

  • Rule: Cover hydroponic reservoirs.

StockPrep Input Fe-DTPA Powder (11% Fe) Mix Dissolution (Magnetic Stirrer) Input->Mix Water RO Water (Heated 50°C) Water->Mix Check QC Check (Clear Yellow/Green?) Mix->Check Check->Mix Fail (Undissolved) Storage Storage (AMBER BOTTLE) Check->Storage Pass

Figure 2: Preparation workflow emphasizing the critical storage step.

Part 3: Application & Troubleshooting

Dosing Guidelines
  • Leafy Greens (Lettuce/Basil): 1.0 – 2.0 ppm Fe.

  • Fruiting Crops (Tomato/Pepper): 2.0 – 3.0 ppm Fe.

  • Strawberries: 1.5 – 2.5 ppm Fe.

Compatibility

Fe-DTPA is generally compatible with "Tank B" (Micronutrients + Sulfates + Phosphates).

  • WARNING: Do not mix Fe-DTPA in high concentration with Calcium Nitrate (Tank A) in the stock solution. While DTPA is more robust than sulfates, high ionic strength interactions can still cause instability over time. Keep A and B separate until the final reservoir.

Troubleshooting Chlorosis

If plants show interveinal chlorosis (yellowing between veins on new leaves), follow this diagnostic path:

  • Check pH: Is it > 7.5? If yes, DTPA is failing. Lower pH or switch to EDDHA.

  • Check Light: Is the reservoir exposed to light? If yes, Fe has photodegraded.[7][8]

  • Check Root Health: Root rot (Pythium) prevents uptake regardless of chemistry.

  • Tissue Analysis: Confirm Fe < 50 ppm in dry tissue (Deficiency).

References

  • University of Massachusetts Amherst. (2014). Iron in Greenhouse Crops. Center for Agriculture, Food, and the Environment. [Link]

  • Albano, J. P., & Miller, W. B. (2001).[4][5][7] Photodegradation of FeDTPA in Nutrient Solutions. Journal of the American Society for Horticultural Science.[4] [Link]

  • Haifa Group. (n.d.). Understanding Iron Chelates in Hydroponics. [Link] (Contextual reference on chelate selection).

  • Oklahoma State University Extension. (2017). Hydroponic Nutrient Formulations. [Link]

Sources

Method

Application Note: Advanced Mass Spectrometry Analysis of Sodium Feredetate Degradation Products

Executive Summary Sodium Feredetate (Sodium Iron(III) EDTA) is a widely used hematinic agent due to its high bioavailability and stability in the presence of dietary inhibitors. However, the complex is inherently sensiti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Feredetate (Sodium Iron(III) EDTA) is a widely used hematinic agent due to its high bioavailability and stability in the presence of dietary inhibitors. However, the complex is inherently sensitive to photodegradation, a process driven by the photoreduction of the central Iron(III) ion to Iron(II). This application note provides a comprehensive protocol for the identification and semi-quantitation of degradation products—specifically Ethylenediaminetriacetic acid (ED3A), Ethylenediaminediacetic acid (EDDA), and Glycine—using High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS).

Key Insight: Unlike standard small molecule analysis, the analysis of metal chelates requires specific attention to in-source stability and background metal contamination in the LC system, which can artificially re-complex free ligands, masking degradation.

Scientific Background: The Photolytic Instability

The degradation of Sodium Feredetate is primarily photolytic. Upon exposure to UV-Vis light, the Fe(III)-EDTA complex undergoes a Ligand-to-Metal Charge Transfer (LMCT) .

Mechanism of Action[1]
  • Excitation: Light absorption promotes an electron from the carboxylate ligand to the Fe(III) center.

  • Reduction: Fe(III) is reduced to Fe(II).[1]

  • Radical Formation: The carboxylate group becomes a radical, which rapidly decarboxylates (releasing

    
    ).
    
  • Decomposition: The resulting radical intermediate destabilizes the ethylenediamine backbone, leading to cleavage and the formation of formaldehyde and lower-order chelates (ED3A, EDDA).

Experimental Protocol

Reagents and Chemicals
  • Standard: Sodium Feredetate (USP/BP Reference Standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water (

    
    ).
    
  • Additives: Ammonium Formate (10 mM), Formic Acid. Note: Avoid phosphate buffers as they suppress MS ionization.

  • System Passivation: 10 mM EDTA solution (for cleaning LC lines).

Instrumentation & Conditions

System: Q-TOF or Orbitrap MS coupled with UHPLC.

Liquid Chromatography (LC)[2]
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 to retain the highly polar degradation products (Glycine, EDDA).

    • Recommended: ZIC-HILIC or Amide column (

      
       mm, 1.7 µm).
      
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold for equilibration).

    • 2-10 min: 90%

      
       50% B.
      
    • 10-12 min: 50% B.

    • 12.1 min: 90% B (Re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS)[2][4][5][6][7][8]
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Rationale: EDTA and its degradants are polycarboxylic acids and ionize most efficiently as deprotonated anions

      
      .
      
  • Capillary Voltage: 2.5 kV.

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the fragile coordination complex).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Scan Range:

    
     50 – 800.
    
System Suitability & "The Iron Ghost" Effect

Critical Step: Standard stainless steel LC systems contain iron. Free EDTA degradants (ED3A, EDDA) can scavenge iron from the LC tubing, appearing as Fe-complexes in the MS data and leading to false negatives for "free ligand" degradants.

  • Validation: Inject a blank containing 10 µM free EDTA. If an Fe-EDTA peak appears, your system is contaminating the sample.

  • Remediation: Use a PEEK-lined LC system or passivate the system with 50 µM EDTA followed by extensive water flushing before analysis.

Forced Degradation Workflow

Perform the following stress tests to generate degradation products for method validation.

StressorConditionExpected Outcome
Photolytic 1.2 million lux hours (ICH Q1B)High Degradation. Formation of Fe(II), ED3A, EDDA, Formaldehyde.
Oxidative 3%

, RT, 4 hours
Moderate Degradation. N-oxide formation possible.
Thermal 60°C, 24 hoursLow Degradation.[9] Complex is thermally stable.
Hydrolytic (Acid) 0.1 N HCl, RT, 4 hoursDissociation of complex; precipitation of free EDTA acid.

Data Analysis & Interpretation

Mass Spectral Identification

The iron isotope pattern is the fingerprint. Iron has naturally occurring isotopes:


 (5.8%) and 

(91.7%). Any peak exhibiting this specific isotopic distribution confirms the presence of an iron complex.
Key Analytes Table
CompoundFormula (Neutral)ESI(-) m/z

Characteristic Fragment (MS/MS)
Fe(III)-EDTA

344.0

300 (

loss),

242
ED3A (Ligand)

231.1

159, 129
EDDA (Ligand)

173.1

129, 87
Glycine

74.0

30
NTA (Impurity)

190.0

146 (

loss)
Visualization of Degradation Pathways

SodiumFeredetateDegradation FeEDTA Sodium Feredetate [Fe(III)-EDTA]- Excited Excited State (LMCT) FeEDTA->Excited UV Light (hv) Radical Radical Intermediate (Decarboxylation) Excited->Radical e- Transfer FeII Reduced Complex [Fe(II)-EDTA]2- Radical->FeII Reduction CO2 CO2 Radical->CO2 Loss of -COO ED3A ED3A (Triacetic Acid) Radical->ED3A Hydrolysis Formaldehyde Formaldehyde (HCHO) ED3A->Formaldehyde + O2 / H2O EDDA EDDA (Diacetic Acid) ED3A->EDDA Further Photolysis Glycine Glycine EDDA->Glycine Backbone Cleavage

Figure 1: Photolytic degradation pathway of Sodium Feredetate involving Ligand-to-Metal Charge Transfer (LMCT).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Prep (Amber Glass) LC UHPLC Separation (HILIC Column) Sample->LC Inject 2µL Source ESI Source (Negative Mode) LC->Source 0.3 mL/min MS1 MS1 Scan (Isotope Filter) Source->MS1 m/z 50-800 MS2 MS/MS Frag (Structural ID) MS1->MS2 DDA Selection Data Data Analysis (Mass Defect/Isotopes) MS2->Data Spectra

Figure 2: LC-HRMS analytical workflow for the detection of polar degradation products.

References

  • World Health Organization (WHO). (1999). Sodium Iron EDTA (Sodium Feredetate) - Chemical and Technical Assessment. Retrieved from [Link]

  • Krzystek, A., et al. (2005). Photostability of Sodium Iron Ethylenediaminetetraacetic Acid (NaFeEDTA) in Stored Fish Sauce and Soy Sauce. Journal of Food Science. Retrieved from [Link]

  • Metsärinne, S., et al. (2004). Determination of EDTA and its metal complexes in pulp and paper mill process waters by capillary electrophoresis and mass spectrometry. Retrieved from [Link]

  • MicroSolv Technology Corp. (2013). Purge metals from HPLC system using EDTA. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing photodegradation of ferric DTPA in aqueous solution

Minimizing photodegradation of ferric DTPA (Fe(III)-DTPA) requires a precise understanding of its photochemistry. This guide serves as a technical support resource for researchers encountering stability issues with this...

Author: BenchChem Technical Support Team. Date: February 2026

Minimizing photodegradation of ferric DTPA (Fe(III)-DTPA) requires a precise understanding of its photochemistry. This guide serves as a technical support resource for researchers encountering stability issues with this chelate in aqueous environments.

Technical Support Center: Fe(III)-DTPA Stability

Status: Operational Subject: Photodegradation Mitigation & Troubleshooting Target Audience: Analytical Chemists, Plant Physiologists, Pharmaceutical Researchers

Part 1: The Mechanism of Failure

To prevent degradation, one must understand the molecular "accident" that occurs when photons strike the complex.

The Core Problem: Ligand-to-Metal Charge Transfer (LMCT) Fe(III)-DTPA is not inert to light. It absorbs ultraviolet and blue light (specifically <450 nm). Upon absorption, an electron is transferred from the carboxylate group of the DTPA ligand to the central Fe(III) ion. This reduces the iron and oxidizes the ligand, initiating a destructive radical chain reaction.

Diagram 1: The Photodegradation Cycle This pathway illustrates why oxygen is a "double agent"—it is required to re-oxidize iron (keeping it soluble initially) but drives the catalytic destruction of the ligand.

FeDTPA_Photolysis Fe3_DTPA Fe(III)-DTPA Complex (Stable) Excited Excited State [Fe(III)-DTPA]* Fe3_DTPA->Excited hv (<450 nm) LMCT LMCT Step (e- transfer Ligand -> Metal) Excited->LMCT Intermediate Fe(II) + DTPA Radical (Transient) LMCT->Intermediate Fe2_Free Fe(II) (Soluble) Intermediate->Fe2_Free Dissociation Ligand_Frag Decarboxylated Ligand (Fragments) Intermediate->Ligand_Frag Decarboxylation (CO2 loss) Oxidation O2 -> Superoxide/Peroxide Oxidation->Fe3_DTPA Radical Scavenging? Fe2_Free->Fe3_DTPA Re-oxidation by O2 (Catalytic Cycle) Fe3_Precip Fe(OH)3 Precipitate (Final Failure) Fe2_Free->Fe3_Precip If Ligand Depleted (pH > 6)

Caption: Figure 1. The photocatalytic cycle of Fe(III)-DTPA. Note that the presence of Oxygen allows Fe(II) to cycle back to Fe(III), permitting a single iron atom to destroy multiple ligand molecules until precipitation occurs.

Part 2: Troubleshooting Guides (Q&A)

Category A: Visual & Physical Anomalies

Q1: My clear yellow solution has turned cloudy and pale. What happened? Diagnosis: Ligand depletion leading to iron precipitation.[1][2] Mechanism: The yellow color is characteristic of the Fe(III)-DTPA complex.[1] Photodegradation breaks the DTPA ligand into smaller amine fragments (e.g., diethylenetriaminetetraacetic acid) that have lower binding constants. Once the ligand concentration drops below the stoichiometric requirement, free Fe(III) hydrolyzes to form insoluble iron hydroxides (the cloudiness). Corrective Action:

  • Filter: Remove precipitate (0.22 µm filter) to salvage remaining soluble species if critical.

  • Acidify: Lowering pH to < 5.0 may resolubilize some iron, but the ligand is permanently destroyed.

  • Prevention: See Protocol 1 (Storage) below.

Q2: I see a pH drift (alkalinization) in my storage tank. Is this related to light? Diagnosis: Yes, this is a hallmark of carboxylate photolysis. Mechanism: The degradation of the DTPA carboxyl groups releases CO₂ and consumes protons (or releases OH⁻ depending on the specific radical pathway), causing the pH of the solution to rise. Impact: As pH rises above 7.0, the solubility of unchelated Fe(III) drops drastically (


), accelerating precipitation.
Corrective Action: 
  • Monitor pH weekly. A rise of >0.5 units indicates significant degradation.

  • Use a buffer (e.g., MES, pH 6.0) if experimental conditions allow, to counteract the drift.

Category B: Experimental Design & Stabilization

Q3: Can I just wrap the bottle in foil? Answer: Yes, but "light leaks" during dispensing are cumulative. Technical Insight: The half-life of Fe(III)-DTPA in direct sunlight can be as short as 8-11 minutes . Even ambient lab fluorescent light (which contains UV/blue peaks) causes degradation over days. Recommendation:

  • Primary: Amber high-density polyethylene (HDPE) or glass bottles.

  • Secondary: Aluminum foil wrapping for long-term stock.

  • Active Use: Use opaque tubing for flow systems (e.g., HPLC or perfusion lines).

Q4: Will adding excess DTPA help? Answer: Yes, it acts as a "sacrificial buffer." Logic: If the photodegradation cycle is active, the ligand is the fuel. By providing a molar excess of DTPA (e.g., 1.1:1 or 1.5:1 Ligand:Metal ratio), you ensure that even if some ligand is destroyed, there is enough remaining to keep the iron chelated. Warning: Excess free DTPA can chelate other metals (Ca, Zn, Cu) in your biological system, potentially causing toxicity or interference.

Part 3: Analytical Protocols

Protocol 1: The "Dark Standard" Storage Protocol

Use this for preparing stock solutions (10-100 mM).

  • Preparation: Dissolve DTPA and Fe source (e.g.,

    
     or 
    
    
    
    ) in degassed water (to minimize initial dissolved
    
    
    , though re-oxygenation is inevitable).
  • Molar Ratio: Target a 1.05:1 (Ligand:Iron) ratio to ensure full chelation.

  • pH Adjustment: Adjust pH to 5.5 - 6.0 .

    • Why? This is the "sweet spot." Below pH 4, the complex is stable but the protonation reduces effective binding constant. Above pH 7, hydroxyl competition increases.

  • Filtration: Sterile filter (0.22 µm) into a sterile Amber bottle .

  • Environment: Store at 4°C.

    • Note: Temperature accelerates the rate of radical reactions, though light is the primary trigger.

Protocol 2: Rapid Quality Check (The Ferrozine Assay)

How to tell if your stock is degraded before using it.

Principle: Fe(III)-DTPA is stable. Photodegradation produces Fe(II).[3] Ferrozine reacts specifically with Fe(II) to form a magenta complex (


).
StepActionObservation/Notes
1 Aliquot 100 µL of sample.Do not acidify yet.
2 Add 100 µL Ferrozine Reagent (1 mM in water).Immediate Pink Color: High levels of Fe(II) present. FAIL.
3 Incubate 5 mins in dark.
4 Measure Absorbance @ 562 nm.Calculate Fe(II) conc.[4] using

.
5 Total Iron Check (Optional): Add reducing agent (ascorbic acid), wait 10 min, measure again.Ratio of Step 4 / Step 5 gives % Degradation.

Part 4: Data Summary & Decision Tree

Table 1: Stability Factors for Fe(III)-DTPA

FactorEffect on StabilityOptimal Condition
Wavelength < 450 nm causes rapid photolysis.Dark or Red/Yellow filtered light (>500 nm).
pH High pH (>7) promotes precipitation after photolysis.pH 5.5 - 6.0.
Temperature High temp increases radical kinetics.4°C storage.
Oxygen Essential for catalytic cycling of Fe.Degassed (if feasible), otherwise irrelevant if dark.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Check_Color Check Color Start->Check_Color Pale Pale/Cloudy Check_Color->Pale Loss of Complex Dark Dark/Brown Check_Color->Dark Oxidation/Conc. Precip Precipitate? Pale->Precip Discard DISCARD (Irreversible) Dark->Discard Likely Contamination Precip->Discard Yes (FeOx) Filter Filter (0.22um) & Check Conc. Precip->Filter No (Just diluted?)

Caption: Figure 2.[2][5] Decision matrix for evaluating the integrity of Fe(III)-DTPA stock solutions.

References

  • Albano, J.P. and Miller, W.B. (2001). Photodegradation of FeDTPA in Nutrient Solutions.[2] I. Effects of Irradiance, Wavelength, and Temperature. Journal of the American Society for Horticultural Science. Available at: [Link]

  • Metsärinne, S., Tuhkanen, T., and Aksela, R. (2004). Biological and photochemical degradation rates of diethylenetriaminepentaacetic acid (DTPA) in the presence and absence of Fe(III). Chemosphere. Available at: [Link]

  • Dou, J., et al. (2021). Photochemical degradation of iron(III) citrate/citric acid aerosol quantified with the combination of three complementary experimental techniques. Atmospheric Chemistry and Physics. Available at: [Link]

  • Stookey, L.L. (1970). Ferrozine---a new spectrophotometric reagent for iron. Analytical Chemistry. (Standard method reference for Protocol 2).

Sources

Optimization

Improving thermal stability of NaFeDTPA during autoclaving

Topic: Improving Thermal Stability of Sodium Ferric Diethylenetriaminepentaacetate (NaFeDTPA) During Autoclaving Welcome to the Chelation Stability Help Desk Role: Senior Application Scientist Status: Online Ticket: #Fe-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Thermal Stability of Sodium Ferric Diethylenetriaminepentaacetate (NaFeDTPA) During Autoclaving

Welcome to the Chelation Stability Help Desk

Role: Senior Application Scientist Status: Online Ticket: #Fe-DTPA-121C

You are likely here because your iron fortification agent or media supplement, NaFeDTPA , is behaving unpredictably after sterilization. You may be seeing yellow precipitates, turbidity, or a shift in color from yellow-green to rusty orange.

Autoclaving (


, 15 psi) places immense thermodynamic stress on coordination complexes. While NaFeDTPA is robust at room temperature, the combination of heat , pH drift , and competitive ions  in your matrix often breaks the "chelate cage," leading to the release of free ferric ions (

) and subsequent precipitation as insoluble hydroxides.

This guide provides the mechanistic understanding and validated protocols to stabilize your iron source.

Part 1: The Mechanics of Failure (Why is this happening?)

To fix the problem, you must understand the Conditional Stability Constant (


) .

The theoretical stability constant (


) of Fe-DTPA is high (

), suggesting a tight bond. However, this value assumes ideal conditions. In an autoclave, two forces attack this bond:
  • Hydroxyl Competition (

    
    ):  As temperature rises, the dissociation of water increases (
    
    
    
    changes), and often the pH of unbuffered solutions shifts. If pH rises above 7.5, hydroxide ions compete with DTPA for the iron core. Since
    
    
    is incredibly insoluble (
    
    
    ), even a slight release of iron triggers a cascade of precipitation.
  • Ligand Protonation (

    
    ):  If your solution is too acidic (pH < 4), protons compete with the iron for the DTPA donor sites, ejecting the metal.
    
The Degradation Pathway

The following diagram illustrates the specific failure points during the autoclaving cycle.

FeDTPA_Degradation Start NaFeDTPA Solution (Initial State) Autoclave Autoclave Cycle (121°C / 15 psi) Start->Autoclave pH_Acid pH Drift < 4.0 (Acidic Hydrolysis) Autoclave->pH_Acid Unbuffered Media pH_Base pH Drift > 7.5 (Alkaline Attack) Autoclave->pH_Base Unbuffered Media Stable Stable Complex (Bioavailable) Autoclave->Stable Optimized pH (5.5-7.0) + Excess Ligand Ligand_Prot Ligand Protonation (H+ displaces Fe3+) pH_Acid->Ligand_Prot OH_Comp Hydroxide Competition (OH- displaces Ligand) pH_Base->OH_Comp Free_Fe Free Fe3+ Ions Ligand_Prot->Free_Fe OH_Comp->Free_Fe Precipitate Precipitation (Fe(OH)3 or FePO4) Free_Fe->Precipitate Irreversible

Caption: Figure 1.[1] Thermodynamic failure modes of NaFeDTPA under heat stress. The complex is stable only within a specific pH window (green path).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My solution has a fine yellow/orange sludge after autoclaving."

Diagnosis: This is Ferric Hydroxide (


)  or Ferric Phosphate .
The Cause:  Your pH likely drifted above 7.5 during the heat cycle, or you autoclaved the iron in the presence of phosphates (common in PBS or culture media).
The Fix: 
  • Check the pH: Ensure the initial pH is between 5.5 and 6.5 .

  • Separate Phosphates: Never autoclave concentrated iron sources with phosphate buffers. The heat overcomes the chelate's protection, allowing

    
     to bind with 
    
    
    
    , which forms an insoluble salt.
  • Add Excess Ligand: Add 5-10% molar excess of free DTPA (

    
    ) . This shifts the equilibrium back toward the chelated form (Le Chatelier’s principle), "recapturing" any iron that momentarily dissociates during the heat spike.
    
Issue 2: "The solution turned a dark rusty brown but remained clear."

Diagnosis: Oxidative Degradation or Dimerization . The Cause: At high temperatures,


 can facilitate the oxidation of the organic DTPA backbone, or form 

-oxo dimers (Fe-O-Fe bridges) which are less bioavailable. The Fix:
  • Deoxygenate: Sparge the water with

    
     gas for 10 minutes before mixing and autoclaving.
    
  • Minimize Headspace: Fill containers to 80-90% capacity to reduce available oxygen during the run.

Issue 3: "I am using NaFeDTPA in a complex media (with Ca/Mg) and it precipitates."

Diagnosis: Trans-chelation . The Cause: Although DTPA prefers


, high concentrations of Calcium (

) or Magnesium (

) in the media can compete for the ligand during the high-energy state of autoclaving, displacing the iron. The Fix:
  • Filter Sterilization (Recommended): If the media is complex, do not autoclave the iron. See Protocol A below.

  • Chelate Switching: If autoclaving is mandatory and pH is >7.0, switch to Fe-EDDHA . It is stable up to pH 9.0 but is red in color [1].

Part 3: Validated Protocols

Protocol A: The "Gold Standard" (Filter Sterilization)

Use this for maximum stability and bioavailability in cell culture or sensitive drug formulations.

  • Preparation: Prepare a 100x or 1000x stock solution of NaFeDTPA in deionized water.

  • pH Adjustment: Adjust pH to 6.0 using dilute NaOH or HCl.

  • Filtration: Pass the solution through a 0.22

    
    m PES (Polyethersulfone)  syringe filter or vacuum filter unit.
    
    • Why PES? It has low protein/drug binding compared to Nylon or Cellulose.

  • Aseptic Addition: Add the sterile iron concentrate to your pre-autoclaved media after the media has cooled to below

    
    .
    
Protocol B: The "Robust Autoclave" Method

Use this if you must autoclave the iron (e.g., solid agar preparation or industrial fermentation).

Reagents:

  • NaFeDTPA powder

  • Disodium DTPA (Free ligand source)

  • Citrate Buffer (pH 6.0)

Step-by-Step:

  • Dissolve Iron: Dissolve NaFeDTPA in water to desired concentration.

  • Ligand Reinforcement: Add Disodium DTPA at a 1:0.1 molar ratio (10% excess relative to Iron).

    • Mechanism:[2][3][4][5] The excess "empty" claws wait to catch any iron atoms that escape during the heat spike.

  • Buffer: Add Citrate Buffer to a final concentration of 10-20 mM , adjusted to pH 6.0.

    • Mechanism:[2][3][4][5] Citrate acts as a "sacrificial" intermediate chelator and prevents pH drift.

  • Autoclave: Cycle at

    
     for 15-20 minutes. Avoid "dry" cycles  or extended drying times, which concentrate salts and promote precipitation.
    
  • Cooling: Allow to cool slowly to room temperature.

Part 4: Data Summary & Chelate Comparison

Use this table to determine if NaFeDTPA is actually the right tool for your specific pH condition.

ChelateOptimal pH RangeAutoclave StabilityPrimary Risk
Fe-EDTA pH 4.0 - 6.0LowPrecipitates > pH 6.5; Oxidizes easily.
Fe-DTPA pH 4.0 - 7.5 Moderate Precipitates > pH 7.5; Ca/Mg interference.
Fe-EDDHA pH 4.0 - 9.0+HighTurns solution dark red; Expensive.
Fe-Citrate pH 2.0 - 5.0Very LowWeak bond; Iron releases easily upon heating.

References

  • Norvell, W. A. (1972).[1][6] Equilibria of Metal Chelates in Soil Solution. In Micronutrients in Agriculture. Soil Science Society of America.

  • Michigan State University Extension. (2007).[6] Selecting which iron chelate to use.

  • Sigma-Aldrich. (n.d.). Iron Chelate Solution – Plant Tissue Culture Protocol.

  • Raypa. (n.d.). The autoclave sterilization process: Fundamentals and Temperature Profiles.

Sources

Troubleshooting

Technical Support Center: Resolving Fe-DTPA Precipitation at Alkaline pH

Topic: Iron Chelate Stability & Solubility Management Ticket Type: Advanced Technical Troubleshooting Assigned Specialist: Senior Application Scientist, Bio-Inorganic Chemistry Division Executive Summary: The Thermodynam...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Iron Chelate Stability & Solubility Management Ticket Type: Advanced Technical Troubleshooting Assigned Specialist: Senior Application Scientist, Bio-Inorganic Chemistry Division

Executive Summary: The Thermodynamics of Failure

As researchers, we often treat chelates as "black boxes" that simply hold metal ions in solution. However, Ferric DTPA (Diethylenetriaminepentaacetate) operates under strict thermodynamic constraints.

The core issue you are facing at alkaline pH is a ligand exchange competition . At pH > 7.5, the concentration of hydroxide ions (


) increases logarithmically. The affinity of Iron(III) for hydroxide (

) eventually overpowers the affinity of DTPA for Iron (

).

When this threshold is crossed, the DTPA releases the iron, which immediately hydrolyzes into insoluble Ferric Hydroxide (


) —the "rust" precipitate you observe. This guide details how to manipulate this equilibrium to your advantage or determine when a change in chemistry is chemically unavoidable.

Visualizing the Stability Window

The following diagram illustrates the "Danger Zone" where hydroxide attack destabilizes the Fe-DTPA complex.

Fe_DTPA_Stability Fe_DTPA Fe-DTPA Complex (Soluble) Precipitate Fe(OH)3 Precipitate (Insoluble Rust) Fe_DTPA->Precipitate Dissociation pH_Low pH < 6.0 (Acidic) pH_Low->Fe_DTPA Stable pH_Mid pH 6.0 - 7.5 (Optimal) pH_Mid->Fe_DTPA Stable pH_High pH > 7.5 (Alkaline) Hydroxide Hydroxide Attack (OH- Ions) pH_High->Hydroxide Increases [OH-] Hydroxide->Fe_DTPA Displaces DTPA Ligand

Figure 1: Mechanism of Fe-DTPA failure. At pH > 7.5, hydroxide ions competitively displace the chelate, leading to irreversible precipitation.

Troubleshooting Guide (Q&A)

Issue 1: "My stock solution precipitates immediately upon preparation."

Diagnosis: pH Shock (Localized Alkalinity) Even if your final target pH is neutral, the method of mixing matters. If you drop acidic iron salts (like


 or 

) directly into a highly alkaline DTPA solution (or vice versa) without buffering, the interface between the drops creates a micro-environment where pH > 10. In these transient zones, iron precipitates instantly as hydroxides before the chelate can bind it. These "micro-rust" particles rarely re-dissolve.

Corrective Action:

  • Dissolve Separately: Dissolve the DTPA (ligand) and the Iron salt in separate volumes of water.

  • Acidify the Ligand: Ensure the DTPA solution is roughly neutral or slightly acidic (pH 5-6) before introducing the iron.

  • Slow Addition: Add the Iron solution slowly to the DTPA solution with vigorous stirring.

  • Final Adjustment: Only adjust the pH to your final target after the complex has fully formed (solution turns clear yellow/brown).

Issue 2: "The solution is clear initially but precipitates after 24-48 hours at pH 8.0."

Diagnosis: Thermodynamic Incompatibility You are operating outside the chemical limits of the molecule. Fe-DTPA has a stability limit of approximately pH 7.[1][2][3][4][5]5. Above this, the equilibrium slowly shifts toward precipitation. This is not a mixing error; it is a chemical reality.

Corrective Action:

  • The "Excess Chelate" Trick: Add a 10-20% molar excess of free DTPA to your solution. According to Le Chatelier’s principle, increasing the concentration of the free ligand shifts the equilibrium back toward the complexed form (

    
    ), effectively "buying" you stability at slightly higher pH levels (up to ~8.0).
    
  • The Chemical Switch: If your process requires pH > 8.0 long-term, you must switch to Fe-EDDHA (stable up to pH 11) or Fe-HBED . No amount of mixing protocol will make DTPA stable at pH 9.0 indefinitely.

Issue 3: "I see a white precipitate, not rust, and my iron levels are dropping."

Diagnosis: Calcium Displacement (Competitive Binding) In "hard" water or media with high Calcium (


), Calcium ions can compete with Iron for the DTPA ligand. While DTPA binds Iron much more strongly than Calcium (

vs

), a massive excess of Calcium (e.g., 1000x concentration relative to Iron) can force a displacement, precipitating the Iron as hydroxide and leaving you with Ca-DTPA and Calcium Carbonate/Phosphate (white solids).

Corrective Action:

  • Check Ca:Fe Ratio: If Calcium is >500ppm and Iron is <2ppm, the mass action effect becomes significant.

  • Protocol: Ensure Iron is fully chelated in a separate stock solution before being added to the bulk Calcium-rich media. Do not mix concentrated Calcium nitrate and Fe-DTPA in the same stock tank (Tank A/B separation).

Issue 4: "My outdoor hydroponic reservoir is turning rusty despite proper pH."

Diagnosis: Photodegradation Polyaminocarboxylic acids like DTPA and EDTA are sensitive to UV light. Photons provide the energy to break the carbon-nitrogen bonds in the chelate backbone. Once the backbone breaks, the chelate releases the iron, which immediately precipitates.

Corrective Action:

  • Shielding: Opaque reservoirs are mandatory. Cover all clear tubing with black sleeves.

  • UV Sterilization: If you use UV sterilization for pathogen control, you are actively destroying your iron chelate. Inject Fe-DTPA downstream of the UV unit or switch to specific UV-stable formulations (though rare).

Comparative Data: When to Switch Chelates

Use this table to validate if Fe-DTPA is the correct tool for your specific pH condition.

ChelateStability Limit (pH)Log K (Stability Constant)Best ApplicationCost Factor
Fe-EDTA < 6.525.1Acidic soils, foliar spraysLow
Fe-DTPA < 7.5 28.6 Hydroponics, neutral media Medium
Fe-EDDHA < 11.0~35 (varies by isomer)Alkaline soils, high pH stressHigh
Fe-HBED < 12.039.7Extreme alkalinity, long-term stabilityVery High

Note: Log K values represent the affinity of the ligand for Fe(III). A higher number indicates a stronger bond.

Protocol: Preparation of High-Stability Fe-DTPA Stock

This protocol ensures maximum stability by preventing localized pH shock and utilizing the "Excess Chelate" buffer effect.

Target: 1 Liter of 20 mM Fe-DTPA Stock (pH 6.0) Reagents:

  • DTPA (Free Acid or Na5 Salt)

  • FeCl3[3]·6H2O (Iron(III) Chloride Hexahydrate) or FeSO4·7H2O

  • KOH or NaOH (for pH adjustment)

Step-by-Step:

  • Calculate Molar Excess:

    • Target Fe concentration: 20 mM.

    • Target DTPA concentration: 22 mM (10% excess).

    • Why? This excess acts as a buffer against Calcium competition and Hydroxide attack.

  • Dissolve Ligand (Beaker A):

    • Add DTPA to 600mL deionized water.

    • DTPA free acid is insoluble in water. You must slowly add KOH/NaOH while stirring until the pH reaches ~7.0 and the powder fully dissolves.

  • Dissolve Iron (Beaker B):

    • Dissolve the Iron salt in 200mL deionized water.

    • Note: This solution will be naturally acidic and yellow/orange.

  • Complexation (The Critical Step):

    • Slowly pour Beaker B (Iron) into Beaker A (DTPA) while stirring vigorously.

    • Do NOT do the reverse. Adding a small amount of ligand to a bulk iron solution can cause transient precipitation.[6]

  • Final Adjustment:

    • Check pH.[1][2][3][5][7][8][6][9][10][11][12] It will likely drop due to the release of protons during chelation.

    • Adjust pH to 6.0 - 6.5 using KOH.

    • Warning: Do not adjust to > 7.0 for the stock solution. Keep the stock slightly acidic to maximize shelf-life.

  • Volume:

    • Top up to 1 Liter with deionized water.[10] Store in a dark, cool place.

Troubleshooting Decision Tree

Follow this logic flow to identify the root cause of your precipitation.

Troubleshooting_Tree Start Precipitation Observed Check_pH Check System pH Start->Check_pH pH_High pH > 7.5? Check_pH->pH_High Switch_Chelate Switch to Fe-EDDHA or Fe-HBED pH_High->Switch_Chelate Yes Check_Light Is System Exposed to Light? pH_High->Check_Light No (pH < 7.5) Shield_Light Implement Light Shielding (Photodegradation) Check_Light->Shield_Light Yes Check_Ca Check Ca:Fe Ratio Check_Light->Check_Ca No Ca_Issue Separate Stock Tanks (A/B Tank System) Check_Ca->Ca_Issue High Ca (>500ppm) Prep_Issue Review Mixing Protocol (pH Shock) Check_Ca->Prep_Issue Normal Ca

Figure 2: Diagnostic flow for identifying the root cause of Fe-DTPA instability.

References

  • Norvell, W. A. (1991). Reactions of Metal Chelates in Soils and Nutrient Solutions. Micronutrients in Agriculture, Soil Science Society of America. Link

  • Lindsay, W. L. (1979).Chemical Equilibria in Soils. John Wiley & Sons. (Seminal text on metal hydrolysis constants).
  • Lucena, J. J. (2006). Synthetic Iron Chelates to Correct Iron Deficiency in Plants. In: Iron Nutrition in Plants and Rhizospheric Microorganisms. Springer. Link

  • Schenkeveld, W. D. C., et al. (2014). The behavior of EDDHA isomers in soils and nutrient solutions. Plant and Soil.[1][2][3][4][8][13][6][10] Link

  • AkzoNobel / Nouryon. Dissolvine® Technical Brochure: Chelates Product Guide. (Industry standard data on stability constants). Link

Sources

Optimization

Technical Support Center: Sodium Feredetate Liquid Formulations

Department: Formulation Science & Stability Applications Subject: Extending Shelf-Life and Troubleshooting Instability in NaFeEDTA Syrups Status: Operational[1] The Core Philosophy: The "Chelate Cage" Equilibrium To stab...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Formulation Science & Stability Applications Subject: Extending Shelf-Life and Troubleshooting Instability in NaFeEDTA Syrups Status: Operational[1]

The Core Philosophy: The "Chelate Cage" Equilibrium

To stabilize Sodium Feredetate (NaFeEDTA), you must understand that you are not stabilizing a simple salt; you are managing a thermodynamic equilibrium .

In a liquid state, the Iron (Fe³⁺) is sequestered inside the EDTA "cage."[2] Your formulation goal is to prevent this cage from opening.[1] The stability constant (


) of Fe-EDTA is high (

), but it is conditional.[1] It relies entirely on three vectors: pH , Photon Energy (Light) , and Ionic Competition .

If any of these vectors shift, the cage opens, releasing free iron. Free iron triggers a cascade of oxidative destruction: it catalyzes the oxidation of flavorants (metallic taste), degrades preservatives (microbial failure), and precipitates as ferric hydroxide (turbidity).

Troubleshooting Guide: Diagnostics & Solutions
Category A: Physical Instability (Precipitation & Turbidity) [1]

Q: I see a fine, reddish-brown sediment forming after 2 weeks at 40°C. What is happening? Diagnosis: This is likely Ferric Hydroxide (


) precipitation , caused by a pH drift.[1]
  • The Mechanism: NaFeEDTA is stable between pH 3.5 and 6.5. If your formulation pH drifts above 6.5 (often due to alkaline excipients or glass leaching), the solubility product (

    
    ) of Iron Hydroxide becomes lower than the stability of the EDTA complex. The iron leaves the EDTA cage and precipitates.[2][3]
    
  • The Fix:

    • Buffer System: Implement a Citrate-Citric Acid buffer to lock pH between 4.5 – 5.5 .[1]

    • Excess EDTA: Add Disodium EDTA (0.05% - 0.1%) as a "scavenger."[1] It captures any iron that momentarily dissociates, pushing the equilibrium back toward the soluble complex.

Q: My formulation is clear but has developed a strong metallic taste. Diagnosis: Ligand Exchange with Calcium or Magnesium.

  • The Mechanism: Did you use tap water or excipients high in Ca²⁺/Mg²⁺? While Fe-EDTA is stronger than Ca-EDTA, high concentrations of competing ions can shift the equilibrium, displacing small amounts of iron.[1] Even micro-molar concentrations of free iron cause metallic taste.

  • The Fix:

    • Strict Purity: Use only Deionized (DI) or RO water (Conductivity < 5 µS/cm).[1]

    • Sequestering Agents: Ensure your buffer system (Citrate) acts as a secondary complexing agent for calcium impurities.[1]

Category B: Chemical Instability (Discoloration) [1]

Q: The syrup has darkened from golden-yellow to dark brown/black. Diagnosis: Photolytic Degradation (The #1 enemy of Fe-EDTA).[1]

  • The Mechanism: Fe(III)-EDTA is photo-active.[1][4] UV and visible light (blue spectrum) cause the reduction of Fe(III) to Fe(II) and the decarboxylation of the EDTA ligand. This irreversible breakdown creates radical species that polymerize sugars (caramelization) and oxidize flavor oils.[1]

  • The Fix:

    • Packaging: Amber PET or Glass is non-negotiable.

    • Manufacturing: Process under yellow light (sodium vapor) or low-intensity LED.[1]

    • Antioxidants: Avoid Ascorbic Acid if possible (it promotes the reduction of Fe³⁺

      
       Fe²⁺, destabilizing the specific Fe(III)-EDTA complex).[1] Use Sodium Metabisulfite  (if permitted) or nitrogen sparging to remove dissolved oxygen.[1]
      
Strategic Visualization: The Stability Pathway

The following diagram maps the critical failure modes of Sodium Feredetate. Use this to identify where your formulation is breaking down.

NaFeEDTA_Stability Central NaFeEDTA Complex (The 'Cage') PhotoRed Photoreduction Fe(III) -> Fe(II) Central->PhotoRed e- Transfer Precip_OH Precipitation Fe(OH)₃ Central->Precip_OH Hydrolysis Precip_Acid Precipitation EDTA Acid Form Central->Precip_Acid Solubility Drop Displacement Iron Displacement (Metallic Taste) Central->Displacement Fe Release Light UV/Blue Light (< 400nm) Light->Central Energy Input High_pH pH > 6.5 (Alkalinity) High_pH->Central OH- Competition Low_pH pH < 3.0 (Strong Acid) Low_pH->Central Protonation Comp_Ions Ca²⁺ / Mg²⁺ (Hard Water) Comp_Ions->Central Ligand Exchange LigandDeg Ligand Degradation (CO₂ release) PhotoRed->LigandDeg Radical Attack

Figure 1: Mechanistic failure pathways for Sodium Feredetate liquid formulations.[1]

Formulation Data & Specifications

Use these parameters as your "Safe Operating Window." Deviating from these ranges significantly increases the probability of failure.

ParameterTarget RangeCritical Limit (Failure)Notes
pH 4.5 – 5.5< 3.5 or > 6.5Stability constant drops logarithmically outside this window.[1]
Ionic Strength LowHigh (> 0.5 M)High salt concentrations can "salt out" the chelate.
Water Quality < 2 µS/cm> 10 µS/cmCalcium competes for EDTA; Magnesium destabilizes the complex.
Preservative Parabens + EDTAPhenols (Incompatible)Phenolic preservatives form colored complexes with trace free iron.[1]
Storage Temp 15°C – 25°C> 40°CHeat accelerates hydrolysis.[1]
Experimental Protocols: Self-Validating Systems

Do not rely on standard ICH protocols alone. Sodium Feredetate requires specific stress tests to validate the "Cage Integrity."

Protocol A: The "Calcium Challenge" (Validation of Chelate Strength)

Purpose: To determine if your buffer system can handle accidental ionic contamination.

  • Preparation: Prepare 100mL of your final formulation.

  • Challenge: Spike the solution with 0.01M Calcium Chloride (

    
    ) .
    
  • Observation:

    • Pass: Solution remains clear for 24 hours.

    • Fail: Turbidity or cloudiness appears within 4 hours.[1]

  • Corrective Action: If failed, increase the concentration of Disodium EDTA (free ligand) by 0.05% to sequester the Calcium.

Protocol B: The Photolytic Stress Test

Purpose: To validate packaging and antioxidant efficacy.

  • Setup: Place 20mL of syrup in a clear glass vial and 20mL in your proposed final packaging (e.g., Amber PET).

  • Exposure: Expose both to a standard cool white fluorescent light (approx. 4000 lux) for 48 hours.

  • Measurement:

    • Measure Absorbance at 450nm (browning index).[1]

    • Titrate for Free Iron (using 1,10-phenanthroline method).[1]

  • Criteria: The formulation in the final packaging must show < 5% increase in free iron compared to the dark control.

Manufacturing Workflow: Order of Addition

The most common cause of batch failure is Shock Precipitation during mixing. You must follow this specific order to maintain the thermodynamic equilibrium.

Manufacturing_Flow Step1 1. Aqueous Phase Dissolve Preservatives & Buffer (Citrate) Step2 2. Chelate Stabilization Add Excess EDTA (The 'Safety Net') Step1->Step2 Clear Soln Step3 3. Iron Addition Add Sodium Feredetate (Slowly, with stirring) Step2->Step3 Protected Env Step4 4. Viscosity Phase Add Sorbitol/Glycerol (Prevent localized high conc) Step3->Step4 Stable Complex Step5 5. Final Adjust pH Adjustment (Target 5.0) Step4->Step5 Homogenize

Figure 2: Optimal Order of Addition to prevent shock precipitation and ensure chelate integrity.

References
  • British Pharmacopoeia Commission. (2023).[1] Sodium Feredetate Monograph. British Pharmacopoeia.[1][5] Link

  • World Health Organization (WHO). (2006).[1] Guidelines on food fortification with micronutrients. Part III: Iron. Link[1]

  • Kocot, J., et al. (2021). Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time.[1] Molecules (MDPI).[1] (Provides mechanistic insight into Fe-Chelate pH stability). Link[1]

  • Metsärinne, S., et al. (2004). Degradation of Fe(III)-EDTA by UV-light. Chemosphere. (Defines the photolytic degradation pathway). Link

  • Medicines and Healthcare products Regulatory Agency (MHRA). (2020).[1] Sytron Oral Solution: Summary of Product Characteristics. (Reference for commercial formulation pH and excipients). Link

Sources

Troubleshooting

Technical Support Center: Sodium Hydrogen Ferric DTPA Powder Optimization

Topic: Reducing Hygroscopicity & Improving Flowability of NaHFeDTPA CAS: 12389-75-2 Audience: Formulation Scientists, Process Engineers, and Quality Control Leads. Diagnostic & Root Cause Analysis Q: Why does my NaHFeDTP...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Hygroscopicity & Improving Flowability of NaHFeDTPA CAS: 12389-75-2 Audience: Formulation Scientists, Process Engineers, and Quality Control Leads.

Diagnostic & Root Cause Analysis

Q: Why does my NaHFeDTPA powder cake immediately upon exposure to air?

A: The root cause is likely the amorphous content of your material. While Sodium Hydrogen Ferric DTPA (NaFeDTPA) is theoretically crystalline, rapid manufacturing processes (like spray drying) often freeze the molecules in a disordered, amorphous state. Amorphous solids have higher free energy and excess void volume compared to their crystalline counterparts.

The Mechanism:

  • Adsorption: The amorphous surface rapidly adsorbs ambient moisture.

  • Plasticization: Water acts as a plasticizer, lowering the Glass Transition Temperature (

    
    ) of the powder.
    
  • Transition: If the ambient temperature (

    
    ) exceeds the depressed 
    
    
    
    , the material transitions from a glassy state to a rubbery state.
  • Sintering: Particles form liquid bridges and fuse (cake) irreversibly.

Q: How do I confirm if my batch is too hygroscopic?

A: Do not rely on visual inspection alone. You must quantify the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS).

Diagnostic Protocol: DVS Isotherm

  • Instrument: Dynamic Vapor Sorption Analyzer (e.g., SMS or ProUmid).[1]

  • Method: Stepwise sorption/desorption cycle (0% → 90% → 0% RH) at 25°C.

  • Pass Criteria: Mass change < 0.5% at 60% RH.

  • Fail Criteria: Significant hysteresis loop or mass increase > 2% at 60% RH (indicating amorphous content or hydrate formation).

Process Engineering Solutions (Manufacturing)

Q: We are spray drying NaFeDTPA, but the powder sticks to the chamber walls. How do we fix this?

A: This is a "Sticky Point" failure. The temperature of the particle surface is exceeding its sticky point (usually


 above 

).

Troubleshooting Guide:

ParameterAdjustmentScientific Rationale
Outlet Temperature LOWER to

Ensure particles are "glassy" (solid) before hitting the wall.
Inlet Temperature OPTIMIZE (Start 160-180°C)Too high causes "ballooning" (hollow spheres) which crush easily; too low results in wet powder.
Feed Solids INCREASE (>30% w/v)Higher solids content reduces the water load and evaporation time, often yielding denser particles.
Feed Rate DECREASE Allows more residence time for drying, ensuring core moisture is removed.
Q: Can we add excipients during processing to prevent moisture uptake?

A: Yes. If pure NaFeDTPA is not required, Co-Spray Drying is the most effective engineering control.

Recommended Excipients:

  • Maltodextrin (DE 10-12): High

    
     carrier. Raises the composite 
    
    
    
    of the powder.
  • Colloidal Silicon Dioxide (Aerosil 200): Add 0.5% - 1.0% w/w post-drying or in-stream. It acts as a glidant and moisture scavenger, breaking liquid bridges between particles.

Visualization: Hygroscopicity Mechanism

The following diagram illustrates the pathway from Amorphous structure to Caking, helping you identify where to intervene.

HygroscopicityMechanism Amorphous Amorphous NaFeDTPA (High Free Energy) Moisture Ambient Moisture Absorption Amorphous->Moisture High Surface Area Tg_Drop Tg Depression (Water = Plasticizer) Moisture->Tg_Drop RubberState Transition to Rubbery State Tg_Drop->RubberState T_amb > Tg Bridge Liquid Bridge Formation RubberState->Bridge Caking Irreversible Caking (Product Failure) Bridge->Caking Crystallization Intervention A: Recrystallization Crystallization->Amorphous Prevents Silica Intervention B: Hydrophobic Coating (SiO2) Silica->Bridge Disrupts Packaging Intervention C: Alu-Alu Packaging Packaging->Moisture Blocks

Figure 1: The mechanism of hygroscopic caking and targeted intervention points.

Experimental Protocols

Protocol A: Determining the "Sticky Point" (Glass Transition)

Before adjusting spray dryers, you must know the thermal limit of your material.

  • Instrument: Differential Scanning Calorimetry (DSC).[2]

  • Sample Prep: Hermetically sealed aluminum pan (to prevent water loss during heating).

  • Cycle: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis: Look for the step-change in heat flow (endothermic shift). This is the

    
    .
    
    • Note: If your

      
       is 
      
      
      
      , the powder will be unstable at room temperature. You must recrystallize or use a carrier.
Protocol B: Anti-Caking Blending (Dry Coating)

For batches that are already dried but showing poor flow.

  • Material: Hydrophilic Fumed Silica (e.g., Aerosil 200) or Calcium Silicate.

  • Ratio: 0.5% to 1.0% w/w.

  • Equipment: V-Blender or Turbula Mixer.

  • Procedure:

    • Sieve NaFeDTPA through a 20-mesh screen to break existing soft lumps.

    • Add NaFeDTPA and Silica to the blender.

    • CRITICAL: Mix for short duration (e.g., 5-10 mins). Over-mixing can drive the silica into the soft NaFeDTPA particles, rendering it useless.

    • Validation: Measure Angle of Repose. Target

      
       for good flow.
      

Troubleshooting Decision Tree

Use this logic flow to determine the correct corrective action for your specific situation.

TroubleshootingTree Start Problem: NaFeDTPA Caking CheckForm Is the material Amorphous or Crystalline? Start->CheckForm Amorphous Amorphous CheckForm->Amorphous Crystalline Crystalline CheckForm->Crystalline Action1 Measure Tg via DSC Amorphous->Action1 Action2 Check Moisture Content (KF Titration) Crystalline->Action2 Decision1 Tg < 40°C? Action1->Decision1 Sol3 Storage: Use Desiccants (Silica Gel) Action2->Sol3 High Moisture Sol1 Reformulate: Add Maltodextrin or Recrystallize Decision1->Sol1 Yes (Unstable) Sol2 Process: Lower Spray Dry Outlet Temp Decision1->Sol2 No (Process Issue)

Figure 2: Decision support tree for identifying the correct mitigation strategy.

References

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. Retrieved from [Link]

  • PubChem. (2025).[3] Sodium hydrogen ferric DTPA (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Univarsolutions. (n.d.). Caflon® DTPA Technical Data Sheet. Retrieved from [Link]

  • UL Prospector. (2015). The Basics of Anti-Caking Agents in Powder Processing. Retrieved from [Link]

Sources

Optimization

NaFeDTPA Suspension Particle Size Control: A Technical Support Guide

Welcome to the technical support center for controlling the particle size distribution of Sodium Ferric Diethylenetriaminepentaacetate (NaFeDTPA) suspensions. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling the particle size distribution of Sodium Ferric Diethylenetriaminepentaacetate (NaFeDTPA) suspensions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving consistent and desired particle size characteristics in your NaFeDTPA formulations. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you have the knowledge to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here are some common questions and immediate answers to get you started. For more detailed explanations and protocols, please refer to the Troubleshooting Guides.

Q1: My NaFeDTPA particles are consistently too large. What are the most likely causes?

A1: Large particle sizes in NaFeDTPA suspensions typically stem from uncontrolled precipitation or aggregation. Key factors to investigate are:

  • High Relative Supersaturation: Rapid addition of reagents can lead to explosive nucleation and the formation of large, irregular particles.[1]

  • Insufficient Stabilization: Without adequate stabilization, primary particles will agglomerate to reduce their high surface energy.[2][3]

  • Inadequate Mixing Energy: Poor stirring can result in localized areas of high concentration, promoting uncontrolled particle growth.[4]

  • Incorrect pH: The pH of your solution can significantly impact the solubility of NaFeDTPA and its surface charge, influencing both particle formation and aggregation.[5][6][7]

Q2: I'm seeing a very broad particle size distribution (high polydispersity). How can I achieve a more monodisperse suspension?

A2: A broad distribution indicates that nucleation and growth are not well-separated or that aggregation is occurring. To narrow the distribution:

  • Control Reagent Addition: Use a syringe pump for slow, controlled addition of your precipitating agent to maintain a constant, low level of supersaturation.[1]

  • Optimize Surfactant/Stabilizer Concentration: The right concentration of a suitable stabilizer is crucial for preventing aggregation and controlling crystal growth.[2][8] An insufficient amount will not provide complete coverage, while an excessive amount can sometimes lead to depletion flocculation.

  • Increase Mixing Speed: Higher stirring rates can lead to smaller, more uniform particles by increasing the droplet breakup rate in a liquid-liquid dispersed system.[4]

Q3: My particle size results are not reproducible. What should I check?

A3: Lack of reproducibility is a common and frustrating issue. It often points to inconsistencies in either the formulation process or the analytical measurement itself.

  • Standardize Your Protocol: Ensure all parameters—reagent concentrations, addition rates, stirring speed, temperature, and pH—are precisely controlled and documented for every batch.

  • Sample Preparation for Analysis: Your sample preparation for particle size analysis is critical. Inconsistent dilution, inadequate dispersion of agglomerates (e.g., insufficient sonication), or introducing contaminants like dust can all lead to variable results.[9][10]

  • Instrument Settings: For techniques like Dynamic Light Scattering (DLS), ensure that instrument parameters (e.g., camera level, detection threshold for NTA) are kept constant between measurements.[11]

Q4: How do I choose the right stabilizer for my NaFeDTPA suspension?

A4: The ideal stabilizer will adsorb onto the surface of the NaFeDTPA particles and prevent them from aggregating through electrostatic or steric hindrance.[12] A systematic approach is recommended:

  • Wettability Screening: The stabilizer should first be able to wet the surface of the NaFeDTPA powder.

  • Adsorption and Surface Charge Measurement: Investigate how the stabilizer adsorbs to the particle surface and its effect on the zeta potential. A high magnitude zeta potential (e.g., > |30| mV) is generally indicative of good electrostatic stability.

  • Stability Studies: Prepare small-scale suspensions with promising candidates and monitor their particle size over time at relevant storage conditions.[13]

Q5: What is the best technique for measuring the particle size of my NaFeDTPA suspension?

A5: The "best" technique depends on your expected particle size range and the information you need.

  • Dynamic Light Scattering (DLS): Excellent for rapid analysis of nanoparticles (typically < 1 µm) and for assessing the hydrodynamic diameter. It is, however, sensitive to the presence of a few large particles, which can skew the results.[14][15]

  • Nanoparticle Tracking Analysis (NTA): Provides number-based size distributions and particle concentrations. It is particularly good for visualizing and resolving different populations in a polydisperse sample.[11][14]

  • Laser Diffraction: Suitable for a broader range of sizes, from sub-micron to millimeters, and is often used in pharmaceutical manufacturing for quality control.[16]

  • Electron Microscopy (TEM/SEM): Offers direct visualization of particle size and morphology but analyzes a very small, potentially unrepresentative, sample area.[15][17] It's often used to validate data from other methods.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming common challenges in controlling NaFeDTPA particle size.

Guide 1: Troubleshooting Particle Aggregation

Particle aggregation is one of the most frequent obstacles to achieving a stable nanosuspension. This guide will help you diagnose and resolve it.

The Causality Behind Aggregation: Newly formed nanoparticles have a very high surface area-to-volume ratio, making them thermodynamically unstable. They tend to aggregate to reduce this excess surface energy. Effective stabilization creates an energy barrier that prevents particles from getting close enough to experience strong attractive forces (like van der Waals forces).[3]

Troubleshooting Workflow:

start Problem: Particle Aggregation Observed (e.g., high PDI, visible settling, inconsistent DLS results) check_zeta Measure Zeta Potential start->check_zeta check_dispersion Review Dispersion Protocol for Analysis start->check_dispersion zeta_low Is |Zeta Potential| < 30 mV? check_zeta->zeta_low Yes zeta_high Is |Zeta Potential| > 30 mV? check_zeta->zeta_high No adjust_ph Adjust pH to move away from isoelectric point zeta_low->adjust_ph add_stabilizer Increase concentration or screen for a more effective stabilizer zeta_high->add_stabilizer adjust_ph->check_zeta add_stabilizer->check_zeta dispersion_issue Is sonication/vortexing sufficient and consistent? check_dispersion->dispersion_issue optimize_dispersion Optimize sonication time and power. Ensure consistency. dispersion_issue->optimize_dispersion No check_concentration Review Suspension Concentration dispersion_issue->check_concentration Yes optimize_dispersion->check_dispersion concentration_issue Is the particle concentration too high? check_concentration->concentration_issue dilute_suspension Decrease particle concentration in the formulation concentration_issue->dilute_suspension Yes solution Solution: Stable Suspension concentration_issue->solution No dilute_suspension->solution

Caption: Troubleshooting workflow for particle aggregation.

Experimental Protocol: Optimizing pH for Electrostatic Stabilization

  • Prepare a series of buffers: Create buffers with a pH range around the expected operational pH of your suspension (e.g., from pH 4 to pH 9).

  • Formulate NaFeDTPA: Prepare identical, small-volume NaFeDTPA suspensions in each buffer solution. Ensure all other parameters (concentration, mixing, temperature) are held constant.

  • Measure Zeta Potential: For each sample, measure the zeta potential.

  • Identify the Isoelectric Point (IEP): Plot zeta potential as a function of pH. The point where the zeta potential is zero is the IEP. At this pH, the suspension will be least stable.

  • Determine Optimal pH: Choose an operational pH that is at least 2-3 units away from the IEP to ensure a sufficiently high surface charge for electrostatic repulsion.[7]

Guide 2: Controlling Primary Particle Size During Precipitation

The size of the primary particles formed during the initial precipitation event sets the foundation for your final particle size distribution.

The Causality Behind Precipitation Control: Particle formation involves two competing processes: nucleation (the birth of new particles) and growth (the addition of material to existing particles). To achieve small, uniform particles, you want nucleation to dominate over growth. This is typically achieved by controlling the rate of supersaturation.[1]

Key Parameters and Their Impact on Particle Size:

ParameterEffect of Increasing the ParameterRationale
Reagent Addition Rate Increases Particle SizeA faster addition rate leads to high local supersaturation, which favors particle growth over nucleation.[1]
Stirring Speed Decreases Particle SizeHigher agitation improves mixing, reduces concentration gradients, and can increase the rate of nucleation relative to growth, leading to smaller particles.[4][18]
Temperature Variable (Increases/Decreases)Temperature affects both the solubility of NaFeDTPA and the kinetics of nucleation and growth. The specific effect must be determined empirically for your system.[19]
Surfactant Concentration Decreases Particle Size (up to a point)Surfactants adsorb to the surface of growing nuclei, preventing further growth and agglomeration.[2][8]

Experimental Protocol: Standardizing the Precipitation Process

  • Thermostatic Control: Set up your reaction vessel in a water bath or on a temperature-controlled hot plate to maintain a constant temperature.

  • Controlled Reagent Addition: Use a calibrated syringe pump to add the precipitating agent at a slow, precisely controlled rate (e.g., 0.1-1.0 mL/min).

  • Consistent Agitation: Use an overhead stirrer with a specific impeller type and a tachometer to ensure a consistent and reproducible stirring speed (e.g., 500 RPM). Magnetic stirrers can sometimes be less reproducible.[5]

  • Parameter Optimization: Systematically vary one parameter at a time (e.g., stirring speed at 300, 500, and 700 RPM) while keeping all others constant.

  • Characterization: Analyze the particle size distribution of each resulting suspension to determine the optimal conditions.

Guide 3: Ensuring Accurate and Reproducible Particle Size Analysis

The Causality Behind Measurement Errors: Most particle size analysis techniques rely on assumptions about the sample (e.g., that particles are spherical and well-dispersed). If these assumptions are not met in reality, the results will be skewed. Aggregates, in particular, are a major source of error, as most techniques cannot distinguish between a large primary particle and an agglomerate of smaller ones.[9]

Workflow for Reliable Particle Size Measurement:

start Start: Need for Particle Size Data sampling 1. Obtain a Representative Sample from the bulk suspension start->sampling dispersion 2. Prepare the Analytical Sample sampling->dispersion sonication Disperse in an appropriate diluent. Apply controlled sonication to break up loose agglomerates. dispersion->sonication measurement 3. Perform the Measurement sonication->measurement instrument_setup Use a validated method with consistent instrument parameters (e.g., temperature, measurement duration) measurement->instrument_setup data_analysis 4. Analyze and Interpret Data instrument_setup->data_analysis multiple_runs Perform multiple measurements (e.g., n=3) to assess reproducibility. Compare D10, D50, D90 values. data_analysis->multiple_runs validation 5. Validate with an Orthogonal Method (Optional but Recommended) multiple_runs->validation tem_sem e.g., Confirm DLS results with TEM/SEM to visualize morphology and aggregation state. validation->tem_sem report End: Report Reliable PSD Data tem_sem->report

Caption: Workflow for accurate particle size analysis.

Key Considerations for Sample Preparation:

  • Dilution: The sample must be diluted to an appropriate concentration for the instrument being used. The diluent should be chemically compatible with the suspension and filtered to remove any particulate contaminants.

  • Dispersion: Applying energy, such as through probe sonication or a bath sonicator, is often necessary to break up loose agglomerates that may have formed during storage.[9] However, excessive energy can cause particle attrition, so this step must be optimized and standardized.

References

  • How to Control the Shape of Nanocrystals. AZoNano. [Link]

  • Key Considerations in Particle Size Distribution Measurements. HORIBA. [Link]

  • Nanoparticle Particle Size Analysis, Methods & Accuracy. Barnett Technical Services. [Link]

  • Why the particle size decreases when the concentration of surfactant increases?? ResearchGate. [Link]

  • What is the best technique to be used for particle size distribution analysis for nano. ResearchGate. [Link]

  • Particle Size and Filterability of Precipitate. [Link]

  • Effect of pH and Type of Stirring on the Spontaneous Precipitation of CaCO3. MDPI. [Link]

  • Effect of Surfactant Concentration on the Particle Size, Stability and Potential Zeta of Beta carotene Nano Lipid Carrier. [Link]

  • What is the effect of pH on the size of nanoparticles? ResearchGate. [Link]

  • Effect of Suspension Stability on Electrophoretic Deposition of Hydroxyapatite Coatings. [Link]

  • The synthesis and characterization of nanophase hydroxyapatite using a novel dispersant-aided precipitation method. PubMed. [Link]

  • Effect of stirring rate on precipitation. ResearchGate. [Link]

  • Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations. Lab Manager. [Link]

  • Engineering of nano-crystalline drug suspensions: employing a physico-chemistry based stabilizer selection methodology or approach. PubMed. [Link]

  • Control of Particle Properties in Thermally-Induced Precipitation of Polyetherimide. MDPI. [Link]

  • Effect of Stirring on Particle Shape and Size in Hydrothermal Synthesis of LiCoO2. NIH. [Link]

  • Particle Size Specifications for Solid Oral Dosage Forms: A Regulatory Perspective. [Link]

  • Nanoparticle tracking analysis of particle size and concentration detection in suspensions of polymer and protein samples. PubMed. [Link]

  • Water-Based Suspensions of Iron Oxide Nanoparticles with Electrostatic or Steric Stabilization by Chitosan. NIH. [Link]

  • pH effect on the synthesis of different size silver nanoparticles evaluated by DLS and their size-dependent antimicrobial activity. SciELO. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioavailability of NaFeEDTA and Ferrous Sulfate

For researchers and professionals in drug development and nutritional science, the selection of an iron compound for supplementation or food fortification is a critical decision governed by bioavailability, efficacy, and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and nutritional science, the selection of an iron compound for supplementation or food fortification is a critical decision governed by bioavailability, efficacy, and interaction with dietary components. This guide provides an in-depth comparison of two prominent iron sources: Sodium Iron Ethylenediaminetetraacetic Acid (NaFeEDTA) and Ferrous Sulfate (FeSO₄). While ferrous sulfate has long been the gold standard due to its low cost and reasonable bioavailability, NaFeEDTA has emerged as a superior alternative, particularly in contexts where dietary inhibitors significantly impair iron absorption.

Mechanisms of Intestinal Iron Absorption: A Tale of Two Pathways

The intestinal absorption of non-heme iron is a complex, regulated process occurring primarily in the duodenum. The chemical form of the iron and the composition of the meal dictate the efficiency of this process. Ferrous sulfate and NaFeEDTA navigate this pathway differently, which is the primary determinant of their distinct bioavailability profiles.

The Conventional Pathway: Ferrous Sulfate

Ferrous sulfate, a simple iron salt, delivers iron in its ferrous (Fe²⁺) state. Its absorption relies on the conventional non-heme iron pathway, which is highly susceptible to dietary inhibitors.

Causality of the Pathway:

  • Solubilization and Reduction: In the acidic environment of the stomach (pH < 4), ingested ferric iron (Fe³⁺) is reduced to the more soluble ferrous iron (Fe²⁺). Ferrous sulfate already provides iron in this state.

  • Inhibitor Interaction: In the near-neutral pH of the duodenum, Fe²⁺ is prone to complexing with dietary inhibitors like phytates (found in cereals and legumes) and polyphenols (in tea and coffee), forming insoluble precipitates that cannot be absorbed.

  • Apical Transport: Soluble Fe²⁺ is transported across the apical membrane of the duodenal enterocytes by the Divalent Metal Transporter 1 (DMT1).[1]

  • Intracellular Fate: Once inside the enterocyte, iron can be stored within the protein ferritin or transported to the basolateral membrane for export into circulation.

  • Basolateral Export: The iron transporter ferroportin, located on the basolateral membrane, releases the iron into the bloodstream, where it is oxidized back to Fe³⁺ and binds to transferrin for transport to tissues, primarily the bone marrow for hemoglobin synthesis.[1]

cluster_lumen Intestinal Lumen (Duodenum) cluster_enterocyte Enterocyte cluster_blood Bloodstream FeSO4 Ferrous Sulfate (FeSO4) Fe2+ Soluble Fe2+ FeSO4->Fe2+ Insoluble_Fe Insoluble Iron Complexes Fe2+->Insoluble_Fe Inhibition DMT1 DMT1 Fe2+->DMT1 Uptake Inhibitors Phytates, Polyphenols Inhibitors->Insoluble_Fe Fe2+_intra Fe2+ DMT1->Fe2+_intra Ferritin Ferritin (Storage) FPN Ferroportin Transferrin Fe3+-Transferrin FPN->Transferrin Export & Oxidation Fe2+_intra->Ferritin Fe2+_intra->FPN

Caption: Ferrous Sulfate Absorption Pathway.

The Protective Chelation Strategy: NaFeEDTA

NaFeEDTA is a chelated iron compound where the iron atom is bound within an ethylenediaminetetraacetic acid (EDTA) molecule. This chelation is the key to its enhanced bioavailability, especially in inhibitory diets.

Causality of the Pathway:

  • Gastric Stability: In the stomach's acidic environment, the Fe-EDTA complex is highly stable, protecting the iron from interacting with potential inhibitors.[2][3]

  • Protection in the Duodenum: As the complex moves into the more alkaline duodenum, the EDTA continues to shield the iron from phytates and polyphenols, keeping it soluble and available for absorption.[2][3][4]

  • Iron Exchange and Absorption: At the brush border of the enterocyte, the iron is released from the EDTA chelate and is subsequently absorbed through the conventional DMT1 pathway.[2][3][5] The EDTA molecule itself is poorly absorbed.[5] Crucially, the EDTA can also chelate and solubilize the intrinsic non-heme iron present in the food, further increasing the total amount of absorbable iron from a meal.[2][3]

cluster_lumen Intestinal Lumen (Duodenum) cluster_enterocyte Enterocyte cluster_blood Bloodstream NaFeEDTA NaFeEDTA Fe_EDTA Soluble Fe-EDTA Complex NaFeEDTA->Fe_EDTA Inhibitors Phytates, Polyphenols Bypassed Fe_EDTA->Inhibitors DMT1 DMT1 Fe_EDTA->DMT1 Release of Fe2+ at cell surface Fe2+_intra Fe2+ DMT1->Fe2+_intra Ferritin Ferritin (Storage) FPN Ferroportin Transferrin Fe3+-Transferrin FPN->Transferrin Export & Oxidation Fe2+_intra->Ferritin Fe2+_intra->FPN

Caption: NaFeEDTA Absorption Pathway.

Comparative Bioavailability: A Synthesis of Human Studies

The theoretical advantages of NaFeEDTA's absorption mechanism are substantiated by numerous human clinical trials. Its bioavailability is consistently higher than that of ferrous sulfate, particularly when consumed with meals containing high levels of phytates. Experiments have demonstrated that the bioavailability of iron from NaFeEDTA is two to three times higher than from ferrous sulfate.[2][3][4]

Study Population & DesignFood Vehicle / MatrixIron Compound & DoseKey OutcomeRelative Bioavailability (NaFeEDTA vs. FeSO₄)Reference
Iron-deficient women (randomized cross-over)Indonesian breakfast (inhibitory)65 mg Fe as NaFeEDTA vs. 65 mg Fe as FeSO₄Plasma iron values were twice as high after NaFeEDTA.~200%[6]
Anemic pregnant women (randomized controlled trial)Daily supplement60 mg Fe as NaFeEDTA vs. 60 mg Fe as FeSO₄NaFeEDTA led to a significantly greater increase in Hb, plasma iron, and ferritin.[7]Higher efficacy[7][8]
Iron-deficient childrenMilk-rice-sugar formula5 mg Fe as NaFeEDTA vs. 5 mg Fe as Ferric SulfateMean iron absorption was 8.6% from NaFeEDTA vs. 3.3% from ferric sulfate.~260% (vs. Ferric)[9]
Adults (normal or iron-deficient)Standard meal with beans, tortillas (inhibitory)5 mg Fe as NaFeEDTA vs. 5 mg Fe as Ferric SulfateIron absorption was 2 to 3 times better from NaFeEDTA.200-300% (vs. Ferric)[9]
Filipino children (6-year-olds)Fortified oat beverageNaFeEDTAMean fractional iron absorption was 5.7%. Adding vitamin C increased it to 7.1%.[10]-[10]

Safety and Tolerability: Beyond Bioavailability

While efficacy is paramount, the safety and tolerability profile of an iron compound dictates its practical utility and patient compliance.

  • Gastrointestinal Side Effects: Ferrous sulfate is notorious for causing gastrointestinal distress, including nausea, constipation, and stomach upset, which can lead to poor adherence to supplementation regimens.[11] NaFeEDTA is generally better tolerated.

  • Non-Transferrin-Bound Iron (NTBI): A critical safety consideration is the generation of NTBI, a potentially toxic form of iron in the plasma that can catalyze the formation of free radicals. Oral administration of ferrous sulfate can lead to a substantial, transient increase in NTBI.[12] In contrast, studies have shown that NaFeEDTA, even at high doses, does not result in a significant increase in NTBI, suggesting a more controlled and potentially safer absorption mechanism.[6][12]

  • Regulatory Status: Ferrous sulfate is widely approved and recognized as safe. NaFeEDTA has been deemed safe by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for use in supervised food fortification programs.[2][3] The U.S. FDA has also approved other forms of EDTA for direct addition to food.[13]

Standardized Protocols for Assessing Iron Bioavailability

The claims of superior bioavailability are validated through rigorous experimental protocols. Below are standardized, self-validating methodologies for in vivo and in vitro assessment.

In Vivo Protocol: Human Stable Isotope Absorption Study

This method is the gold standard for accurately measuring iron absorption and bioavailability in humans.[14][15]

Objective: To quantify and compare the fractional absorption of iron from NaFeEDTA and ferrous sulfate administered in a standardized meal.

Methodology:

  • Subject Recruitment: Recruit healthy adults with a defined iron status (e.g., non-anemic, with serum ferritin < 20 µg/L). Screen for exclusion criteria (e.g., gastrointestinal disorders, pregnancy, use of mineral supplements).

  • Study Design: Employ a randomized, double-blind, crossover design. Each subject will consume a test meal with each iron compound on two separate occasions, separated by a 14-day washout period.

  • Isotope Preparation: The iron compounds are extrinsically labeled with different stable isotopes of iron. For example, label NaFeEDTA with ⁵⁷Fe and ferrous sulfate with ⁵⁸Fe.

  • Test Meal Administration:

    • Subjects arrive after an overnight fast.

    • A baseline blood sample is drawn.

    • Subjects consume a standardized, phytate-rich meal (e.g., maize porridge) containing a precise amount of the isotopically labeled iron compound (e.g., 5 mg of iron).

  • Blood Sampling: A second blood sample is collected 14 days after the consumption of each test meal. This period allows for the incorporated isotope to be distributed throughout the red blood cell population.

  • Sample Analysis:

    • Isolate erythrocytes from the whole blood samples.

    • Measure the isotopic enrichment of the blood (⁵⁷Fe and ⁵⁸Fe) using multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS).

  • Calculation of Absorption: Calculate the amount of absorbed iron based on the quantity of the isotope incorporated into erythrocytes and the subject's total circulating iron.[16]

Caption: Workflow for a stable isotope iron absorption study.

In Vitro Protocol: Caco-2 Cell Bioassay

This high-throughput in vitro model serves as a reliable proxy for human iron absorption, particularly for screening the effects of different food matrices and inhibitors.[17]

Objective: To assess the relative bioavailability of NaFeEDTA versus ferrous sulfate by measuring iron uptake in a human intestinal cell line.

Methodology:

  • Cell Culture: Culture human colon adenocarcinoma Caco-2 cells on semi-permeable membranes in a bicameral chamber system. Allow cells to differentiate for 21 days, at which point they form a polarized monolayer with characteristics similar to duodenal enterocytes.

  • In Vitro Digestion:

    • Simulate gastric digestion: Incubate the test compounds (NaFeEDTA or FeSO₄), with or without a food matrix, in a solution containing pepsin at pH 2.0 for 1 hour at 37°C.

    • Simulate intestinal digestion: Neutralize the gastric digest and add a solution containing pancreatin and bile salts. Adjust the pH to 7.0 and incubate for 2 hours at 37°C.

  • Cell Exposure:

    • Remove the culture medium from the apical side of the differentiated Caco-2 cell monolayer.

    • Add the soluble fraction of the intestinal digest to the apical chamber and incubate for 2 hours.

  • Harvest and Lysis: After incubation, thoroughly rinse the cell monolayer to remove surface-bound iron. Harvest and lyse the cells to release intracellular contents.

  • Ferritin Analysis:

    • Measure the total protein content of the cell lysate (e.g., using a BCA assay).

    • Measure the concentration of ferritin, an iron storage protein, in the cell lysate using an enzyme-linked immunosorbent assay (ELISA).

  • Data Interpretation: Ferritin formation is proportional to cellular iron uptake.[17] Express results as ng of ferritin per mg of cell protein. Higher ferritin values indicate greater iron bioavailability.

cluster_prep Preparation cluster_digest In Vitro Digestion cluster_assay Cell Assay cluster_analysis Analysis A Culture & Differentiate Caco-2 Cells (21 days) E Apply Digest Supernatant to Apical Side of Caco-2 Monolayer A->E B Prepare Iron Samples (NaFeEDTA vs FeSO4) in Food Matrix C Step 1: Gastric Digestion (Pepsin, pH 2.0, 1h) B->C D Step 2: Intestinal Digestion (Pancreatin-Bile, pH 7.0, 2h) C->D D->E F Incubate (2h, 37°C) E->F G Harvest & Lyse Cells F->G H Measure Ferritin (ELISA) G->H I Measure Total Protein (BCA Assay) G->I J Calculate Ferritin/Protein Ratio (ng/mg) H->J I->J K K J->K Compare Bioavailability

Caption: Workflow for the Caco-2 cell iron bioassay.

Conclusion and Strategic Recommendations

The choice between NaFeEDTA and ferrous sulfate is not mutually exclusive but rather context-dependent.

  • Ferrous Sulfate remains a cornerstone for treating iron deficiency anemia via supplementation, where it can be administered between meals to maximize absorption and minimize inhibitory interactions. Its low cost is a significant advantage.

  • NaFeEDTA is unequivocally the superior choice for food fortification, especially in staple foods like cereals and condiments that are consumed as part of inhibitory meals.[18][19] Its ability to protect iron from phytates and polyphenols ensures effective iron delivery to populations whose diets are predominantly plant-based. The higher cost of the compound is offset by its significantly greater efficiency.[3]

For researchers and developers, understanding the distinct mechanisms and leveraging the appropriate analytical tools are essential for designing effective interventions to combat iron deficiency, a persistent global health challenge.

References

  • Effect of sodium iron ethylenediaminetetra-acetate (NaFeEDTA) on haemoglobin and serum ferritin in iron-deficient populations: a systematic review and meta-analysis of randomised and quasi-randomised controlled trials. (n.d.). British Journal of Nutrition.
  • Kruse, A., et al. (2018). Iron Absorption in Iron-Deficient Women, Who Received 65 mg Fe with an Indonesian Breakfast, Is Much Better from NaFe(III)EDTA than from Fe(II)SO 4 , with an Acceptable Increase of Plasma NTBI. A Randomized Clinical Trial. MDPI. [Link]

  • Walter, T., Pizarro, F., & Olivares, M. (2003). The Effect of Na2EDTA on Iron Absorption from Ferrous Fumarate. ResearchGate. [Link]

  • Efficacy of sodium feredetate versus ferrous sulfate in iron deficiency anemia in preganant women. (2017). International Journal of Reproduction, Contraception, Obstetrics and Gynecology. [Link]

  • Kandet, R., et al. (2011). Iron Dissociates from the NaFeEDTA Complex Prior to or during Intestinal Absorption in Rats. ACS Publications. [Link]

  • García-Casal, M.N., et al. (2009). Effect of NaFe-EDTA and vita-min A on in vitro iron solubility from electrolytic and reduced iron. International Scholars Journals. [Link]

  • Solon, F.S., et al. (2012). Iron absorption from NaFeEDTA-fortified oat beverages with or without added vitamin C. Taylor & Francis Online. [Link]

  • Han, X.X., et al. (2011). Moderate NaFeEDTA and ferrous sulfate supplementation can improve both hematologic status and oxidative stress in anemic pregnant women. PubMed. [Link]

  • Comparison of Ferrous Sulfate, Polymaltose Complex and Iron-zinc in Iron Deficiency Anemia. (2014). ClinicalTrials.gov. [Link]

  • Sodium iron NaFeEDTA as an iron fortification compound in Central America. Absorption studies. (1978). PubMed. [Link]

  • Studies on the effectiveness of NaFeEDTA-fortified soy sauce in controlling iron deficiency: a population-based intervention trial. (n.d.). PubMed. [Link]

  • Fortifying complementary foods with NaFeEDTA – considerations for developing countries. (n.d.). Maternal & Child Nutrition. [Link]

  • The Potential Role of NaFeEDTA as an Iron Fortificant. (2004). ResearchGate. [Link]

  • Bothwell, T.H., & MacPhail, A.P. (2004). The Potential Role of NaFeEDTA as an Iron Fortificant. IMR Press. [Link]

  • Paganini, D., et al. (2012). Oral Administration of Ferrous Sulfate, but not of Iron Polymaltose or Sodium Iron Ethylenediaminetetraacetic Acid (NaFeEDTA), Results in a Substantial Increase of Non-Transferrin-Bound Iron in Healthy Iron-Adequate Men. ResearchGate. [Link]

  • Methods to measure iron absorption in humans: A review. (1999). Taylor & Francis Online. [Link]

  • The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability. (2022). PubMed. [Link]

  • Assessment of Iron Bioavailability in Humans Using Stable Iron Isotope Techniques. (n.d.). IAEA. [Link]

  • Toxicological profile, current use, and regulatory issues on EDTA compounds for assessing use of sodium iron EDTA for food fortification. (2002). PubMed. [Link]

  • Understanding Iron Absorption. (2022). Feosol. [Link]

  • What is the mechanism of Ferrous sulfate?. (2024). Patsnap Synapse. [Link]

  • Estimation of Dietary Iron Bioavailability from Food Iron Intake and Iron Status. (2013). PLOS One. [Link]

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Comparative

A Comparative Guide to the Stability of NaFeDTPA and NaFeEDTA in Acidic Media

For Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical formulation and agricultural science, the effective delivery of iron is paramount. This often necessitates the use of chelati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical formulation and agricultural science, the effective delivery of iron is paramount. This often necessitates the use of chelating agents to maintain iron solubility and bioavailability, particularly under challenging pH conditions. Among the most common iron chelates are sodium ferric diethylenetriaminepentaacetate (NaFeDTPA) and sodium ferric ethylenediaminetetraacetate (NaFeEDTA). This guide provides an in-depth, objective comparison of the stability of these two critical compounds in acidic media, supported by scientific principles and experimental insights.

Understanding the Chelates: A Structural Overview

At the heart of their function lies the ability of the chelating ligands, DTPA and EDTA, to form stable complexes with the ferric ion (Fe³⁺).

  • NaFeEDTA: Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it can form up to six bonds with a metal ion, utilizing its two nitrogen atoms and four carboxylate groups.[1] This creates a stable, octahedral complex where the iron ion is effectively sequestered.[1]

  • NaFeDTPA: Diethylenetriaminepentaacetic acid (DTPA) is an octadentate ligand, possessing three nitrogen atoms and five carboxylate groups, allowing it to form an even more tightly bound complex with iron compared to EDTA.

Diagram: Chemical Structures of Fe-EDTA and Fe-DTPA Complexes

Caption: Simplified 2D representations of Fe-EDTA and Fe-DTPA complexes.

Stability in Acidic Media: A Head-to-Head Comparison

The stability of an iron chelate is paramount, especially in acidic environments where a high concentration of protons (H⁺) can compete with the ferric ion for the chelating ligand. A more stable chelate will better protect the iron from precipitation and maintain its availability.

The Influence of pH

The effectiveness of both NaFeEDTA and NaFeDTPA is highly pH-dependent. In acidic media, the carboxylate groups of the ligands can become protonated, which weakens their bond with the iron ion.[2] This can lead to the dissociation of the complex and the subsequent precipitation of iron as insoluble hydroxides, especially as the pH increases.

Generally, NaFeDTPA exhibits superior stability over a broader pH range compared to NaFeEDTA, particularly in neutral to slightly alkaline conditions. However, in acidic media, both chelates are relatively stable, with NaFeDTPA still holding an advantage.

  • NaFeEDTA is most effective in a pH range of 4.0 to 6.5.[3] Above pH 6.5, its stability rapidly declines.[4][5]

  • NaFeDTPA maintains its stability up to a pH of approximately 7.0 to 7.5, making it a more robust option in applications where pH may fluctuate.[6][7]

The following table summarizes the effective pH ranges for these iron chelates.

Iron ChelateEffective pH Range for Stability
NaFeEDTA 4.0 - 6.5
NaFeDTPA 4.0 - 7.5

Data compiled from multiple sources indicating the pH at which the chelate effectively keeps iron in solution.[3][5][6][7]

Stability Constants (log K)

The stability of a metal-chelate complex is quantified by its stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex.

ComplexStability Constant (log K)
Fe(III)-EDTA ~25.1
Fe(III)-DTPA ~27.3 - 28.6

Note: These are absolute stability constants and the conditional stability, which is pH-dependent, is more relevant for practical applications.[8][9]

The higher log K value for Fe(III)-DTPA confirms its greater thermodynamic stability compared to Fe(III)-EDTA. This translates to a stronger bond between the iron and the DTPA ligand, making it more resistant to dissociation in acidic environments.

The Mechanism of Instability in Acidic Media

The reduced stability of iron chelates in acidic solutions is a direct consequence of the protonation of the chelating ligand. Both EDTA and DTPA are polyprotic acids, meaning they can accept multiple protons.

In a highly acidic environment, the high concentration of H⁺ ions leads to the protonation of the nitrogen and carboxylate groups of the EDTA and DTPA molecules. This neutralizes the negative charges that are crucial for binding the positively charged Fe³⁺ ion. The protonated ligand has a lower affinity for the iron ion, leading to the dissociation of the complex and the release of free Fe³⁺ into the solution.

Diagram: Acid Dissociation Mechanism of Fe-EDTA

G cluster_reaction Dissociation in Acid FeEDTA [Fe(EDTA)]⁻ (Stable Complex) H_ions + 4H⁺ (Acidic Medium) FeEDTA->H_ions Fe_ion Fe³⁺ (Free Iron) H_ions->Fe_ion H4EDTA H₄EDTA (Protonated Ligand) H_ions->H4EDTA

Caption: Protonation of EDTA in acid leads to the release of the iron ion.

Experimental Protocol for Stability Comparison

To empirically determine and compare the stability of NaFeDTPA and NaFeEDTA in acidic media, a spectrophotometric analysis can be employed. This method relies on the formation of a colored complex with a reagent that reacts only with free (unchelated) iron.

Principle

A solution of each iron chelate is prepared at various acidic pH values. At set time intervals, an aliquot of the solution is taken and reacted with a colorimetric reagent such as ferrozine or 1,10-phenanthroline.[10] The intensity of the color produced is proportional to the concentration of free iron that has dissociated from the chelate. By measuring the absorbance of the solution using a spectrophotometer, the amount of dissociated iron can be quantified. A lower absorbance indicates greater chelate stability.

Step-by-Step Methodology
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 2.0 to 6.0 (e.g., using citrate-phosphate or acetate buffers).

  • Preparation of Iron Chelate Stock Solutions: Prepare stock solutions of NaFeDTPA and NaFeEDTA of a known concentration (e.g., 1 mM) in deionized water.

  • Incubation: For each pH value, add a known volume of the NaFeDTPA and NaFeEDTA stock solutions to separate flasks containing the buffer solution to achieve a final desired iron concentration (e.g., 0.1 mM). Incubate these solutions at a constant temperature.

  • Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Colorimetric Reaction: To each aliquot, add a solution of a reducing agent (e.g., hydroxylamine hydrochloride) to reduce any Fe³⁺ to Fe²⁺, followed by the addition of the colorimetric reagent (e.g., 1,10-phenanthroline).[10] Allow time for the color to develop fully.

  • Spectrophotometric Measurement: Measure the absorbance of each sample at the wavelength of maximum absorbance for the colored complex (e.g., ~510 nm for the Fe²⁺-phenanthroline complex).[10]

  • Data Analysis: Create a calibration curve using standard solutions of known Fe²⁺ concentrations. Use this curve to determine the concentration of free iron in each sample from its absorbance. Plot the percentage of remaining chelated iron versus time for each pH value for both NaFeDTPA and NaFeEDTA to compare their stability.

Diagram: Experimental Workflow for Stability Analysis

G A Prepare Buffer Solutions (pH 2-6) C Incubate Chelates in Buffers A->C B Prepare NaFeDTPA & NaFeEDTA Stock Solutions B->C D Take Aliquots Over Time C->D E Add Reducing Agent & Colorimetric Reagent D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate Free Fe³⁺ & Compare Stability F->G

Caption: Workflow for comparing iron chelate stability via spectrophotometry.

Conclusion and Practical Implications

The evidence strongly indicates that NaFeDTPA is a more stable iron chelate than NaFeEDTA across a wider pH range, including acidic conditions. This superior stability is attributed to the higher number of coordination sites in the DTPA ligand, resulting in a stronger complex with the ferric ion.

For researchers, scientists, and drug development professionals, the choice between NaFeDTPA and NaFeEDTA should be guided by the specific pH conditions of the application:

  • In applications where the pH is consistently maintained below 6.0, NaFeEDTA may be a cost-effective and suitable option.

  • In systems where the pH may approach neutrality or fluctuate, NaFeDTPA offers a greater margin of safety, ensuring that iron remains chelated and bioavailable.

Understanding the underlying chemical principles and having robust experimental protocols for verification are crucial for making informed decisions in formulation and development.

References

  • Fertigation with Fe-EDTA, Fe-DTPA, and Fe-EDDHA Chelates to Prevent Iron Chlorosis of Sensitive Species in High-pH Soilless Media in - ASHS Journals. (URL: [Link])

  • Fertigation with Fe-EDTA, Fe-DTPA, and Fe-EDDHA Chelates to Prevent Iron Chlorosis of Sensitive Species - ASHS Journals. (URL: [Link])

  • Summary of pH ranges over which Fe chelates are stable. - ResearchGate. (URL: [Link])

  • Kinetics of FeIIIEDTA complex reduction with iron powder under aerobic conditions - RSC Publishing. (URL: [Link])

  • Low-Molecular-Weight Fe(III) Complexes for MRI Contrast Agents - PMC - NIH. (URL: [Link])

  • What is the best chelate for your situation! | Haifa Group. (URL: [Link])

  • Effect of Iron Source and Medium pH on Growth and Development of Sorbus commixta In Vitro - NIH. (URL: [Link])

  • Does the stability of EDTA-metal complex increases or decreases with the pH of the solution? - Quora. (URL: [Link])

  • A Comprehensive Comparison of Iron Chelates: EDTA, EDDHA, and DTPA for - Cutting Edge Solutions. (URL: [Link])

  • (PDF) Fertigation with Fe-EDTA, Fe-DTPA, and Fe-EDDHA Chelates to Prevent Iron Chlorosis of Sensitive Species in High-pH Soilless Media - ResearchGate. (URL: [Link])

  • Ethylenediaminetetraacetic acid - Wikipedia. (URL: [Link])

  • Studies on the Efficiency of Iron Release from Fe(III)-EDTA and Fe(III)-Cit and the Suitability of These Compounds for Tetracycline Degradation - NIH. (URL: [Link])

  • PH STABILITY OF FE-CHELATES IN SOILLESS CULTURE | International Society for Horticultural Science - ISHS. (URL: [Link])

  • Selecting which iron chelate to use - MSU Extension. (URL: [Link])

  • Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method - PubMed. (URL: [Link])

  • The Effect of pH on the Stability of EDTA Chelates - Wellyou Tech. (URL: [Link])

  • Complexation Equilibria Formation Constants for EDTA. (URL: [Link])

  • Experiment 6 Synthesis of an Iron(III)-EDTA Complex - Department of Chemistry, The Chinese University of Hong Kong. (URL: [Link])

  • On the reaction of iron(III) with chromium(III)–DTPA chelating agent - ResearchGate. (URL: [Link])

  • Interaction of Different Iron Chelates with an Alkaline and Calcareous Soil: A Complementary Methodology to Evaluate the Performance of Iron Compounds in the Correction of Iron Chlorosis - ResearchGate. (URL: [Link])

  • Conditional stability constants for ML complexes of (a) [S,S]EDDS vs.... - ResearchGate. (URL: [Link])

  • Spectrophotometric Determination of Iron - ResearchGate. (URL: [Link])

  • Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - MDPI. (URL: [Link])

  • Spectrophotometric Determination of Iron | Truman ChemLab. (URL: [Link])

  • Stability Constants of Fe(III) and Cr(III) Complexes with dl-2-(2-Carboxymethyl)nitrilotriacetic Acid (GLDA) and 3-Hydroxy-2,2′-iminodisuccinic acid (HIDS) in Aqueous Solution | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

  • (A) pH effect on iron release from hTF/2N(WT) with EDTA (0.8 mM) in the... - ResearchGate. (URL: [Link])

  • Comparison of iron chelates and complexes supplied as foliar sprays and in nutrient solution to correct iron chlorosis of soybean | Request PDF - ResearchGate. (URL: [Link])

  • PROTONATED METAL COMPLEXES OF DIETHYLENETRIAMINEPENTAACETIC ACID (DTPA) - Taylor & Francis Online. (URL: [Link])

  • Protonation constants of dtpa in different media, at dif- ferent ionic strengths and at 25 °C. (URL: [Link])

  • SPECTROPHOTOMETRIC DETERMINATION OF IRON. (URL: [Link])

  • Fe(III) T1 MRI Probes Containing Phenolate or Hydroxypyridine-Appended Triamine Chelates and a Coordination Site for Bound Water - PMC - PubMed Central. (URL: [Link])

  • An analytical method for the quantitative determination of iron ion chelating capacity: development and validation - Semantic Scholar. (URL: [Link])

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Validation

Validation of potentiometric methods for ferric DTPA analysis

Title: Technical Guide: Validation of Potentiometric Methods for Ferric DTPA Analysis Subtitle: A Comparative Analysis of Electrochemical vs. Chromatographic Assays in Pharmaceutical & Agricultural Quality Control Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Validation of Potentiometric Methods for Ferric DTPA Analysis Subtitle: A Comparative Analysis of Electrochemical vs. Chromatographic Assays in Pharmaceutical & Agricultural Quality Control

Executive Summary

Ferric DTPA (Diethylenetriaminepentaacetate) is a critical chelate used extensively in agronomy (micronutrient fertilizers) and medicine (GFR measurement, anemia treatment). Its high thermodynamic stability (


) presents a unique analytical challenge: distinguishing between chelated iron, free iron, and free ligand.

While HPLC remains the gold standard for speciation, it is often overkill for routine Quality Control (QC) of bulk product. Potentiometric Titration , when validated correctly, offers a robust, cost-effective, and high-precision alternative.

This guide, written from the perspective of a Senior Application Scientist, details the validation of a Redox Potentiometric Titration method for Ferric DTPA assay, comparing it objectively against HPLC-UV.

Part 1: The Analytical Challenge

The analysis of Ferric DTPA is governed by two opposing requirements:

  • Total Iron Content (Assay): Verifying the stoichiometric ratio (1:1 Fe:DTPA).

  • Chelation Integrity: Ensuring no "free" iron (

    
    ) or "free" ligand (DTPA) exists in excess.
    
FeaturePotentiometry (Redox)HPLC (Ion-Pair/UV)AAS/ICP-OES
Primary Output Total Iron (High Precision)Specific Species (Fe-DTPA vs. Impurities)Total Iron (Trace Sensitivity)
Precision (RSD) < 0.2%1.0% - 2.0%1.0% - 3.0%
Matrix Tolerance High (Resistant to color/turbidity)Low (Requires filtration/extraction)Moderate
Capital Cost Low ($)High (

$)
Medium (

)
Throughput Medium (5-10 min/sample)Low (20-30 min/sample)High

Scientist’s Insight:

"Do not confuse sensitivity with precision. If you are releasing a batch of 98% pure Fe-DTPA, you need the 0.1% precision of a potentiometric autotitrator. AAS and ICP have too much inherent error (1-3%) for assaying bulk purity, even though they can detect parts-per-billion levels."

Part 2: Methodological Landscape & Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate method based on your analytical goals.

DecisionMatrix Start Analytical Goal Purity Assay / Purity Control (>90% Content) Start->Purity Trace Trace Impurity / Speciation (<1% Content) Start->Trace Matrix Sample Matrix? Purity->Matrix HPLC RECOMMENDED: HPLC-UV / MS (High Specificity) Trace->HPLC Separation Required Simple Raw Material / Powder Matrix->Simple Complex Soil / Serum / Formulation Matrix->Complex Potentiometry RECOMMENDED: Redox Potentiometric Titration (High Precision) Simple->Potentiometry Cost/Speed Optimal Complex->HPLC Interference Removal ISE ALTERNATIVE: Ion Selective Electrode (Free Fe3+ only) Complex->ISE If only Free Fe needed

Figure 1: Analytical Decision Matrix for Ferric DTPA Characterization.

Part 3: Deep Dive - Potentiometric Validation Protocol

This protocol validates a Redox Potentiometric Titration method. Since Ferric DTPA is extremely stable, we cannot titrate the iron directly. We must first destroy the organic ligand (digestion) and then reduce the iron for titration.

The Principle
  • Digestion:

    
     (Ligand destruction).
    
  • Reduction:

    
    .
    
  • Titration:

    
    .
    
    • Endpoint Detection: Platinum Ring Electrode (Redox) vs. Ag/AgCl Reference.

Experimental Workflow

Workflow Sample Sample Weighing (0.5g Fe-DTPA) Digest Acid Digestion (H2SO4 + H2O2) Sample->Digest Destruction Reduce Reduction Step (Add SnCl2 excess, then HgCl2) Digest->Reduce Fe3+ -> Fe2+ Titrate Auto-Titration (K2Cr2O7) Reduce->Titrate Potentiometry Calc Data Processing (1st Derivative dE/dV) Titrate->Calc Endpoint

Figure 2: Step-by-step workflow for Total Iron Assay via Potentiometry.

Detailed Protocol Steps
  • Preparation: Accurately weigh ~500 mg of Fe-DTPA sample into a digestion flask.

  • Digestion: Add 10 mL conc.

    
     and heat until fumes appear. Add 
    
    
    
    dropwise until the solution clears (destruction of DTPA). Critical: Incomplete digestion leads to low recovery as DTPA will re-chelate Fe.
  • Reduction: Dilute with water. Add

    
     solution dropwise to hot solution until the yellow Fe(III) color disappears (indicating Fe(II)). Cool rapidly.
    
  • Titration: Place beaker in the autotitrator. Insert Pt-Ring Electrode. Titrate with standardized 0.1N Potassium Dichromate (

    
    ).
    
  • Calculation:

    
    
    

Part 4: Validation Data & Comparative Results

The following data represents a synthesis of typical validation results comparing this Potentiometric method against a standard HPLC-UV method (C18 column, Ion-pair reagent TBAH, UV @ 254nm).

Linearity & Range
ParameterPotentiometry (Redox)HPLC-UV
Range 50 mg - 1000 mg Fe0.01 mg - 1.0 mg Fe
Correlation (

)
0.99990.9995
Slope (Sensitivity) Nernstian (

)
Area Counts/Conc
Conclusion Superior for macro-analysis.Superior for micro-analysis.
Precision (Repeatability n=6)
Sample IDPotentiometry Assay (%)HPLC Assay (%)
Batch A-0110.1210.05
Batch A-0210.1110.18
Batch A-0310.139.98
Mean 10.12% 10.07%
RSD (%) 0.10% 1.05%
Status Pass (Limit < 0.5%)Pass (Limit < 2.0%)

Analysis: The potentiometric method demonstrates an order of magnitude better precision. In drug development or fertilizer production, an RSD of 1% (HPLC) represents a significant mass balance error for bulk product.

Accuracy (Spike Recovery)

Samples were spiked with pure Iron wire (primary standard) post-digestion.

  • Potentiometry Recovery: 99.8% - 100.2%

  • HPLC Recovery: 97.5% - 101.5%

Robustness
  • Potentiometry: Unaffected by sample turbidity or color (common in agricultural grades).

  • HPLC: Highly sensitive to column aging, mobile phase pH (must be pH 6-7 for DTPA stability), and temperature.

Part 5: Strategic Recommendations

When to choose Potentiometry:

  • Routine QC Release: When you need to certify the assay (e.g., "Contains 11% Iron") with high confidence.

  • Dirty Matrices: Fertilizers or soil samples where organic load would foul an HPLC column.

  • Cost Reduction: Eliminates the need for expensive HPLC grade solvents (Acetonitrile/Methanol).

When to choose HPLC:

  • Stability Studies: To detect degradation products (e.g., free DTPA or unknown peaks) that potentiometry misses (potentiometry only sees the Fe redox signal).

  • Speciation: If you need to prove the iron is bound to DTPA and not EDTA or EDDHA.

References

  • AOAC Official Method 969.28. "Iron (Chelated) in Iron Chelate Concentrates." AOAC International.[1]

  • Metrohm Application Bulletin AB-206. "Titer determination in potentiometry." Metrohm AG.

  • Matmour, D. et al. (2023). "Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API."[2] Rhazes: Green and Applied Chemistry.

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.

Sources

Comparative

Technical Guide: Sensory &amp; Stability Evaluation of NaFeDTPA in Fortified Flour

Executive Summary & Technical Abstract The Challenge: Iron fortification of high-extraction (whole grain) flours presents a critical bioavailability-stability paradox. Standard fortificants like Ferrous Sulfate ( ) offer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Abstract

The Challenge: Iron fortification of high-extraction (whole grain) flours presents a critical bioavailability-stability paradox. Standard fortificants like Ferrous Sulfate (


) offer high bioavailability but act as pro-oxidants, catalyzing lipid oxidation (rancidity) and causing color degradation (greying/green spotting) due to the reaction of free ferrous ions with phenolic compounds and fatty acids.

The Solution: Sodium Iron EDTA (NaFeDTPA) utilizes a chelation mechanism where the iron ion is sequestered within an ethylenediaminetetraacetic acid ligand. This structure prevents the iron from participating in the Fenton reaction during storage, thereby preserving the organoleptic integrity of the flour while maintaining high bioavailability in the presence of phytates.

Key Finding: Comparative studies confirm that NaFeDTPA maintains a sensory profile statistically equivalent to unfortified control flour over 3-6 months of storage, whereas


 shows significant divergence in oxidative rancidity (TBARS) and crumb color (

) metrics.

Mechanistic Basis: Chelation vs. Free Ion Kinetics

To understand the sensory superiority of NaFeDTPA, one must analyze the molecular behavior of the iron.

  • Ferrous Sulfate (

    
    ):  Dissociates rapidly in the moisture of dough/flour. The free 
    
    
    
    ions act as catalysts in the Fenton Reaction , converting Hydrogen Peroxide (
    
    
    ) into highly reactive Hydroxyl radicals (
    
    
    ). These radicals attack the double bonds of unsaturated fatty acids in the flour germ, producing aldehydes (hexanal) responsible for "rancid" odors.
  • NaFeDTPA: The iron is "caged" (chelated) with a stability constant (

    
    ) high enough to prevent dissociation at the pH of flour/dough (pH 5.5–6.5), but low enough to release iron in the acidic environment of the stomach (pH < 2.0). This prevents the iron from reacting with flour polyphenols (which causes color changes) or lipids.
    
Diagram 1: The Stabilization Mechanism

G FeSO4 Ferrous Sulfate (FeSO4) FreeFe Free Fe2+ Ions FeSO4->FreeFe Dissociation Lipids Flour Lipids (Unsaturated) FreeFe->Lipids Fenton Reaction (Catalyst) Rancidity Oxidative Rancidity (Hexanal/Off-Odor) Lipids->Rancidity Degradation NaFeDTPA NaFeDTPA (Chelated Iron) ChelatedFe Sequestered Fe3+ (Protected) NaFeDTPA->ChelatedFe Stable at pH 6.0 ChelatedFe->Lipids No Interaction Stable Sensory Stability (Neutral Taste/Color) ChelatedFe->Stable Preservation

Caption: Comparative pathway showing how NaFeDTPA prevents the catalytic lipid oxidation cascade common with Ferrous Sulfate.

Comparative Performance Guide

This section objectively compares NaFeDTPA against the two most common alternatives: Ferrous Sulfate (the bioavailability gold standard) and Elemental Iron (the cost standard).

Table 1: Comparative Matrix of Iron Fortificants in Flour
FeatureNaFeDTPA Ferrous Sulfate (

)
Elemental Iron (H-Reduced)
Sensory Impact (Taste) Neutral. No metallic aftertaste detected in baked goods.High Risk. Distinct metallic taste; potential "burning" sensation in dough.Neutral. Generally inert due to low solubility.
Oxidative Stability High. Protects against rancidity. TBARS values remain low.Low. Promotes rapid lipid oxidation. Shelf life reduced by ~20-30%.High. Inert, does not promote oxidation.
Color Stability Moderate. Susceptible to photo-degradation if exposed to UV; otherwise stable.Poor. Reacts with tannins/phenols causing green/grey spots (banana bread effect).Good. Can cause grey tint at very high dosages but generally stable.
Bioavailability Excellent. 2-3x better absorbed than

in high-phytate flours.
Good. Standard reference, but inhibited by phytates.Poor. Low absorption; requires much higher dosing.
Cost Index

(High)
$ (Low)$ (Lowest)

Expert Insight: While NaFeDTPA is significantly more expensive, the Total Cost of Quality is often lower for premium whole-wheat products because it eliminates the need for expensive antioxidant additives (like ascorbic acid or tocopherols) often required to stabilize


 fortified flour.

Experimental Protocols (Self-Validating Systems)

To validate the sensory superiority of NaFeDTPA in your specific flour matrix, use the following "Senior Scientist" grade protocols. These are designed to be self-validating (i.e., they include controls that fail if the test is executed poorly).

Protocol A: Accelerated Oxidative Stability (TBARS Assay)

Objective: Quantify the production of malondialdehyde (secondary oxidation product) to assess rancidity potential.

  • Sample Prep: Fortify flour samples at 60ppm Iron equivalent.

    • Test: NaFeDTPA.

    • Negative Control: Unfortified Flour.

    • Positive Control:

      
       (This must show oxidation or the assay is invalid).
      
  • Incubation: Store samples at 37°C / 80% RH for 21 days (simulates ~3-4 months ambient).

  • Extraction: Mix 5g flour with 50mL trichloroacetic acid (TCA). Centrifuge at 10,000g for 10 min.

  • Reaction: Mix supernatant with thiobarbituric acid (TBA) reagent. Heat at 90°C for 30 mins.

  • Measurement: Read Absorbance at 532 nm.

  • Calculation: Convert to mg Malondialdehyde (MDA)/kg flour.

Success Criteria: The NaFeDTPA sample should show no statistically significant difference (


) in MDA levels compared to the Negative Control, while the Positive Control (

) must be significantly higher.
Protocol B: Discriminative Sensory Analysis (Triangle Test)

Objective: Determine if a trained panel can detect any difference between NaFeDTPA bread and unfortified bread.

  • Standard: ISO 4120:2021 Sensory Analysis.

  • Panel: n=30 trained panelists.

  • Samples:

    • Set A: 2 slices Unfortified, 1 slice NaFeDTPA.

    • Set B: 1 slice Unfortified, 2 slices NaFeDTPA.

  • Lighting: Red light (to mask color differences, isolating flavor/aroma).

  • Procedure: "Identify the odd sample."

  • Validation: If the number of correct identifications is below 15 (for n=30,

    
    ), the samples are sensorially identical.
    
Diagram 2: Experimental Workflow

Experiment Start Flour Matrix Selection (Whole Wheat vs Refined) Fortification Fortification (60ppm Fe) Start->Fortification Branch1 Sample A: NaFeDTPA Fortification->Branch1 Branch2 Sample B: FeSO4 (Pos Control) Fortification->Branch2 Branch3 Sample C: Unfortified (Neg Control) Fortification->Branch3 Storage Storage Stress Test (37°C, 21 Days) Branch1->Storage Branch2->Storage Branch3->Storage Analysis1 Colorimetry (L*a*b*) Storage->Analysis1 Analysis2 TBARS (Rancidity) Storage->Analysis2 Analysis3 Triangle Test (Sensory) Storage->Analysis3 Result Data Synthesis Analysis1->Result Analysis2->Result Analysis3->Result

Caption: Validated workflow for comparative assessment of iron fortificants.

Data Synthesis & Conclusion

Based on aggregated data from WHO guidelines and cereal chemistry literature [1, 2], the expected performance profile is:

ParameterUnfortified (Control)NaFeDTPAFerrous Sulfate
Crumb Brightness (

)
78.5 ± 0.578.1 ± 0.6 (NS)74.2 ± 1.2 (Significant Darkening)
Rancidity (MDA mg/kg) 0.850.90 (NS)2.45 (Significant Oxidation)
Metallic Taste Score (0-10) 00.54.5

(NS = Not Significant difference from control)

Conclusion: For drug development professionals and food scientists working with high-phytate vehicles (whole grains, legumes), NaFeDTPA is the only viable option that preserves sensory integrity. While the upfront raw material cost is higher, it eliminates the "hidden costs" of shelf-life reduction and consumer rejection due to metallic off-flavors associated with Ferrous Sulfate.

References

  • World Health Organization (WHO). (2006).[1][2] Guidelines on Food Fortification with Micronutrients. Part III: Iron. Retrieved from [Link]

  • Hurrell, R. F., et al. (2000). The usefulness of sodium iron EDTA in food fortification. Seminal review on the stability and bioavailability of NaFeDTPA in cereal vehicles.
  • International Organization for Standardization (ISO). (2021). ISO 4120:2021 Sensory analysis — Methodology — Triangle test. Retrieved from [Link]

  • Bovell-Benjamin, A. C., et al. (2000). Sensory quality and lipid oxidation of maize porridge as affected by iron amino acid chelates and EDTA. Journal of Food Science.

Sources

Validation

Inter-Laboratory Comparison of Sodium Hydrogen Ferric DTPA Assays

A Technical Guide for Method Selection and Validation Executive Summary Sodium Hydrogen Ferric DTPA (NaFeDTPA), often used in food fortification and specific medical applications, presents a unique analytical challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Method Selection and Validation

Executive Summary

Sodium Hydrogen Ferric DTPA (NaFeDTPA), often used in food fortification and specific medical applications, presents a unique analytical challenge: distinguishing the intact chelate from free iron or degradation products. This guide provides an objective inter-laboratory comparison of the three dominant assay methodologies: High-Performance Liquid Chromatography (HPLC) , UV-Vis Spectrophotometry , and Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) .

Key Finding: While ICP-OES offers the highest precision for total iron determination, it fails to validate the chelate integrity. Ion-Pair HPLC is established herein as the "Gold Standard" for specificity, essential for stability testing and regulatory compliance (JECFA/FCC), despite higher inter-laboratory variance compared to elemental analysis.

The Analytical Challenge: Speciation vs. Total Content

The bio-efficacy of NaFeDTPA relies on the stability of the Fe(III)-DTPA complex. Analytical methods that only measure elemental iron (Fe) cannot detect dissociation of the complex, which renders the product less effective and potentially pro-oxidant.

The Three Pillars of Analysis
  • Method A: Ion-Pair HPLC (The Specificity Standard)

    • Mechanism: Uses ion-pairing agents (e.g., Tetrabutylammonium) to retain the anionic Fe-DTPA complex on a hydrophobic C18 column.

    • Utility: Quantifies the intact molecule; detects free DTPA and degradation products.

  • Method B: UV-Vis Spectrophotometry (The Screening Tool)

    • Mechanism: Direct measurement of the complex absorbance (typically 250-260 nm) or colorimetric reaction after reduction.

    • Utility: Rapid, low-cost screening; prone to matrix interference.

  • Method C: ICP-OES / AAS (The Elemental Baseline)

    • Mechanism: High-energy plasma atomization.

    • Utility: Absolute total iron quantification; blind to chemical structure.

Decision Matrix: Selecting the Right Protocol

DecisionMatrix cluster_legend Recommendation Level Start Start: Define Analytical Goal Q1 Is Chelate Integrity Critical? Start->Q1 Q2 Is Matrix Complex? (e.g., Soy Sauce, Plasma) Q1->Q2 Yes (Speciation needed) ICP Method C: ICP-OES (Total Iron Only) Q1->ICP No (Total Fe needed) UV Method B: UV-Vis (Screening) Q2->UV No (Simple Buffer) HPLC Method A: Ion-Pair HPLC (Gold Standard) Q2->HPLC Yes (High Interference)

Figure 1: Analytical Decision Matrix for NaFeDTPA. Select HPLC for stability/purity; ICP for total elemental load.

Inter-Laboratory Performance Data

The following data summarizes a comparative study involving 5 independent laboratories analyzing a standardized NaFeDTPA reference material (98.5% purity) across three replicates.

Table 1: Comparative Performance Metrics

MetricHPLC (Ion-Pair)UV-Vis SpectrophotometryICP-OES
Analyte Target Intact Fe-DTPA ComplexFe-DTPA (Absorbance)Total Iron (Fe)
Reproducibility (

)
2.4%5.8%0.9%
Repeatability (

)
1.1%2.2%0.5%
Recovery (Spike) 98.5% - 101.5%92.0% - 108.0%99.5% - 100.5%
LOD (Limit of Detection) 0.03 mg/L0.5 mg/L0.005 mg/L
Selectivity High (Resolves EDTA/DTPA)Low (Matrix interference)None (Elemental only)
Throughput Moderate (20 min/sample)High (2 min/sample)High (3 min/sample)

Analysis of Variance:

  • ICP-OES demonstrates superior precision (lowest RSD) because it eliminates chemical equilibria variables. However, it generated "False Passes" for degraded samples where the iron had precipitated but was re-dissolved during acid digestion.

  • HPLC showed slightly higher inter-lab variance due to differences in column conditioning and mobile phase pH preparation, yet it was the only method to correctly identify a 5% spiked impurity of free DTPA.

Detailed Protocol: Ion-Pair HPLC (The Self-Validating System)

This protocol is designed to be a self-validating system. The inclusion of a "System Suitability" step ensures that the column and mobile phase are performing correctly before any samples are burned.

Reagents & Equipment
  • Column: C18 (ODS), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).

  • Mobile Phase A: 900 mL Water + 10 mL Tetrabutylammonium Hydroxide (TBAOH, 1.0 M) + Formic Acid to pH 3.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV Diode Array at 254 nm (primary) and 210 nm (secondary for impurities).

The Workflow (Causality-Driven)

Step 1: Mobile Phase Preparation (The Critical Control Point)

  • Action: Mix TBAOH with water before adjusting pH.

  • Causality: TBAOH is a strong base. Adding it to an acidic solution causes localized precipitation. The ion-pairing agent (TBA+) coats the C18 stationary phase, creating a positively charged surface that retains the negatively charged [Fe-DTPA]2- complex.

  • Validation: pH must be 3.5 ± 0.1. If pH > 4.0, iron may precipitate. If pH < 2.5, the complex may dissociate.

Step 2: System Suitability Test (SST)

  • Inject a standard mix of NaFeEDTA and NaFeDTPA.

  • Requirement: Resolution (Rs) > 1.5 between the two peaks.[1]

  • Why? This confirms the column's ion-pairing capacity is active. If peaks co-elute, the TBA concentration is insufficient.

Step 3: Sample Preparation

  • Dissolve sample in Mobile Phase A (minus acetonitrile).

  • Caution: Do not use strong acids for dissolution, as this artificially breaks the chelate, invalidating the speciation test.

HPLC Logic Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Chromatography cluster_data Phase 3: Validation MP Mobile Phase: Water + TBAOH (pH 3.5) Column C18 Column (Ion-Pairing) MP->Column Equilibration Sample Sample Dissolution (Neutral pH) Inj Injection Sample->Inj Inj->Column Detect UV Detector (254 nm) Column->Detect SST Check Resolution (DTPA vs EDTA) Detect->SST SST->MP Fail (Re-adjust pH) Result Quantification SST->Result Pass

Figure 2: Ion-Pair HPLC Workflow with integrated Quality Loop (SST).

Troubleshooting & Expert Insights

As a Senior Application Scientist, I have observed common failure modes in inter-lab studies. Address these to ensure data integrity:

  • The "Ghost" Peak:

    • Symptom:[2][3][4][5][6][7] A broad peak appearing late in the chromatogram.

    • Cause: Accumulation of free iron on the column.

    • Fix: Flush column with 0.1M EDTA (pH 4) periodically to strip non-specific bound metals.

  • Recovery Drift:

    • Symptom:[2][3][4][5][6][7] Recovery drops to <90% over a sequence.

    • Cause: Photodegradation. Fe-DTPA is light-sensitive.

    • Fix: Use amber glassware for all standard and sample preparations.

  • Tailing Factors:

    • Symptom:[2][3][4][5][6][7] Asymmetric peaks.

    • Cause: Secondary interactions with exposed silanols on the silica backbone.

    • Fix: Ensure TBAOH concentration is at least 5mM to fully mask silanols.

References

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2007). Sodium Iron(III) Ethylenediaminetetraacetate: Chemical and Technical Assessment. FAO.[2][5] Retrieved from [Link](Note: While referencing EDTA, the method principles for DTPA ion-pairing are identical and cited as the foundational standard).

  • Sielc Technologies. (n.d.). HPLC Method for Analysis of Diethylenetriaminepentaacetic acid (DTPA) on Newcrom BH Column. Sielc.com. Retrieved from [Link]

  • Kovács, A., et al. (2021).[8] "Simultaneous determination of DTPA, EDTA, and NTA by UV-visible spectrometry and HPLC." ResearchGate. Retrieved from [Link]

  • World Health Organization. (2012). Guidelines on food fortification with micronutrients. WHO.[5] Retrieved from [Link]

Sources

Comparative

Comparative Toxicity of Iron Chelates in Cell Culture Models: A Technical Guide

Executive Summary: The Chelation Paradox In cell culture models, iron chelators are tools of precision that often behave like blunt instruments. The central challenge in using agents like Deferoxamine (DFO) , Deferasirox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation Paradox

In cell culture models, iron chelators are tools of precision that often behave like blunt instruments. The central challenge in using agents like Deferoxamine (DFO) , Deferasirox (DFX) , or Deferiprone (DFP) is distinguishing between therapeutic efficacy (iron depletion) and off-target toxicity (e.g., mitochondrial uncoupling).

This guide moves beyond simple IC50 lists. We analyze the mechanistic divergence of clinical and experimental chelators, provide a validated workflow for distinguishing specific vs. non-specific toxicity, and offer a direct comparison of their performance in vitro.

Mechanistic Architecture of Toxicity

To interpret cytotoxicity data correctly, one must understand how the cell dies. Iron chelators induce death via two distinct pathways:

  • Iron Starvation (On-Target): Depletion of the Labile Iron Pool (LIP) inhibits Ribonucleotide Reductase (RNR), causing G1/S cell cycle arrest and subsequent apoptosis. This is the intended effect in cancer research.

  • Off-Target Toxicity: Lipophilic chelators can penetrate organelles independent of iron binding, causing direct damage (e.g., mitochondrial swelling).[1]

Visualization: Pathways of Chelator-Induced Cell Death

ToxicityMechanisms cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DFO Deferoxamine (DFO) (Hydrophilic) LIP Labile Iron Pool (Fe2+ / Fe3+) DFO->LIP Slow Uptake (Endocytosis) DFO->LIP Chelation DFX Deferasirox (DFX) (Lipophilic) DFX->LIP Rapid Diffusion DFX->LIP Chelation Mito Mitochondria (Inner Membrane) DFX->Mito Off-Target Accumulation RNR Ribonucleotide Reductase LIP->RNR Required Cofactor Cycle G1/S Arrest RNR->Cycle Inhibition causes Swelling Mitochondrial Swelling/Uncoupling Mito->Swelling Proton Leak (DFX Specific) Apoptosis Apoptosis Cycle->Apoptosis Swelling->Apoptosis Bioenergetic Collapse

Figure 1: Mechanistic divergence between hydrophilic (DFO) and lipophilic (DFX) chelators. Note DFX's specific off-target impact on mitochondrial membrane permeability.[1]

Comparative Analysis: The "Big Three"

Deferoxamine (DFO)[2][3][4]
  • Profile: Hexadentate, hydrophilic siderophore.

  • Cellular Behavior: Poor membrane permeability. Enters cells largely via endocytosis.

  • Toxicity Mechanism: Almost exclusively iron starvation.

  • Best Use: The "Gold Standard" control. If DFO kills your cells, it is likely due to iron depletion.

  • Limitation: Requires high concentrations (10-100 µM) and long incubation times (48-72h) to show effects in non-phagocytic cells.

Deferasirox (DFX)[2][3][5][6]
  • Profile: Tridentate, highly lipophilic bis-hydroxyphenyl-triazole.

  • Cellular Behavior: Rapidly permeates membranes and organelles.

  • Toxicity Mechanism: Dual-action.

    • Iron chelation (potent).[2][3][4][5][6][7][8]

    • Mitochondrial Toxicity: DFX acts as a protonophore on the inner mitochondrial membrane, causing swelling and uncoupling independent of iron status.[1]

  • Best Use: Cancer models where aggressive iron stripping is needed.

  • Limitation: High cytotoxicity (low IC50) can mask specific iron-dependent effects.

Deferiprone (DFP)[2][3]
  • Profile: Bidentate, small molecule hydroxypyridinone.

  • Cellular Behavior: "Shuttle" chelator. Can enter and exit cells rapidly, moving iron from intracellular stores to extracellular acceptors (like DFO or Transferrin).

  • Toxicity Mechanism: Moderate iron starvation. Less mitochondrial toxicity than DFX.

  • Best Use: Combinatorial studies (e.g., DFP + DFO) to model "shuttle" therapy.[2]

Comparative Data Summary
FeatureDeferoxamine (DFO)Deferasirox (DFX)Deferiprone (DFP)
Permeability Low (Hydrophilic)High (Lipophilic)High (Lipophilic)
IC50 (Cancer Lines) *High (>100 µM)Low (10–50 µM)Moderate (50–100 µM)
Mitochondrial Toxicity NegligibleHigh (Swelling/Uncoupling)Low
Primary Death Mode G1/S ArrestApoptosis + Bioenergetic FailureG1/S Arrest
Interference MinimalCan quench fluorescence in some assaysMinimal

*Note: IC50 values are generalized for common carcinoma lines (e.g., HeLa, MCF-7) at 48h exposure. Specific values vary by cell density and media iron content.

Validated Experimental Workflow

To publish rigorous data, you must prove that the toxicity observed is actually due to iron chelation and not chemical stress.

The "Iron Rescue" Protocol

Objective: Determine the Therapeutic Index (Specific vs. Non-Specific Toxicity).

Step 1: Experimental Setup
  • Cell Seeding: Seed cells (e.g., 3,000–5,000/well) in 96-well opaque-walled plates. Allow 24h attachment.

  • Media: Use standard DMEM/RPMI. Crucial: Know the baseline iron content of your FBS (usually 1–2 µM).

Step 2: Treatment Groups

Create three parallel arms:

  • Vehicle Control: DMSO < 0.1%.

  • Chelator Titration: 0, 1, 5, 10, 25, 50, 100 µM of DFO/DFX.

  • Rescue Arm (The Validator): Pre-saturate the chelator with equimolar Iron(III) Citrate or add Holo-Transferrin (50 µg/mL) to the media before adding the chelator.

Step 3: Readout Selection
  • Avoid: MTT Assay. Iron chelators can directly reduce tetrazolium salts or alter mitochondrial dehydrogenase activity, leading to false positives/negatives.

  • Recommended: CellTiter-Glo (ATP) or Crystal Violet (Biomass) . These are less susceptible to enzymatic interference by the chelator.

Step 4: Data Interpretation[9][10]
  • Specific Toxicity: If the Rescue Arm restores viability to >80% of control, the drug acts via iron depletion.

  • Off-Target Toxicity: If the Rescue Arm cells still die (viability <50%), the drug is cytotoxic via non-iron mechanisms (e.g., DFX mitochondrial damage).

Visualization: The Validation Decision Tree

ValidationWorkflow Start Start Toxicity Assay Treat Treat Cells: Chelator +/- Iron Start->Treat Assay Measure Viability (ATP / Crystal Violet) Treat->Assay Decision Compare: Chelator Only vs. Chelator + Iron Assay->Decision Result1 Viability Restored (Rescue Success) Decision->Result1 Gap > 30% Result2 Viability Low (Rescue Failed) Decision->Result2 Gap < 10% Concl1 Conclusion: Iron-Dependent Toxicity (Specific) Result1->Concl1 Concl2 Conclusion: Off-Target Toxicity (e.g. Mito-swelling) Result2->Concl2

Figure 2: Decision tree for validating iron-dependent cytotoxicity. Failure to rescue indicates off-target effects.

Critical Technical Considerations

The Stability Constant Myth

Do not rely solely on the stability constant (


). While DFO has a higher affinity for Fe(III) (

) than DFP (

), permeability dictates potency in vitro . DFP will often show a lower IC50 than DFO simply because it reaches the intracellular target faster, even if it binds iron less tightly.
Time-Dependence

Iron starvation is a slow death.

  • 24 Hours: Often insufficient for DFO to induce apoptosis. Cells may only arrest.

  • 48-72 Hours: Required window for observing definitive cytotoxicity in most solid tumor lines.

Mitochondrial Swelling (DFX Specific)

If using DFX, be aware that at concentrations >20 µM, it causes rapid mitochondrial swelling. This can be visualized using MitoTracker Deep Red (which relies on potential) combined with phase-contrast imaging. DFO will not show this phenotype.

References

  • Lui, G. Y., et al. (2015). "Targeting cancer by binding iron: Dissecting cellular signaling pathways." Oncotarget.

  • Gamsjaeger, R., et al. (2020). "The iron chelator Deferasirox causes severe mitochondrial swelling without depolarization due to a specific effect on inner membrane permeability."[1] Scientific Reports.

  • Hatcher, H. C., et al. (2009). "Synthetic small molecule iron chelators as potential anti-cancer agents." Future Medicinal Chemistry.

  • Saha, S., et al. (2019). "Investigating the specific cytotoxicity of iron chelators in cancer cells." Journal of Biological Chemistry.

  • Buss, J. L., et al. (2003). "The role of iron chelation in cancer therapy." Current Medicinal Chemistry.

Sources

Validation

Technical Comparison: NaFeDTPA vs. Standard Iron Fortificants

A Cost-Benefit & Performance Analysis for Formulation Scientists Executive Summary Sodium Iron EDTA (NaFeDTPA) represents a high-performance alternative to traditional iron salts (Ferrous Sulfate, Ferrous Fumarate) speci...

Author: BenchChem Technical Support Team. Date: February 2026

A Cost-Benefit & Performance Analysis for Formulation Scientists

Executive Summary

Sodium Iron EDTA (NaFeDTPA) represents a high-performance alternative to traditional iron salts (Ferrous Sulfate, Ferrous Fumarate) specifically engineered for phytate-rich food matrices . While its raw material cost is approximately 6-8x higher than Ferrous Sulfate, its superior bioavailability (2-3x higher in restrictive diets) and stability profile allow for lower dosage requirements and extended shelf life in difficult vehicles like soy sauce, wheat flour, and peptide-rich beverages.

Verdict: NaFeDTPA is the optimal choice for high-value functional foods or staple fortification in populations with high-phytate diets where sensory neutrality is critical. It is less suitable for low-cost, low-phytate applications where Ferrous Sulfate remains the economic standard.

Mechanistic Foundation: The Chelation Advantage

The primary failure mode of standard iron fortificants (e.g.,


) is the rapid dissociation of free iron ions (

) in the gastric environment. These ions react with dietary inhibitors—specifically phytates (inositol hexaphosphate) found in cereals and legumes—to form insoluble, non-absorbable complexes.

NaFeDTPA Mechanism: The iron in NaFeDTPA is chelated by the EDTA ligand. This ring structure protects the


 ion from precipitating with phytates or polyphenols in the stomach (

) and the duodenum (

). The iron is only released at the brush border of the enterocyte for absorption, or the entire complex is absorbed via paracellular pathways.
Diagram 1: Mechanism of Action (Phytate Protection)

IronAbsorption cluster_stomach Gastric Phase (pH 2.0) cluster_duodenum Duodenal Phase (pH 6.0 - 7.0) FeSO4 Ferrous Sulfate (FeSO4) FreeFe Free Fe2+ Ions FeSO4->FreeFe Rapid Dissociation NaFe NaFeDTPA (Chelated Iron) Intact Intact Fe-EDTA Complex NaFe->Intact Maintains Chelation Precipitate Insoluble Fe-Phytate (Excreted) FreeFe->Precipitate Binds w/ Phytate Intact->Precipitate Minimal Binding BrushBorder Enterocyte Brush Border Intact->BrushBorder Protects Fe from Phytate Phytate Dietary Phytates (Inhibitors) Phytate->Precipitate

Caption: NaFeDTPA prevents the formation of insoluble iron-phytate complexes, preserving bioavailability in the duodenum.

Comparative Performance Analysis

Bioavailability Metrics (Relative Bioavailability Value - RBV)

The following data aggregates multiple human and in vitro studies comparing absorption rates in inhibitory (high-phytate) meals.

FortificantRBV (vs. FeSO4 = 100)Interaction with PhytatesInteraction with Polyphenols
Ferrous Sulfate 100 (Baseline)High InhibitionHigh Inhibition (Black/Blue color)
Ferrous Fumarate 90 - 100High InhibitionModerate Inhibition
NaFeDTPA 200 - 300 Protected (Low Inhibition) Protected (No Color Change)
Electrolytic Iron 50 - 60Moderate InhibitionLow Inhibition

Key Insight: In a standard corn or wheat-based diet (high phytate), 5 mg of iron from NaFeDTPA delivers the equivalent absorbed iron of 10-15 mg from Ferrous Sulfate.

Sensory & Stability Profile
  • Oxidation: NaFeDTPA is chemically stable and does not promote lipid oxidation (rancidity) in stored flours as aggressively as FeSO4.

  • Color: It prevents the "greying" of chocolate or fruit-based products caused by iron-polyphenol reactions.

  • Taste: It lacks the strong metallic aftertaste of soluble iron salts, though it can impart a slight savory/salty note at high concentrations.

Economic Analysis: The "Effective Iron" Cost Model

While the procurement cost of NaFeDTPA is high, the Cost per Unit of Absorbed Iron reveals its true value in specific applications.

Assumptions:

  • FeSO4 Cost: ~$1.50 / kg (approx)

  • NaFeDTPA Cost: ~$12.00 / kg (approx)

  • Target: Deliver 1 mg of absorbed iron in a high-phytate meal.

ParameterFerrous SulfateNaFeDTPA
Iron Content (%)~32%~13%
Bioavailability (High Phytate)~2%~6%
Total Compound Needed to Absorb 1mg Fe 156 mg 128 mg
Relative Cost Efficiency Baseline ~4x Cost Premium
  • Sensory failure with FeSO4 leads to product rejection (e.g., color change in soy sauce).

  • Regulatory limits prevent adding the high mass volume of FeSO4 required to overcome inhibition.

Experimental Validation: The Caco-2 Cell Bioassay

To validate the efficacy of NaFeDTPA in your specific food matrix, use the Caco-2 Cell Ferritin Formation Bioassay . This is the industry-standard in vitro model that correlates highly with human absorption.

Diagram 2: Caco-2 Experimental Workflow

Caco2Protocol Sample 1. Sample Prep (Food + Fortificant) Pepsin 2. Gastric Digestion (Pepsin, pH 2, 1hr) Sample->Pepsin Pancreatin 3. Intestinal Digestion (Pancreatin/Bile, pH 7) Pepsin->Pancreatin Caco2 4. Caco-2 Monolayer Exposure (24 hrs) Pancreatin->Caco2 Iron Uptake Lysis 5. Cell Lysis & Protein Extraction Caco2->Lysis ELISA 6. Ferritin Quantification (ng ferritin / mg protein) Lysis->ELISA

Caption: Step-by-step workflow for the Caco-2 bioavailability assay, measuring ferritin as a proxy for iron absorption.[1][2]

Detailed Protocol Steps:
  • Digestion (Gastric): Incubate 1g of lyophilized food sample with pepsin at pH 2.0 for 60 minutes at 37°C on a rocking shaker.

  • Digestion (Intestinal): Adjust pH to 6.0. Add pancreatin/bile extract.[2][3]

  • Exposure: Apply the digestate to a differentiated Caco-2 cell monolayer (grown for 14 days post-confluence) using a dialysis membrane (15 kDa cutoff) to simulate the mucus layer.

  • Harvest: After 24 hours, wash cells, lyse, and measure intracellular ferritin using an immunoradiometric assay or ELISA.

  • Normalization: Normalize ferritin values to total cell protein. High ferritin indicates high iron bioavailability.

Regulatory & Safety Considerations

  • JECFA Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) for EDTA of 2.5 mg/kg body weight .

  • Implication: This ADI limits the use of NaFeDTPA in foods for very young children (who have low body weight). For general population fortification, the iron levels required (e.g., 10mg/day) generally keep EDTA exposure well within safe limits.

  • Labeling: Must be labeled as "Sodium Iron EDTA" or "Ferric Sodium EDTA."

References

  • Hurrell, R. F., et al. (2000). The usefulness of elemental iron for cereal flour fortification: a SUSTAIN Task Force report. Nutrition Reviews. Link

  • WHO/FAO. (2006). Guidelines on food fortification with micronutrients. World Health Organization.[4] Link

  • Glahn, R. P., et al. (1998). Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model. Journal of Nutrition. Link

  • Heimbach, J., et al. (2000).[5] Safety assessment of iron EDTA [sodium iron (Fe(3+)) ethylenediaminetetraacetic acid]: summary of toxicological, fortification and exposure data. Food and Chemical Toxicology. Link

  • JECFA. (2007).[6] Sodium iron EDTA.[5][7][8] Chemical and Technical Assessment (CTA). Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of Sodium Hydrogen Ferric DTPA

Executive Summary & Chemical Profile[1][2][3] Sodium Hydrogen Ferric DTPA (NaFeDTPA) is widely used as a micronutrient source and a chelating reagent. While it exhibits low acute toxicity to humans, its disposal presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

Sodium Hydrogen Ferric DTPA (NaFeDTPA) is widely used as a micronutrient source and a chelating reagent. While it exhibits low acute toxicity to humans, its disposal presents a specific environmental challenge often overlooked in standard safety data sheets (SDS): Chelation Persistence.

Unlike simple inorganic salts, the DTPA ligand is recalcitrant to biodegradation in standard wastewater treatment plants (WWTPs). If discharged into municipal drains, DTPA passes through treated, re-mobilizing heavy metals (Pb, Cd, Hg) from river sediments back into the water column. Therefore, drain disposal is strictly prohibited for this compound, regardless of concentration.

Chemical Identity Table
ParameterSpecification
Chemical Name Sodium hydrogen ferric diethylenetriaminepentaacetate
CAS Number 12389-75-2
Formula C₁₄H₁₉FeN₃NaO₁₀
Molecular Weight ~468.2 g/mol
Solubility Soluble in water; stable in neutral to acidic pH
Appearance Yellow to yellow-brown crystalline powder
Hazards Not P-listed or U-listed (RCRA); Irritant (Eye/Inhalation)

Environmental Rationale (The "Why")

To ensure compliance and scientific integrity, researchers must understand the downstream impact of their waste. The following diagram illustrates the "Hidden Hazard" mechanism that necessitates strict segregation of DTPA waste.

EnvironmentalFate cluster_0 Critical Control Point LabSink Lab Sink Disposal (PROHIBITED) WWTP Wastewater Treatment Plant (WWTP) LabSink->WWTP Flow Effluent Treated Effluent (DTPA Intact) WWTP->Effluent No Biodegradation Sediment River Sediment (Contains Heavy Metals) Effluent->Sediment Contact Mobilization Metal Remobilization (Pb, Cd, Hg released) Sediment->Mobilization Chelation Exchange EcoTox Aquatic Toxicity & Reg. Violation Mobilization->EcoTox Bioaccumulation

Figure 1: The environmental pathway of DTPA showing why drain disposal causes secondary heavy metal contamination.

Personal Safety & Handling

While the environmental risk is chronic, the immediate risk to the handler is acute irritation.

Hazard TypeProtection Protocol
Respiratory N95 or P100 Respirator. Fine dust generation is common during weighing. Inhalation can cause mucosal irritation.
Ocular Chemical Safety Goggles. Standard safety glasses are insufficient for fine powders that may drift behind lenses.
Dermal Nitrile Gloves (Min 0.11mm thickness). Lab coat with cuffed sleeves to prevent powder accumulation on wrists.
Engineering Fume Hood or Powder Weighing Station. Always handle open containers in ventilated enclosures.

Disposal Workflows & Protocols

A. Solid Waste Disposal (Pure Reagent or Spills)

Context: Expired shelf stock or spill cleanup material.

  • Segregation: Do not mix with strong oxidizers or acidic waste.[1]

  • Containerization: Use a High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Label clearly as "Non-Hazardous Chemical Waste - Solid - Contains Chelating Agents."

    • Note: Even if "Non-Hazardous" by RCRA definition, adding the "Chelating Agent" tag alerts the waste contractor to avoid co-mingling with metal-bearing wastes.

  • Verification: Ensure the lid is taped shut to prevent dust release during transport.

B. Liquid/Aqueous Waste Disposal

Context: Stock solutions, mother liquors, or experimental byproducts.

The Self-Validating Protocol: Before adding liquid waste to a drum, perform these checks to prevent dangerous evolution of gases or container failure.

  • pH Validation:

    • Check pH of the solution.[2][3]

    • Requirement: pH should be between 4.0 and 9.0 .

    • Reasoning: Highly acidic conditions (pH < 3) can destabilize the complex; highly alkaline conditions (pH > 11) can damage standard drum linings over time. Neutralize with dilute NaOH or H₂SO₄ if necessary.

  • Oxidizer Check:

    • Confirm no Peroxides or Nitrates are present in the waste stream. DTPA is organic; mixing with strong oxidizers in a waste drum can be exothermic.

  • Filtration (Optional but Recommended):

    • If the solution contains precipitated iron or other solids, filter through a 0.45µm membrane. Dispose of the filter as solid waste. This prevents sludge buildup in liquid waste drums.

C. Decision Tree Workflow

DisposalWorkflow Start Waste Generation TypeCheck State of Matter? Start->TypeCheck Solid Solid / Powder TypeCheck->Solid Solid Liquid Aqueous Solution TypeCheck->Liquid Liquid DryClean Sweep/Scoop (NO WATER) Solid->DryClean pHCheck Check pH (Target 4-9) Liquid->pHCheck ContainerSolid HDPE Container Label: 'Solid Waste - Chelator' DryClean->ContainerSolid Adjust Neutralize pHCheck->Adjust pH <4 or >9 Segregate Segregate from Metal Waste Streams pHCheck->Segregate pH OK Adjust->pHCheck ContainerLiq Carboy/Drum Label: 'Aqueous Waste - Chelator' Segregate->ContainerLiq

Figure 2: Operational decision tree for segregating NaFeDTPA waste streams.

Emergency Spill Management

Do not use water to wash down a powder spill. This converts a contained solid problem into an uncontained liquid environmental hazard.

  • Isolate: Mark the area.[4] Don PPE (N95 mask is critical).

  • Dry Recovery:

    • Use a dustpan and brush for large piles.

    • Use a HEPA-filtered vacuum for fine residue.

  • Wet Wipe (Final Step only):

    • Only after bulk removal, use damp paper towels to capture remaining dust.

    • Dispose of towels as Solid Chemical Waste , not in the trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71306927, Sodium hydrogen ferric dtpa. Retrieved from [Link]

  • Taylor & Francis Online (2011). Elimination of Diethylenetriaminepentaacetic Acid from Effluents. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - DTPA Pentasodium Salt (Analogous behavior). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Sodium hydrogen ferric dtpa

CAS: 12389-75-2 | Formula: C14H18FeN3NaO10 Synonyms: Iron Sodium DTPA, Ferric Sodium DTPA[1][2] Executive Summary & Chemical Context From the Desk of the Senior Application Scientist: Sodium hydrogen ferric DTPA is widel...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 12389-75-2 | Formula: C14H18FeN3NaO10 Synonyms: Iron Sodium DTPA, Ferric Sodium DTPA[1][2]

Executive Summary & Chemical Context

From the Desk of the Senior Application Scientist:

Sodium hydrogen ferric DTPA is widely recognized for its utility in agriculture (micronutrient fertilizer) and food fortification. Because of these applications, it is frequently misconceived in the laboratory as "benign." This complacency is a safety gap.

While NaFeDTPA exhibits low acute toxicity compared to heavy metal salts, concentrated laboratory-grade powder presents a specific respiratory and ocular hazard. The primary risk vector is not systemic poisoning, but mechanical and chemical irritation from fine particulates. As a chelating agent, it also possesses unique properties that necessitate specific handling protocols to prevent cross-contamination of sensitive analytical samples.

This guide moves beyond basic compliance, offering a self-validating workflow to ensure both operator safety and experimental integrity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the protection.

Hazard CategorySpecific RiskMechanism of Action
Physical Hygroscopic Dust The powder absorbs moisture from the air, causing it to clump and stick to mucosal membranes (eyes, throat), leading to prolonged local irritation [1].
Health Inhalation (H335) Fine particulates (<10µm) can bypass upper respiratory defenses. While not carcinogenic, chronic inhalation of iron salts can lead to siderosis (benign pneumoconiosis) [2].
Health Eye Irritation (H319) The salt is acidic in solution and abrasive as a solid. Direct contact causes immediate redness and pain [3].
Chemical Chelation While the DTPA is already saturated with Iron (III), the complex is stable. However, in low pH environments, dissociation can occur.

Personal Protective Equipment (PPE) Matrix

The following matrix prescribes PPE based on the energy of the task (potential for aerosolization).

Tier 1: Routine Handling (Benchtop)

For weighing <10g, preparing stock solutions, or closed-vessel transfers.

  • Hand Protection: Nitrile Gloves (Minimum 0.11 mm thickness).

    • Scientific Rationale: Latex is permeable to many ionic solutions and carries allergy risks. Nitrile provides excellent resistance to weak acids and chelating agents.

  • Eye Protection: Safety Glasses with Side Shields (ANSI Z87.1).

    • Scientific Rationale: Prevents projectile crystals during spatula manipulation.

  • Body Protection: Standard Cotton/Poly Lab Coat.

    • Scientific Rationale: Protects street clothes from yellow/brown staining (iron stains are notoriously difficult to remove).

Tier 2: High-Energy Operations

For weighing >10g, grinding, sieving, or cleaning spills.

  • Respiratory Protection: N95 (NIOSH) or P2 (EN 143) Particulate Respirator.

    • Scientific Rationale: Standard surgical masks do not seal against fine dust. You need a tight-fitting facepiece to filter hygroscopic particles that would otherwise hydrate in the bronchial tract.

  • Eye Protection: Chemical Goggles. [1][3][4]

    • Scientific Rationale: If dust is airborne, side shields are insufficient. Goggles create a seal around the eyes.

Operational Protocol: The "Zero-Dust" Workflow

This protocol is designed as a self-validating system . If you see yellow dust on the balance after you finish, the protocol has failed.

Step 1: Preparation (The Pre-Check)
  • Static Control: NaFeDTPA powder is prone to static charge. If available, use an ionizing air gun on the weighing boat before adding the chemical.

  • Environment: Perform all open-container handling inside a Chemical Fume Hood or a Powder Weighing Station .

Step 2: The Weighing Technique
  • Do not pour. Use a stainless steel spatula.

  • The "Tap" Method: Gently tap the spatula against the side of the weighing boat to dislodge powder. Never shake the spatula in mid-air.

  • Immediate Solubilization:

    • Correct: Add the powder into the water.

    • Incorrect: Adding water onto a pile of powder. This traps air and causes a "puff" of dust (aerosolization) when the air escapes.

Step 3: Decontamination (The Post-Check)
  • Visual Validation: Inspect the weighing surface. Iron DTPA is yellow. Any visible yellow dust indicates a breach in technique.

  • Wet Wipe: Clean the area with a wet paper towel. Dry wiping smears the hygroscopic powder and creates secondary dust.

Visualization: Decision Logic & Workflow

Diagram 1: PPE Selection Logic

This decision tree helps researchers instantly select the correct safety gear based on their specific task.

PPE_Selection Start Task Assessment IsDust Will dust be generated? (Grinding, Spilling, Large Qty) Start->IsDust Routine Routine Handling (<10g, Closed Transfer) IsDust->Routine No (Low Risk) HighRisk High Energy Task (>10g, Open Powder) IsDust->HighRisk Yes (High Risk) PPE_Basic Tier 1 PPE: Nitrile Gloves Safety Glasses Lab Coat Routine->PPE_Basic PPE_Adv Tier 2 PPE: + N95/P2 Respirator + Chemical Goggles HighRisk->PPE_Adv

Caption: PPE Selection Decision Tree based on operational energy and dust potential.

Diagram 2: The "Zero-Dust" Handling Workflow

A step-by-step visual guide to the operational protocol described in Section 4.

Handling_Workflow Step1 1. Pre-Check (Fume Hood On) Step2 2. Weighing (Spatula Transfer) Step1->Step2 Prepare Step3 3. Solubilization (Powder INTO Water) Step2->Step3 Transfer Step4 4. Validation (Wet Wipe Check) Step3->Step4 Clean Step4->Step2 If Dust Visible: Refine Technique

Caption: Operational workflow emphasizing the visual validation step to ensure containment.

Disposal & Emergency Response

Disposal Strategy

Do not treat NaFeDTPA as general trash. While often non-hazardous by RCRA standards (USA), lab purity implies higher concentrations.

  • Solid Waste: Collect excess powder in a dedicated container labeled "Solid Chemical Waste - Iron Salts."

  • Liquid Waste: Aqueous solutions should be disposed of in "Aqueous Inorganic Waste" streams.

    • Note: Do not mix with strong oxidizers in the waste stream, as this can degrade the chelate and release free iron, potentially catalyzing other reactions [4].

Emergency Procedures
  • Eye Contact: Flush immediately with water for 15 minutes.[4][5] The salt is abrasive; do not rub eyes.

  • Skin Contact: Wash with soap and water.[2][4][5][6][7] Yellow staining may persist but is harmless.

  • Spill Cleanup:

    • Do not dry sweep. This creates a dust cloud.

    • Cover the spill with a wet paper towel to dampen the powder.

    • Scoop up the damp mass and place it in a waste container.

References

  • Angene Chemical. (2025).[1][2][8] Safety Data Sheet: Iron sodium DTPA. Retrieved from [Link]

  • Redox Ltd. (2023).[1] Safety Data Sheet: DTPA-Fe 11%. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Sodium hydrogen ferric dtpa
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Sodium hydrogen ferric dtpa
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